1-Isopropylpiperazin-2-one hydrochloride
Description
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Properties
IUPAC Name |
1-propan-2-ylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(2)9-4-3-8-5-7(9)10;/h6,8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDYRWGLLLRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695821 | |
| Record name | 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-58-0 | |
| Record name | 2-Piperazinone, 1-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Isopropylpiperazin-2-one hydrochloride CAS number and properties
An In-Depth Technical Guide to 1-Isopropylpiperazin-2-one Hydrochloride: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. It delves into its fundamental properties, plausible synthetic routes, key applications, and critical safety protocols, providing a holistic view for its effective utilization in a laboratory and industrial setting.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound that serves primarily as a specialized building block in organic synthesis. Its structure, featuring a piperazinone core with an isopropyl substituent, makes it a valuable precursor for creating more complex molecules with potential biological activity.
Chemical Structure
The molecular structure consists of a six-membered piperazin-2-one ring, which is a saturated heterocycle containing two nitrogen atoms, one of which is part of an amide functional group. The isopropyl group is attached to the nitrogen atom at position 1. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes its key attributes.
| Property | Value | Source(s) |
| CAS Number | 1187928-58-0 | [1][2] |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Storage Conditions | Sealed in a dry place at room temperature | [1] |
Synthesis and Reaction Mechanisms
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible synthetic route can be conceptualized based on established principles of organic chemistry, particularly the formation of piperazine derivatives. A common approach involves the cyclization of an appropriately substituted diamine precursor.
Conceptual Synthetic Workflow
The synthesis likely originates from more fundamental building blocks. A potential pathway could involve the reaction of N-isopropylethylenediamine with a chloroacetylating agent, followed by an intramolecular cyclization to form the piperazinone ring. The final step would be the formation of the hydrochloride salt.
Step-by-Step Conceptual Protocol:
-
N-Alkylation: N-isopropylethylenediamine is reacted with a suitable chloroacetylating agent, such as chloroacetyl chloride, under basic conditions. The base is crucial to neutralize the HCl generated during the acylation, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Intramolecular Cyclization: The resulting chloroacetamide intermediate is then induced to cyclize. This is typically achieved by heating in the presence of a non-nucleophilic base. The secondary amine attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the six-membered piperazinone ring.
-
Salt Formation: The free base, 1-isopropylpiperazin-2-one, is dissolved in a suitable solvent like isopropanol or ether. A solution of hydrochloric acid in the same or a miscible solvent is then added, causing the hydrochloride salt to precipitate.
-
Isolation and Purification: The precipitated solid is isolated via filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.
Caption: Conceptual workflow for the synthesis of 1-Isopropylpiperazin-2-one HCl.
Applications in Research and Development
The primary utility of this compound lies in its role as a precursor and synthetic intermediate.[1] Its structure is a key component in the scaffold of more complex molecules targeted for specific biological activities.
-
Pharmaceutical Synthesis: It is a valuable building block in drug discovery and development.[1] The piperazine and piperazinone motifs are prevalent in a wide range of pharmaceuticals, including antipsychotics, antidepressants, and other central nervous system (CNS) agents. This compound provides a ready-made, functionalized core that can be further elaborated to generate libraries of new chemical entities for screening.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is also used in the synthesis of novel pesticides and herbicides.[1] The piperazine ring can impart specific physicochemical properties that enhance the efficacy and delivery of agrochemicals.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information provided is a synthesis of general safety data for related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Contact with the eyes and skin may cause irritation.[1] Ingestion can also lead to irritation.[1]
-
Precautions: Direct contact should be avoided.[1] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or dust.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon direct contact.[1][3] |
| Respiratory | Use in a well-ventilated area is required. A NIOSH/MSHA-approved respirator may be necessary if dust is generated. | To prevent irritation of the respiratory tract.[3] |
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[3]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Stability: The compound is generally stable under normal conditions. However, it may be sensitive to moisture and light.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]
Conclusion
This compound (CAS No. 1187928-58-0) is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its defined physicochemical properties and reactive nature make it a versatile building block for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and safety protocols is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists and professionals to incorporate this valuable compound into their synthetic programs.
References
- This compound CAS 1187928-58-0. BIOSYNCE.
- This compound | 1187928-58-0. ChemicalBook.
- Material Safety Data Sheet - Piperazine Dihydrochloride. Spectrum Chemical.
- SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
Sources
physicochemical properties of 1-Isopropylpiperazin-2-one hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropylpiperazin-2-one Hydrochloride
Foreword: A Modern Building Block
In the landscape of pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic scaffolds is paramount to the discovery of novel active compounds. Among these, the piperazinone core represents a versatile and valuable motif. This guide provides an in-depth technical examination of this compound, a key synthetic intermediate. Our focus extends beyond a mere recitation of data; we aim to deliver a practical, field-proven perspective on its characterization. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary for the confident application of this compound in their research endeavors. We will explore not just what its properties are, but how they are determined and why they are significant for its application in synthesis and development.
Section 1: Chemical Identity and Core Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. This compound is a derivative of piperazin-2-one, featuring an isopropyl group substituted at the N1 position. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
| Identifier | Value |
| IUPAC Name | 1-isopropylpiperazin-2-one;hydrochloride |
| CAS Number | 1187928-58-0[1][2] |
| Molecular Formula | C₇H₁₅ClN₂O |
| Molecular Weight | 178.66 g/mol (Calculated) |
Chemical Structure:
Caption: 2D Structure of this compound.
Section 2: Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and reaction conditions. As a hydrochloride salt, this compound exists as a stable solid under standard laboratory conditions.
| Property | Description | Source |
| Appearance | White to off-white solid powder. | [1][2] |
| Storage Conditions | Store at room temperature in a dry, tightly sealed container. | [1][2] |
Solubility Profile
Expert Insight: Solubility is a critical parameter, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. For an intermediate like this, understanding its solubility in common organic solvents is crucial for designing appropriate reaction and purification protocols.
Experimental Protocol: Kinetic Solubility Assessment
This protocol provides a high-throughput method to estimate the solubility of the compound in various solvents, which is essential for solvent screening in process development.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with only 1% DMSO, minimizing its effect on solubility.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitation Measurement: Measure the turbidity (absorbance at 620 nm) of each well using a microplate reader. Higher absorbance indicates lower solubility.
-
Data Analysis: Compare the absorbance values across solvents to rank them by solubility. A clear, non-turbid solution indicates good solubility at 100 µM.
Thermal Analysis: Melting Point and Stability
Expert Insight: While a specific melting point for this exact CAS number is not widely published, Differential Scanning Calorimetry (DSC) is the authoritative method for its determination. DSC provides more than just a melting point; it reveals a thermal profile, indicating purity (a sharp peak suggests high purity), phase transitions, and the onset of decomposition. For a hydrochloride salt, decomposition often occurs at or near the melting temperature.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min). A common temperature range is from 25 °C to 300 °C.
-
Data Acquisition: Record the heat flow to the sample versus temperature.
-
Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. Any significant exothermic event following the melt may indicate decomposition.
Section 3: Analytical Characterization Workflow
A robust analytical package is non-negotiable for confirming the identity, structure, and purity of a chemical intermediate. A multi-technique, or orthogonal, approach ensures the highest degree of confidence.
Caption: Orthogonal Analytical Workflow for Compound Characterization.
Structural Elucidation: NMR Spectroscopy
Expert Insight: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. For this compound, key diagnostic signals will be the isopropyl group (a doublet and a septet) and the distinct signals for the methylene protons of the piperazinone ring.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include:
-
A doublet corresponding to the two methyl groups of the isopropyl moiety.
-
A septet for the single CH proton of the isopropyl group.
-
Multiple signals (likely complex multiplets) in the 2.5-4.0 ppm range corresponding to the six protons on the piperazinone ring.
-
A broad signal for the exchangeable N-H proton, which may be shifted downfield.
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Distinct signals are expected for each unique carbon, including the carbonyl carbon (C=O) which will be significantly downfield (>160 ppm).
Molecular Weight Confirmation: Mass Spectrometry (MS)
Expert Insight: Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this hydrochloride salt. The analysis will detect the protonated free base, [M+H]⁺.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: The primary ion observed should correspond to the protonated free base (C₇H₁₄N₂O). The expected exact mass for [M+H]⁺ is 143.1184 Da. The presence of this ion confirms the molecular weight of the core structure.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expert Insight: HPLC is the industry-standard method for quantifying the purity of chemical compounds and identifying potential impurities. A reversed-phase method is typically suitable for polar, water-soluble compounds like this one. UV detection is effective due to the presence of the amide chromophore. This method is a self-validating system for quality control, as peak shape, retention time, and area percentage provide a reliable measure of purity.
Experimental Protocol: Reversed-Phase HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Caption: Workflow for HPLC Purity Analysis.
Section 4: Stability, Storage, and Safety
Chemical Stability
The hydrochloride salt form confers significant stability to the compound by protecting the basic nitrogen atoms from atmospheric reactants and side reactions. However, the amide bond within the piperazinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For synthetic applications, it is considered stable under typical organic reaction conditions.
Recommended Storage
To ensure long-term integrity, the compound should be stored under the following conditions:
-
Atmosphere: In a tightly sealed container to protect from moisture.
-
Location: A dry, well-ventilated area away from incompatible materials.[1]
Safety and Handling
As with any chemical reagent, proper handling is essential. Based on data for related compounds and general chemical safety principles, the following should be observed.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Section 5: Role in Scientific Research
This compound is primarily utilized as a versatile building block in synthetic chemistry. Its value lies in the combination of a reactive secondary amine (after potential deprotonation or as a nucleophile) and a functionalized heterocyclic core. This structure allows for further elaboration, making it a precursor for creating larger, more complex molecules with potential biological activity. It is actively used in research and development programs aimed at discovering new pharmaceuticals and agricultural chemicals.[1]
References
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This compound CAS 1187928-58-0. (n.d.). BIOSYNCE. Retrieved from [Link]
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An In-depth Technical Guide to 1-Isopropylpiperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Isopropylpiperazin-2-one hydrochloride, a heterocyclic compound of interest in synthetic chemistry. This document delves into its molecular structure, physicochemical properties, and handling protocols, offering a foundational resource for its application in research and development.
Introduction: A Profile of a Versatile Synthetic Precursor
This compound is a piperazine derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structural features, namely the piperazinone core and the isopropyl substituent, make it a versatile building block, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound are dictated by its molecular structure. A thorough understanding of this structure is paramount for predicting its reactivity and behavior in chemical systems.
Molecular Structure
The molecular structure of this compound is characterized by a six-membered piperazin-2-one ring. An isopropyl group is attached to the nitrogen atom at position 1, and the molecule is salified with hydrochloric acid.
The canonical SMILES representation of the compound is CC(C)N1CCNCC1=O.Cl.[2] This notation provides a linear representation of the atomic connectivity.
Molecular Formula and Weight
Based on its structure, the molecular formula of this compound is C7H15ClN2O .[2][3]
The molecular weight is calculated as follows:
-
Carbon (C): 7 atoms * 12.011 g/mol = 84.077 g/mol
-
Hydrogen (H): 15 atoms * 1.008 g/mol = 15.12 g/mol
-
Chlorine (Cl): 1 atom * 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 2 atoms * 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 1 atom * 15.999 g/mol = 15.999 g/mol
Total Molecular Weight: 178.66 g/mol [2]
Physicochemical Data Summary
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1187928-58-0 | [1][2][3][4] |
| Molecular Formula | C7H15ClN2O | [2][3] |
| Molecular Weight | 178.66 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | >97% (typical) | [1] |
| Storage Conditions | Sealed in a dry place, Room Temperature | [1][3] |
| Canonical SMILES | CC(C)N1CCNCC1=O.Cl | [2] |
Experimental Protocols and Handling
Given its role as a synthetic intermediate, proper handling and application in experimental settings are crucial. The following sections outline a representative synthesis workflow and essential safety protocols.
Conceptual Synthesis Workflow
While specific synthesis routes for this compound are proprietary, a general conceptual workflow for its preparation can be envisioned based on established principles of organic synthesis. This typically involves the formation of the piperazinone ring followed by N-alkylation.
Caption: Conceptual Synthesis Workflow for this compound.
Step-by-Step Protocol for a Representative N-Alkylation and Salt Formation
This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve piperazin-2-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 equivalents), to the solution.
-
Alkylation: To the stirred suspension, add 2-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1-isopropylpiperazin-2-one.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Salt Formation: Dissolve the purified 1-isopropylpiperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in ether or isopropanol (1 equivalent) to the stirred solution.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Applications in Drug Discovery and Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a lactam functionality and an isopropyl group in this compound provides a unique chemical entity for the exploration of new chemical space. It is primarily utilized as a precursor for the synthesis of more elaborate molecules intended for pharmaceutical and agricultural applications.[1] Its potential lies in its ability to be incorporated into larger structures to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a well-defined chemical intermediate with established physicochemical properties. Its utility in synthetic chemistry, particularly as a building block for bioactive compounds, makes it a valuable tool for researchers in drug discovery and agrochemical development. Adherence to proper handling and safety protocols is essential for its effective and safe use in the laboratory.
References
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ChemScene. This compound. ChemBuyersGuide.com. Available at: [Link]
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BIOSYNCE. This compound CAS 1187928-58-0. Available at: [Link]
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Advanced Technology & Industrial Co., Ltd. Product Search Result. Available at: [Link]
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Acros Pharmatech. This compound. Available at: [Link]
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Molbase. 1-异丙基哌嗪-2-酮盐酸盐. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 1-Isopropylpiperazin-2-one Hydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its behavior from early-stage discovery through to formulation and final dosage form performance.[1] This technical guide provides a comprehensive analysis of the solubility profile of 1-Isopropylpiperazin-2-one hydrochloride, a heterocyclic compound of interest in pharmaceutical development. While direct quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to provide researchers with a robust framework for understanding and determining its solubility. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a qualitative solubility profile, and provide a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, solubility is not merely a data point; it is a critical determinant of a drug candidate's potential success.[2] Poor aqueous solubility can lead to a cascade of developmental challenges, including low and erratic bioavailability, difficulty in formulating parenteral dosage forms, and unreliable outcomes in preclinical in-vitro and in-vivo models.[2] Therefore, a thorough characterization of a compound's solubility in a variety of solvent systems is an indispensable step in the research and development pipeline.[3]
This compound, as a hydrochloride salt of an organic base, is designed to enhance the aqueous solubility of the parent molecule. Understanding the extent of this enhancement and its behavior across solvents of varying polarities is paramount for chemists and formulation scientists. This guide serves as a foundational resource for professionals engaged in the development of this or structurally related compounds.
Physicochemical Properties & Structural Analysis
To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of:
-
A piperazin-2-one ring : This is a cyclic lactam, containing a polar amide group (C=O) and a secondary amine. The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively.
-
An isopropyl group : A nonpolar, hydrophobic alkyl substituent on one of the nitrogen atoms.
-
A hydrochloride salt : The second nitrogen atom of the piperazine ring is protonated and forms an ionic bond with a chloride anion (Cl⁻). This feature is the most significant contributor to its aqueous solubility.
The principle of "like dissolves like" is fundamental here. The ionic nature of the hydrochloride salt imparts significant polar character to the molecule, suggesting a strong affinity for polar solvents.
| Property | Value / Description | Rationale / Significance |
| Physical State | Likely a white to off-white crystalline solid. | Typical for small molecule hydrochloride salts. |
| Ionic Nature | High. Exists as a salt of a weak base. | Dominates solubility behavior, promoting dissolution in polar solvents capable of solvating ions. |
| Hydrogen Bonding | Possesses both hydrogen bond donors (N-H) and acceptors (C=O). | Allows for strong intermolecular interactions with protic solvents like water and alcohols. |
| pKa | Not publicly documented. The pKa of the parent piperazine is ~9.73 and ~5.35 for its two nitrogens.[4] The pKa of the protonated amine in this derivative is expected to be in the range of 7-9. | The pKa rule suggests that for stable salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[5] This is crucial for predicting pH-dependent solubility. |
| Hydrophobicity | The isopropyl group adds a degree of lipophilicity. | This nonpolar moiety may slightly enhance solubility in less polar organic solvents compared to an unsubstituted analog, but the overall character remains predominantly hydrophilic due to the salt form. |
Qualitative Solubility Profile
Based on the structural analysis and the known behavior of similar piperazine hydrochloride salts, a qualitative solubility profile can be predicted.[1][6] This serves as an essential starting point for solvent selection in synthesis, purification, and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |
| Polar Protic | Water, Methanol, Ethanol | Freely Soluble to Soluble | The high dielectric constant and ability to form hydrogen bonds in these solvents can effectively solvate both the protonated amine cation and the chloride anion, overcoming the crystal lattice energy of the salt.[6][7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Sparingly Soluble | These solvents have high dielectric constants and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion, which may result in slightly lower solubility compared to protic solvents. |
| Intermediate Polarity | Isopropyl Alcohol (IPA), Acetone | Sparingly Soluble to Slightly Soluble | IPA, being a protic solvent, is often used for recrystallization of similar hydrochloride salts, indicating good solubility at elevated temperatures but potentially lower solubility at ambient temperature.[1] Acetone's lower polarity makes it a poor solvent for ionic salts; it is often used as a washing solvent to remove more soluble impurities.[1] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble / Very Slightly Soluble | These solvents have low dielectric constants and cannot effectively solvate the ions of the salt. The energy required to break the ionic bonds of the crystal lattice is far greater than the energy gained from weak van der Waals interactions with the solvent.[4] |
Experimental Protocol: Thermodynamic Solubility Determination
To move from qualitative prediction to quantitative data, a rigorous experimental protocol is required. The Isothermal Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[2][8] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[9]
Objective
To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials & Equipment
-
This compound (pure, solid form)
-
Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, Methanol)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer[3]
-
Volumetric flasks and pipettes
Step-by-Step Methodology
Part 1: Preparation of Saturated Solution
-
Add Excess Solute: To a glass vial, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). Add an excess amount of this compound to the vial. An "excess" ensures that undissolved solid remains at the end of the experiment, which is the definition of a saturated solution.[8]
-
Causality Insight: Adding a sufficient excess is critical. If all the solid dissolves, the solution is unsaturated, and the true solubility limit has not been reached. However, adding too much can alter the properties of the solvent itself.[8]
-
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Incubation: Allow the suspension to shake for a sufficient duration to reach equilibrium. A common starting point is 24 hours.[2][10]
-
Self-Validation System: To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed if the measured concentration does not significantly change between the later time points.
-
Part 2: Phase Separation 4. Sedimentation: Remove the vials from the shaker and allow them to stand for a short period (e.g., 30 minutes) to let the excess solid settle. 5. Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. Alternatively, centrifuge the vial at high speed and carefully sample the supernatant.
- Causality Insight: This step is crucial to separate the dissolved solute from the undissolved solid. Failure to do so will lead to an erroneously high and inaccurate solubility measurement.
Part 3: Analysis & Quantification 6. Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. 7. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a calibration curve (Absorbance vs. Concentration).[11] 8. Sample Analysis: Analyze the diluted sample solution using the same method. 9. Calculation: Determine the concentration of the diluted sample by interpolating its response from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
Experimental Workflow
The following diagram outlines the logical flow of the isothermal shake-flask method for solubility determination.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Molecular Interactions in Polar Protic Solvents
This diagram illustrates the key intermolecular forces responsible for dissolving this compound in a polar protic solvent like water.
Caption: Solute-solvent interactions driving solubility.
Conclusion
While a definitive, quantitative solubility table for this compound requires empirical measurement, a strong, scientifically-grounded prediction of its behavior can be made from first principles. Its nature as a hydrochloride salt renders it highly polar, indicating good solubility in polar protic solvents and poor solubility in nonpolar environments. For drug development professionals requiring precise data, the isothermal shake-flask method detailed herein provides a robust, self-validating system for generating high-quality, thermodynamic solubility values. This foundational data is essential for guiding rational formulation design and ensuring the successful progression of new chemical entities.
References
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from [Link]
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Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]
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Li, D., et al. (2018). Solubility prediction of HCl–MgCl2–H2O system at 50 ∘C using the ion-interaction model. Journal of Molecular Liquids. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperazine. Solubility of Things. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperazine dihydrochloride. Solubility of Things. Retrieved from [Link]
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Paulekuhn, G. S., et al. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]
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Jain, N., & Yalkowsky, S. H. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]
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Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Retrieved from [Link]
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ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]
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Navigating the Thermal Landscape of 1-Isopropylpiperazin-2-one Hydrochloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylpiperazin-2-one hydrochloride is a heterocyclic compound of interest in pharmaceutical and agrochemical research, primarily utilized as a synthetic precursor.[1] Despite its application in these fields, a comprehensive public record of its fundamental physicochemical properties, specifically its melting and boiling points, is conspicuously absent. This technical guide addresses this knowledge gap not by presenting unavailable data, but by providing a robust framework for the empirical determination of these critical parameters. We will explore the synthesis of this compound, detail the experimental protocols for thermal analysis, and discuss the anticipated behavior of this molecule under thermal stress, grounded in the established chemistry of related piperazine derivatives.
Introduction: The Enigma of a Precursor
This compound (CAS No. 1187928-58-0) is a solid, room-temperature stable compound.[1] Its utility as a building block in the synthesis of more complex molecules underscores the importance of a well-defined set of physical constants to ensure purity, consistency, and reaction control.[1] However, a thorough search of chemical supplier databases and scientific literature reveals a notable lack of reported values for its melting and boiling points.[2][3] This guide, therefore, shifts from a simple reporting of data to an instructional resource, empowering the researcher to confidently determine these properties.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: the formation of the piperazin-2-one ring followed by hydrochloride salt formation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Isopropylpiperazin-2-one
-
To a solution of N-isopropylethylenediamine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
While stirring vigorously, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Isopropylpiperazin-2-one.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Formation of this compound
-
Dissolve the purified 1-Isopropylpiperazin-2-one in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Determination of the Melting Point: A Mark of Purity
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities will lead to a depressed and broader melting range.[5] For hydrochloride salts, it is crucial to observe for decomposition, which may present as darkening or gas evolution.
Experimental Protocol for Melting Point Determination
| Parameter | Specification | Rationale |
| Apparatus | Mel-Temp apparatus or Thiele tube | Provides controlled and uniform heating. |
| Sample Preparation | Finely ground, dry powder packed into a capillary tube to a depth of 2-3 mm | Ensures efficient and even heat transfer. |
| Heating Rate | Initial rapid heating to ~15°C below the expected melting point, then 1-2°C per minute | A slow ramp rate near the melting point is crucial for accuracy.[6] |
| Observation | Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) | This range provides insight into the purity of the sample. |
| Decomposition Watch | Note any color change (darkening) or gas evolution | Hydrochloride salts may decompose before melting. |
Interpreting the Results
Given the lack of a reference value, an initial, rapid determination is advised to find an approximate melting range.[5] Subsequent, careful measurements will refine this value. The sharpness of the melting range will be the primary indicator of the purity of the synthesized compound.
Boiling Point Determination: A Question of Stability
For a non-ionic organic solid, the boiling point is a straightforward physical constant. However, for a hydrochloride salt such as this compound, heating to the boiling point is likely to induce decomposition rather than a clean liquid-to-gas phase transition. The strong ionic forces in the salt form require a significant amount of energy to overcome, often exceeding the energy required to break covalent bonds within the molecule.[7]
Challenges and Alternative Approaches
Direct boiling point measurement at atmospheric pressure is not recommended. Instead, thermal stability should be assessed using thermogravimetric analysis (TGA).
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA thermogram will reveal the temperature at which the compound begins to lose mass, indicating decomposition. This decomposition temperature is a more meaningful thermal characteristic for this compound than a boiling point.
Expected Thermal Behavior of Piperazine Derivatives
Studies on the thermal degradation of piperazine and its derivatives indicate that decomposition can occur at elevated temperatures.[8][9] The presence of the hydrochloride salt is expected to increase the thermal stability compared to the free base, but decomposition is still the likely outcome upon strong heating.
Summary of Physicochemical Properties
The following table summarizes the known and to-be-determined properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 1187928-58-0 | Chemical Abstracts Service |
| Appearance | Solid | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [1] |
| Melting Point | Not publicly available | To be determined by capillary method |
| Boiling Point | Not applicable; likely decomposes | To be characterized by TGA |
Conclusion: A Call for Empirical Data
While the melting and boiling points of this compound are not currently found in the public domain, this guide provides the necessary framework for their determination. By following the proposed synthesis and characterization protocols, researchers can generate reliable data for this important synthetic intermediate. The emphasis on careful experimental technique and the understanding of the potential for thermal decomposition are key to accurately characterizing this and similar hydrochloride salts. The generation and publication of this data would be a valuable contribution to the chemical research community.
References
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1187928-58-0 Name: -. Retrieved from [Link]
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SlideShare. (2018). Determination of melting and boiling points. Retrieved from [Link]
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ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of piperazin‐2‐one 9. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 1-Isopropylpiperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Molecular Structure and Spectroscopic Rationale
The structure of 1-Isopropylpiperazin-2-one hydrochloride presents several key features that dictate its spectral behavior. The piperazin-2-one core, an N-acylated cyclic diamine, introduces an amide carbonyl group and a secondary amine, which becomes a protonated ammonium chloride salt. The N-isopropyl substituent provides a distinct set of aliphatic signals. Understanding the interplay of these functional groups is crucial for the accurate interpretation of the spectral data.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide valuable structural information.
¹H NMR Spectroscopy: A Detailed Prediction
The proton NMR spectrum is anticipated to show distinct signals for the isopropyl group and the piperazinone ring protons. The presence of the hydrochloride salt will lead to a broad, exchangeable signal for the ammonium protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.0 - 3.2 | Multiplet | 1H | -CH (CH₃)₂ |
| ~3.3 - 3.5 | Multiplet | 2H | -NH -CH₂ -C=O |
| ~3.6 - 3.8 | Multiplet | 2H | -C=O-CH₂ -N⁺H₂- |
| ~3.9 - 4.1 | Singlet (broad) | 2H | -CH₂-N⁺H₂ -CH₂- |
| ~9.0 - 11.0 | Singlet (very broad) | 1H | -NH -C=O |
Causality Behind Predictions: The chemical shifts are estimated based on the analysis of similar piperazine and piperazinone structures.[1][2][3] The isopropyl methyl protons are expected to be the most upfield, appearing as a doublet due to coupling with the methine proton. The methine proton, in turn, will be a multiplet. The methylene protons of the piperazinone ring are diastereotopic due to the ring conformation and the adjacent chiral center (the nitrogen atom with three different substituents), and are therefore expected to appear as complex multiplets. The ammonium protons will likely be broad and may exchange with residual water in the solvent, affecting their chemical shift and appearance. The amide proton is also expected to be broad and downfield.
¹³C NMR Spectroscopy: A Detailed Prediction
The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~18 - 20 | -CH(CH₃ )₂ |
| ~45 - 48 | -C H₂-N⁺H₂- |
| ~50 - 53 | -N-C H₂-C=O |
| ~55 - 58 | -C H(CH₃)₂ |
| ~165 - 170 | C =O |
Causality Behind Predictions: The predicted chemical shifts are based on known values for N-alkylated piperazines and the electronic effect of the amide carbonyl group.[4][5][6] The isopropyl methyl carbons will be the most upfield. The piperazinone ring carbons will be in the mid-range, with the carbon adjacent to the protonated nitrogen appearing slightly downfield. The methine carbon of the isopropyl group will also be in this region. The most downfield signal will be the amide carbonyl carbon, due to the strong deshielding effect of the double-bonded oxygen.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as it can affect the chemical shifts and the observation of exchangeable protons.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12-15 ppm.
-
The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A spectral width of approximately 200-220 ppm is appropriate.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Figure 2. A simplified workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, amine salt, and alkyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Strong, Broad | N-H stretch (amide) |
| ~2400 - 2800 | Strong, Broad | N⁺-H stretch (ammonium salt) |
| ~2850 - 2980 | Medium-Strong | C-H stretch (aliphatic) |
| ~1650 - 1680 | Strong | C=O stretch (amide I band) |
| ~1520 - 1560 | Medium | N-H bend (amide II band) |
| ~1450 - 1470 | Medium | C-H bend (aliphatic) |
| ~1100 - 1250 | Medium-Strong | C-N stretch |
Causality Behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy.[7] The amide N-H stretch is expected to be a broad band in the 3200-3400 cm⁻¹ region. A very broad and strong absorption is anticipated for the N⁺-H stretch of the ammonium salt, typically appearing in the 2400-2800 cm⁻¹ range. The aliphatic C-H stretches from the isopropyl and piperazinone ring will be observed just below 3000 cm⁻¹. The most prominent feature will be the strong amide C=O stretch (Amide I band) around 1650-1680 cm⁻¹. The amide N-H bend (Amide II band) is expected in the 1520-1560 cm⁻¹ region. C-N stretching vibrations will appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrum and Fragmentation
For this compound, under electron ionization (EI), the molecular ion of the free base (1-Isopropylpiperazin-2-one) is expected to be observed. The hydrochloride salt will not be observed directly in the gas phase under typical EI-MS conditions.
-
Molecular Ion (M⁺): m/z = 156 (for the free base, C₈H₁₆N₂O)
-
Major Fragment Ions:
-
m/z = 113: Loss of the isopropyl group (-C₃H₇).
-
m/z = 99: Cleavage of the piperazinone ring.
-
m/z = 86: Formation of the piperazine radical cation.
-
m/z = 70: Further fragmentation of the piperazine ring.
-
m/z = 43: Isopropyl cation ([C₃H₇]⁺).
-
Figure 3. A plausible mass spectral fragmentation pathway for 1-Isopropylpiperazin-2-one.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, the sample would be dissolved in a suitable volatile solvent.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and analysis of related compounds, offer a solid foundation for researchers working with this molecule. The included experimental protocols provide a standardized approach for obtaining empirical data, which can then be compared against these predictions for definitive structural confirmation.
References
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PubChem. 1-Isopropylpiperazine. National Center for Biotechnology Information. [Link]
- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2496–2507.
- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- Zarghi, A., et al. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1551.
- Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(1), 121.
- Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 799-809.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000863). [Link]
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-
SpectraBase. 1-Isopropylpiperazine. [Link]
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NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]
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The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
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NIST. Piperazine. NIST Chemistry WebBook. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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SpectraBase. piperazine, 1-(3-cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)-. [Link]
- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143.
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Doc Brown's Chemistry. Infrared Spectroscopy. [Link]
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NIST. Piperazine dihydrochloride. NIST Chemistry WebBook. [Link]
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University of Calgary. Sample IR spectra. [Link]
- Fisher, A. A., et al. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PLOS ONE, 16(7), e0254339.
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1-Isopropylpiperazin-2-one Hydrochloride: A Privileged Scaffold for Novel CNS Therapeutics
A Senior Application Scientist's Guide to Unlocking its Potential in Medicinal Chemistry
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Piperazinone Core
In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged structure," a foundational component in a multitude of FDA-approved therapeutics.[1][2] Its prevalence, particularly in agents targeting the central nervous system (CNS), is a testament to its remarkable ability to confer favorable pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability, due to the presence of two nitrogen atoms with appropriate pKa values.[1] The piperazin-2-one scaffold, a close chemical relative, retains these advantageous features while introducing a lactam function that offers distinct opportunities for molecular design and interaction with biological targets. This guide focuses on a specific, under-explored derivative, 1-Isopropylpiperazin-2-one hydrochloride, outlining its potential applications in medicinal chemistry and providing a strategic framework for its investigation as a novel therapeutic agent.
While direct literature on this compound is sparse, the extensive body of research on related piperazine and piperazinone-containing compounds provides a strong rationale for its exploration. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects.[2][3][4][5] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of receptor binding affinities and selectivity.[5][6] This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this compound.
Part 1: Synthesis and Characterization
A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. Several methods have been reported for the synthesis of substituted piperazin-2-ones.[7][8][9] A proposed synthetic pathway for this compound is outlined below.
Proposed Synthetic Protocol: A Two-Step Approach
This protocol leverages a cascade double nucleophilic substitution, a method known for its efficiency in creating multiple chemical bonds in a single step.[7][10]
Step 1: Synthesis of 1-Isopropylpiperazin-2-one
-
Reaction Setup: To a solution of N-isopropylethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq) as a base.
-
Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours to facilitate the intramolecular cyclization.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-Isopropylpiperazin-2-one in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the isopropyl and piperazinone moieties. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups (e.g., C=O stretch of the lactam). |
Part 2: Potential Therapeutic Applications and Biological Evaluation
The structural features of this compound suggest several promising avenues for therapeutic intervention, primarily within the CNS.
Hypothesized Biological Targets
The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[5] While our lead compound lacks an aryl group, the core piperazinone structure can still interact with these and other CNS targets. The isopropyl group provides a degree of lipophilicity that may facilitate blood-brain barrier penetration.
Potential Targets for Investigation:
-
Dopamine Receptors (D2, D3): Antagonism at these receptors is a key mechanism for many antipsychotic drugs.[11]
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Modulation of these receptors is central to the action of antidepressants and anxiolytics.[5]
-
Sigma Receptors (σ1, σ2): These receptors are implicated in a range of neurological and psychiatric disorders, and piperazine-containing ligands have shown high affinity for them.[12]
-
Monoamine Transporters (SERT, DAT, NET): Inhibition of monoamine reuptake is a common mechanism for antidepressant medications.
Screening Cascade: A Tiered Approach to Biological Profiling
A systematic screening cascade is essential to efficiently evaluate the biological activity of this compound.
Caption: A tiered screening cascade for the biological evaluation of this compound.
Experimental Protocols for Key Assays
In Vitro Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human D2 receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (human or rodent), NADPH (as a cofactor), and this compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t₁/₂).
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The initial biological data for this compound will serve as a starting point for a comprehensive SAR campaign. The piperazinone scaffold offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the piperazinone scaffold for SAR studies.
SAR Exploration Strategies:
-
N1-Substituent: Vary the size and electronics of the alkyl group at the N1 position (currently isopropyl) to probe the binding pocket.
-
N4-Substituent: Introduce a variety of substituents at the N4 position, including aryl and heteroaryl groups, which are known to be important for interactions with aminergic GPCRs.
-
Ring Substitution: Explore substitutions on the carbon atoms of the piperazinone ring to modulate conformation and physicochemical properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry, particularly for the development of novel CNS-acting agents. The piperazinone core provides a solid foundation of favorable pharmacokinetic properties, while the isopropyl substituent offers a starting point for SAR exploration. The synthetic routes are accessible, and a clear path for biological evaluation has been established.
Future work should focus on the execution of the proposed screening cascade to identify and validate biological targets. Positive hits will trigger a robust lead optimization program, leveraging the synthetic tractability of the piperazinone scaffold. By systematically exploring the SAR of this compound class, there is a strong potential to develop novel drug candidates with improved efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders.
References
- Vertex AI Search. (n.d.). The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis.
- Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives.
- PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
- Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
- PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
- ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
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- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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An In-depth Technical Guide to the Biological and Synthetic Profile of 1-Isopropylpiperazin-2-one Hydrochloride
This guide provides a comprehensive technical overview of 1-Isopropylpiperazin-2-one hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct biological activity of this specific molecule is not extensively documented, its primary role as a versatile synthetic intermediate makes it a crucial component in the development of novel therapeutics. This document will delve into its chemical properties, its strategic application in synthetic chemistry, and the biological activities of the more complex molecules derived from it, thereby illuminating its indirect but vital contribution to medicinal chemistry.
Physicochemical Characteristics and Structural Features
This compound is a piperazinone derivative characterized by an isopropyl group at the N1 position and a carbonyl group at the C2 position of the piperazine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for both chemical reactions and potential biological screening.
| Property | Value | Source |
| CAS Number | 1187928-58-0 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
The structural features of this compound, particularly the presence of a secondary amine and a lactam, provide key reactive sites for further chemical modifications. The piperazine ring itself is a well-known "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[2]
The Strategic Role in Synthetic Chemistry: A Versatile Building Block
The primary utility of this compound lies in its role as a precursor for the synthesis of more elaborate, biologically active molecules.[3] Its structure offers multiple points for diversification, allowing for the creation of large libraries of compounds for high-throughput screening.
General Synthetic Pathways
The piperazin-2-one core can be incorporated into larger molecules through various synthetic strategies. A common approach involves the N-alkylation or N-arylation of the secondary amine at the N4 position. This allows for the introduction of a wide range of substituents, which can be tailored to interact with specific biological targets.
Below is a generalized workflow illustrating the use of a piperazin-2-one core in the synthesis of a hypothetical bioactive compound.
Sources
The Strategic Role of 1-Isopropylpiperazin-2-one Hydrochloride in Modern Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylpiperazin-2-one hydrochloride has emerged as a valuable and versatile precursor in the synthesis of complex pharmaceutical molecules. Its unique structural features, combining a piperazine core with a lactam functionality and an isopropyl substituent, offer a strategic starting point for the construction of a variety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the analytical methodologies crucial for quality control, thereby providing a self-validating framework for its use in pharmaceutical development.
Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry
The piperazine and piperazin-2-one motifs are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and oral bioavailability. The introduction of a carbonyl group to form a piperazin-2-one ring adds a layer of chemical functionality, providing a handle for further molecular elaboration while maintaining the desirable properties of the piperazine core.
This compound, in particular, presents a unique combination of these features. The isopropyl group at the 1-position can influence the molecule's lipophilicity and metabolic stability, while the secondary amine at the 4-position and the lactam functionality offer multiple points for synthetic diversification. This guide will explore the synthesis and utility of this important precursor.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several routes, with the most common being the N-alkylation of a piperazin-2-one precursor. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the disconnection of the isopropyl group from the N1 position of the piperazin-2-one ring, leading back to piperazin-2-one and an isopropylating agent.
Caption: Retrosynthetic analysis of 1-Isopropylpiperazin-2-one.
Proposed Synthesis Protocol: N-Isopropylation of Piperazin-2-one
This protocol describes a general method for the synthesis of 1-isopropylpiperazin-2-one, which can then be converted to its hydrochloride salt.
Step 1: N-Isopropylation of Piperazin-2-one
-
Reaction: Piperazin-2-one is reacted with an isopropylating agent, such as 2-bromopropane or isopropyl iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.
-
Causality: The choice of a suitable base is critical to prevent side reactions. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is preferred to avoid competition with the piperazin-2-one nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 reaction.
Experimental Protocol:
-
To a solution of piperazin-2-one (1.0 eq) in acetonitrile (10 volumes), add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-isopropylpiperazin-2-one.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Formation of the Hydrochloride Salt
-
Reaction: The purified 1-isopropylpiperazin-2-one is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
-
Causality: The hydrochloride salt is often preferred for pharmaceutical applications due to its improved stability, crystallinity, and aqueous solubility. The choice of solvent for salt formation is important to ensure good recovery and purity of the product. A solvent in which the free base is soluble but the hydrochloride salt is insoluble, such as a mixture of isopropanol and diethyl ether, is commonly used.
Experimental Protocol:
-
Dissolve the purified 1-isopropylpiperazin-2-one in isopropanol (5 volumes).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) with stirring.
-
Stir the resulting suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis of 1-Isopropylpiperazin-2-one HCl.
Application in Pharmaceutical Synthesis: A Case Study Approach
While direct, publicly available examples of this compound as a precursor for a specific blockbuster drug are not readily found in the literature, its structural motifs are present in a number of kinase and PARP inhibitors. The following represents a hypothetical, yet plausible, application based on known synthetic strategies for such compounds, illustrating the utility of this precursor.
Hypothetical Target: A Novel Kinase Inhibitor
Let us consider the synthesis of a hypothetical kinase inhibitor with a core structure that can be accessed from 1-isopropylpiperazin-2-one.
Retrosynthetic Analysis of Hypothetical Kinase Inhibitor:
Caption: Retrosynthetic pathway for a hypothetical kinase inhibitor.
Proposed Synthetic Protocol:
Step 1: Buchwald-Hartwig Amination
-
Reaction: 1-Isopropylpiperazin-2-one is coupled with a suitable aryl halide (e.g., 4-bromobenzonitrile) using a palladium catalyst and a phosphine ligand.
-
Causality: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction widely used in pharmaceutical synthesis. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. A bulky electron-rich phosphine ligand, such as XPhos or SPhos, is often employed to facilitate the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the piperazin-2-one nitrogen.
Experimental Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq), 1-isopropylpiperazin-2-one (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add anhydrous toluene (10 volumes) and heat the mixture to 100-110 °C.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
This intermediate could then be further elaborated to the final kinase inhibitor through subsequent synthetic steps.
Analytical Characterization and Quality Control
Robust analytical methods are essential to ensure the quality, purity, and identity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), as well as signals for the methylene protons of the piperazin-2-one ring. The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the methylene carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the amide carbonyl group (typically around 1650 cm⁻¹), as well as C-H stretching vibrations for the alkyl groups. The presence of the hydrochloride salt would be indicated by broad N-H stretching bands.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.
Chromatographic Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for determining the purity of this compound.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The piperazin-2-one may require derivatization to improve its volatility for GC analysis.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[1]
Conclusion
This compound is a valuable precursor in pharmaceutical synthesis, offering multiple avenues for the creation of complex and diverse molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects, grounded in established chemical principles and practices, to empower researchers in their pursuit of novel therapeutics.
References
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BIOSYNCE. (n.d.). This compound CAS 1187928-58-0. Retrieved from [Link]
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discovery and history of piperazine derivatives in research
An In-depth Technical Guide to the Discovery and History of Piperazine Derivatives in Research
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its unique physicochemical properties and synthetic versatility have enabled its incorporation into a vast array of therapeutic agents, spanning multiple disease areas. This guide provides a comprehensive exploration of the discovery and historical development of piperazine derivatives, from their serendipitous beginnings as an anthelmintic agent to their current status as cornerstones of modern pharmacology. We will examine the key scientific milestones, structure-activity relationships (SAR), and the causal reasoning behind the experimental choices that led to the development of blockbuster drugs in classes including antihistamines, antipsychotics, antidepressants, and treatments for erectile dysfunction. This document synthesizes technical data with field-proven insights, offering researchers and drug development professionals a thorough understanding of this remarkable pharmacophore.
The Genesis of a Scaffold: From Industrial Chemical to Medical Marvel
The story of piperazine does not begin in a pharmaceutical lab, but in the realm of industrial chemistry. Originally named for its chemical similarity to piperidine, a component of the black pepper plant, piperazine is a synthetic compound, not a natural product.[1][2] Its initial entry into the medical field in the early 20th century was based on a chemical property rather than a biological one: its remarkable ability to dissolve uric acid in vitro.[2][3][4] This led to its proposed use as a treatment for gout, though it ultimately proved unsuccessful in clinical practice.[2][3][4]
The true breakthrough for piperazine in medicine occurred in 1953 when it was introduced as a potent anthelmintic agent for treating parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[2][3][5][6] This discovery marked the beginning of piperazine's journey as a valuable therapeutic agent.
Mechanism of Anthelmintic Action
The efficacy of piperazine against helminths stems from its specific neuromuscular effects on the parasites. It acts as a gamma-aminobutyric acid (GABA) receptor agonist on the parasite's muscle cells.[1][3][6][7] This interaction leads to hyperpolarization of the nerve endings and blocks the stimulating effects of acetylcholine at the myoneural junction.[1][8] The result is a flaccid paralysis of the worm, causing it to lose its grip on the host's intestinal wall.[3][7] The paralyzed parasites are then expelled from the body by normal intestinal peristalsis.[1][3][7]
This mechanism exhibits a high degree of selectivity because vertebrates primarily use GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[1] This selectivity ensures that the drug has minimal neuromuscular impact on the host, contributing to its favorable safety profile.[6][7]
The Evolution of a Privileged Scaffold: Diversification into New Therapeutic Areas
The success of piperazine as an anthelmintic was just the beginning. Medicinal chemists soon recognized that the piperazine ring was a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification.[9][10][11] Its two nitrogen atoms offer key points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological, pharmacokinetic, and physicochemical properties. This synthetic tractability led to an explosion of research and the development of numerous classes of piperazine-based drugs.[1][9][11]
| Therapeutic Class | Primary Target(s) | Key Example(s) | Year of Discovery/Approval |
| Anthelmintics | Parasite GABA Receptors | Piperazine Citrate, Piperazine Adipate | 1953 |
| Antihistamines | Histamine H1 Receptors | Cyclizine, Chlorcyclizine | 1947 (Cyclizine) |
| Antipsychotics | Dopamine (D2) & Serotonin (5-HT2A) Receptors | Fluphenazine, Clozapine | 1960s-1970s |
| Antidepressants | Serotonin Receptors (5-HT2A), SERT | Trazodone, Vortioxetine | 1960s (Trazodone) |
| Erectile Dysfunction | Phosphodiesterase 5 (PDE5) | Sildenafil | 1989 |
Antihistamines: The Diphenylmethylpiperazines
One of the earliest diversifications was into the realm of antihistamines. The diphenylmethylpiperazine group, which includes drugs like cyclizine and chlorcyclizine, emerged as potent H1-receptor antagonists.[12][13]
Cyclizine , discovered in 1947, was found to be a potent and long-acting antiemetic, particularly effective against nausea and vomiting associated with motion sickness and vertigo.[14][15][16] Its mechanism involves antagonism of H1 receptors and a central anticholinergic (antimuscarinic) action, which likely affects the vestibular system and the chemoreceptor trigger zone.[14]
Chlorcyclizine is a first-generation antihistamine used for allergy symptoms like rhinitis and urticaria.[12][13] In addition to its primary antihistaminic effects, it exhibits some anticholinergic, antiserotonergic, and local anesthetic properties.[12][13]
The synthesis of cyclizine can be achieved via the N-alkylation of 1-methylpiperazine with a benzhydryl halide. This protocol is a representative example based on established synthetic routes.[14][15]
Objective: To synthesize Cyclizine (1-benzhydryl-4-methylpiperazine).
Materials:
-
Benzhydryl bromide (or chloride)
-
1-Methylpiperazine
-
Acetonitrile (solvent)
-
Sodium bicarbonate (base)
-
Diethyl ether (extraction solvent)
-
Magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzhydryl bromide (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add 1-methylpiperazine (2.0-3.0 eq) to the solution. The excess amine acts as both a nucleophile and a base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic base like sodium bicarbonate can be added.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient activation energy to overcome the barrier for the SN2 reaction between the piperazine nitrogen and the benzhydryl bromide.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in a mixture of water and diethyl ether. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography to yield pure cyclizine.
Antipsychotics and Antidepressants: Modulating Central Nervous System Targets
The piperazine moiety became a critical component in drugs targeting the central nervous system. Its ability to interact with dopamine and serotonin receptors was a key discovery.[17][18][19][20]
Trazodone , discovered in Italy in the 1960s, was one of the first second-generation antidepressants.[21][22] It has a complex pharmacology, acting as a serotonin 5-HT2A receptor antagonist, a serotonin reuptake inhibitor, and an α1-adrenergic receptor antagonist.[23][24] This multi-target profile contributes to its antidepressant, anxiolytic, and hypnotic effects.[21][22][23] Trazodone was approved by the FDA in late 1981.[21]
Many typical and atypical antipsychotic drugs also incorporate a piperazine ring, which is often crucial for their activity at dopamine D2 and serotonin 5-HT2A receptors.[17][18][19] The substitution pattern on the piperazine ring greatly influences the receptor binding profile and thus the antipsychotic efficacy and side-effect profile of the drug.[17][25]
A Serendipitous Blockbuster: Sildenafil
Perhaps the most famous story of a piperazine derivative is that of sildenafil (Viagra). The journey of sildenafil is a classic example of drug repositioning driven by serendipitous clinical observations.
In the mid-1980s, researchers at Pfizer began a program to develop a selective inhibitor of phosphodiesterase type 5 (PDE5) for the treatment of hypertension and angina.[26][27][28] The hypothesis was that inhibiting PDE5 would lead to vasodilation and increased blood flow in the heart. Sildenafil (coded UK-92,480) was synthesized in 1989.[27][28][29]
During early clinical trials for angina, the drug showed little efficacy for its intended purpose.[26][29] However, a peculiar and consistent side effect was reported by male volunteers: the induction of marked penile erections.[29] This observation led Pfizer to pivot its development strategy, shifting the focus from angina to erectile dysfunction.[29] This decision proved immensely successful, and sildenafil was approved by the FDA in 1998 as the first oral treatment for erectile dysfunction, revolutionizing the field of sexual medicine.[29][30]
Conclusion: An Enduring Legacy in Drug Discovery
The history of piperazine derivatives is a testament to the power of scaffold-based drug design, chemical intuition, and serendipitous observation. From its humble beginnings as a treatment for parasitic worms, the piperazine ring has become an indispensable tool for medicinal chemists. Its structural simplicity, coupled with the ability to precisely modulate biological activity through substitution at its nitrogen atoms, has secured its place in a vast range of medicines. The journey from an industrial chemical to a privileged scaffold found in drugs treating everything from allergies to depression and erectile dysfunction highlights the enduring legacy and future potential of piperazine in the ongoing quest for novel therapeutics.[9][31][32]
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safety and handling precautions for 1-Isopropylpiperazin-2-one hydrochloride
An In-depth Technical Guide to the Safe Handling of 1-Isopropylpiperazin-2-one Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the (CAS No. 1187928-58-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data for the compound and its structural class, emphasizing a proactive approach to risk mitigation.
Preamble: Understanding the Compound and Associated Risks
This compound is a heterocyclic organic compound. Structurally, it is a piperazine derivative containing a lactam (a cyclic amide) and an isopropyl group. It is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1] Given its role as a reactive precursor, a thorough understanding of its potential hazards is critical for ensuring laboratory safety.
The piperazine core is known to exhibit biological activity and, in many cases, toxicological properties. Derivatives can cause a range of adverse effects, including severe skin and eye irritation, respiratory sensitization, and potential neurotoxicity.[2][3] The hydrochloride salt form can enhance its solubility in aqueous media and may contribute to its irritant properties. Therefore, handling this compound requires stringent adherence to safety protocols derived from both specific data and established principles for managing piperazine-based reagents.
Hazard Identification and Toxicological Profile
The primary known hazards associated with this compound are based on its GHS (Globally Harmonized System) classifications.[4] A comprehensive risk assessment, however, must also consider the well-documented hazards of the parent piperazine structure.
GHS Hazard Statements for this compound:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
These classifications indicate that the compound is acutely toxic via ingestion and is a significant irritant to the skin, eyes, and respiratory system. The causality for this irritation stems from the chemical's reactivity with biological tissues. The amine and amide functionalities can interact with proteins and membranes, leading to inflammation and cell damage upon contact.
Inferred Hazards from Piperazine Derivatives:
Beyond the specific data, it is prudent to consider the broader toxicological profile of piperazine and its derivatives, which are known to cause:
-
Skin and Respiratory Sensitization: Repeated or prolonged contact can lead to allergic reactions.[5][6] Inhalation may cause allergy or asthma-like symptoms.[7] This is a critical consideration, as sensitization can occur at very low exposure levels after an initial induction.
-
Corrosivity: Many piperazine compounds are classified as corrosive, causing severe skin burns and eye damage.[6] While this specific compound is listed as an irritant, the potential for corrosive action, especially with prolonged contact or high concentrations, should not be discounted.
-
Neurotoxicity: Some piperazine derivatives have been associated with neurotoxic effects, including tremors, incoordination, and seizures in humans at high doses.[3][7]
Summary of Compound Properties and Hazards
| Property | Data | Source(s) |
| CAS Number | 1187928-58-0 | [1] |
| Appearance | White to off-white solid | [4] |
| Primary Hazards | Harmful if swallowed; Causes skin, eye, and respiratory irritation. | [4] |
| Potential Hazards | Skin and respiratory sensitization; Corrosivity; Neurotoxicity. | [3][5] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | [5][8] |
Hierarchy of Controls: A Self-Validating System for Exposure Prevention
To ensure safety, a multi-layered approach to hazard control must be implemented. This hierarchy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for handling hazardous chemicals.
Engineering Controls (Primary Barrier)
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9][10] This is the most critical control to prevent inhalation of the irritant powder.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the fume hood.[11]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental contact.[5][8]
Administrative Controls (Procedural Safety)
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved. This SOP should cover all aspects from receipt to disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is essential but should never be the only line of defense.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11]
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[11] Proper glove removal technique (without touching the outer surface) must be used to avoid skin contact.[11]
-
Lab Coat: A full-sleeved, flame-retardant lab coat should be worn and kept fastened.[12]
-
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[11][12]
Experimental Protocols: Step-by-Step Handling Procedures
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate height.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the hood.
-
Dispensing: Carefully open the container. Using a clean spatula, gently dispense the required amount of solid into the weigh boat. Avoid creating dust by using slow, deliberate movements. Do not tap the spatula on the side of the container.
-
Sealing: Securely close the main container immediately after dispensing.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated liner as hazardous waste.
Storage Protocol
-
Container: Always keep the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[1] The storage area should be away from incompatible materials, particularly strong oxidizing agents.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an exposure.
Caption: Emergency response workflow for spills and exposures.
First Aid Measures Summary
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11][13] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [11][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. | [13][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [13][14] |
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in designated, sealed, and properly labeled containers.
-
Do not mix with incompatible waste streams.
-
Dispose of the waste through a licensed environmental disposal company, in strict accordance with all local, state, and federal regulations.[9]
Conclusion
This compound is a valuable research chemical with a defined set of hazards, including acute toxicity and significant irritant properties. By understanding its toxicological profile and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by strict administrative protocols and appropriate PPE—researchers can handle this compound safely and effectively. Proactive risk assessment and adherence to established safety procedures are paramount to protecting the health and well-being of all laboratory personnel.
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storage conditions for 1-Isopropylpiperazin-2-one hydrochloride solid
An In-Depth Technical Guide to the Storage and Handling of 1-Isopropylpiperazin-2-one Hydrochloride Solid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust storage and handling protocols for this compound solid. The principles and methodologies outlined herein are designed to ensure the long-term chemical and physical integrity of the compound, a critical factor for reproducible research and successful drug development.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a piperazinone core. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, recognized for their versatile biological activities.[1][2] As a hydrochloride salt, this compound's solid-state properties are inherently influenced by its ionic nature.
Based on its chemical structure—a substituted piperazinone core presented as a hydrochloride salt—we can anticipate several key stability challenges that must be addressed through a scientifically grounded storage strategy:
-
Hygroscopicity: Hydrochloride salts of organic molecules are frequently hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[3][4] This can lead to physical changes like caking and clumping, and more critically, can act as a medium for hydrolytic degradation.[3][5]
-
Thermal Sensitivity: While many solids are stable at room temperature, elevated temperatures can provide the activation energy needed to initiate degradation pathways.[6][7] The stability of related piperazine compounds has been shown to decrease at higher temperatures.[8]
-
Photostability: A significant number of pharmaceutical compounds are sensitive to light.[9] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products and a loss of potency.[10] Safety data sheets for the parent compound, piperazine, explicitly note light sensitivity.[11][12]
-
Chemical Reactivity: The compound's functional groups may be susceptible to reaction with atmospheric components (e.g., oxidation) or incompatible materials.
Therefore, a proactive and validated approach to storage is not merely a matter of logistics but a fundamental component of good scientific practice.
Core Principles of Stability for Hydrochloride Salts
Understanding the environmental factors that threaten the stability of this compound is paramount. The following principles form the basis of a robust storage protocol.
Humidity Control
Moisture is a primary antagonist to the stability of many solid APIs, particularly hygroscopic salts.[13] The absorption of water can have several deleterious effects:
-
Physical Changes: Moisture can act as a plasticizer, lowering the glass transition temperature and inducing recrystallization or phase changes, which can affect bioavailability.[14] It also leads to powder agglomeration, impacting flowability and accurate weighing.[3]
-
Chemical Degradation: Water can act as a reactant in hydrolysis reactions or as a solvent to facilitate reactions between the primary compound and impurities.
The most effective countermeasure is to store the compound in an environment with controlled, low relative humidity (RH).
Temperature Management
Temperature and humidity are interlinked; fluctuations in temperature can alter the moisture-holding capacity of air, impacting the material's hygroscopic behavior.[3] Furthermore, temperature is a critical kinetic parameter. Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis, oxidation, and pyrolysis.[15] Therefore, maintaining a cool and consistent temperature is a cornerstone of long-term stability.
Photostability Management
Light energy, particularly in the UV spectrum, can be absorbed by molecules with specific chromophores, promoting them to an excited state.[10] This can initiate photochemical degradation. The International Council for Harmonisation (ICH) provides specific guidelines (ICH Q1B) for assessing the photosensitivity of new drug substances, which serve as the gold standard for this analysis.[16][17] Protection from light is a simple yet critical step in preventing such degradation.
Recommended Baseline Storage and Handling Protocol
For researchers beginning work with this compound, the following baseline protocol is recommended. It is a conservative approach designed to mitigate the most probable risks pending a full, compound-specific stability assessment.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential thermal degradation and minimizes temperature fluctuations that can affect humidity.[18] |
| Humidity | Store in a desiccator with an active desiccant (e.g., silica gel). | Minimizes exposure to atmospheric moisture, preventing hygroscopic effects and potential hydrolysis.[3][5] |
| Atmosphere | For long-term storage (>6 months), consider backfilling the container with an inert gas (e.g., Argon, Nitrogen). | Protects against oxidative degradation. |
| Light | Store in an amber glass vial or a container wrapped in aluminum foil, placed inside a light-opaque secondary container. | Prevents degradation from UV and visible light, a known risk for piperazine-related compounds.[9][11][12] |
| Container | Use a tightly sealed, screw-cap glass vial with a chemically inert liner (e.g., PTFE). | Provides a robust barrier against moisture and air ingress and prevents leaching or reaction with the container material.[14] |
| Handling | Equilibrate container to room temperature before opening. Handle in a low-humidity environment (e.g., glove box) or minimize time exposed to ambient air. | Prevents condensation from forming on the cold solid when exposed to warmer, moist air. Minimizes moisture uptake during weighing and transfer.[3] |
Establishing a Self-Validating Stability Program
To move beyond a baseline protocol and define truly authoritative storage conditions, a systematic experimental stability program is required. This program validates storage choices and provides in-depth knowledge of the compound's degradation profile.
Experiment: Hygroscopicity Assessment
Objective: To quantify the moisture-absorbing properties of the solid.
Methodology: Dynamic Vapor Sorption (DVS)
-
Place a precisely weighed sample (5-10 mg) of this compound onto the DVS instrument's microbalance.
-
Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Program the instrument to increase the relative humidity in a stepwise fashion (e.g., 10% RH increments from 0% to 90%).
-
At each step, allow the sample weight to equilibrate before proceeding to the next RH level.
-
Once 90% RH is reached, perform a desorption cycle by decreasing the RH in the same stepwise manner back to 0%.
-
Data Analysis: Plot the change in mass (%) versus RH to generate a moisture sorption-desorption isotherm. This will reveal the extent of water uptake and identify the Critical Relative Humidity (CRH), the point at which significant water uptake occurs.[19][20]
Experiment: Forced Thermal Degradation Study
Objective: To identify the thermal liability of the compound and potential degradation products.
Methodology: Isothermal Stress Testing
-
Accurately weigh samples of the solid into individual glass vials.
-
Prepare a control sample to be stored at ideal conditions (e.g., -20°C, desiccated, dark).
-
Place the stress samples in ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 4 weeks).
-
At specified time points (e.g., 1, 2, and 4 weeks), remove a vial from each temperature condition.
-
Analyze the samples and the control using a validated stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.
-
Data Analysis: Compare the purity of the stressed samples to the control. Significant degradation at a given temperature indicates the need for refrigerated or frozen storage.[15]
Experiment: Forced Photostability Study (per ICH Q1B)
Objective: To determine if the compound is sensitive to light and to characterize its photodegradation pathway.
Methodology: Confirmatory Exposure Study
-
Prepare multiple samples of the solid spread in a thin layer in chemically inert, transparent containers (e.g., quartz dishes).
-
Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil. Place it alongside the test samples.
-
Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2.[16]
-
Expose the samples to a cumulative light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter .[16][21]
-
Monitor the exposure using calibrated radiometers or lux meters.
-
Following exposure, analyze the light-exposed samples and the dark control by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed samples to the dark control. The appearance of new peaks or a decrease in the parent peak area in the exposed sample confirms photosensitivity.[9][10]
| ICH Q1B Standard Exposure Conditions[16] | |
| Overall Illumination | ≥ 1.2 million lux hours |
| Near UV Energy | ≥ 200 watt-hours / m² |
Data Interpretation and Long-Term Storage Refinement
The results from the stability program dictate the final, validated storage protocol. The decision-making process can be visualized as a logical workflow.
Caption: Decision workflow for establishing a validated storage protocol.
Conclusion
The chemical and physical integrity of this compound solid is not guaranteed but must be actively preserved. Its nature as a hydrochloride salt of a piperazinone derivative suggests inherent risks related to humidity, temperature, and light. An effective storage strategy begins with a conservative baseline protocol—refrigerated, desiccated, and dark—and is refined through a systematic, data-driven stability program. By following the principles and experimental workflows detailed in this guide, researchers can ensure the quality and reliability of their material, thereby safeguarding the integrity of their scientific outcomes.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Isopropylpiperazin-2-one Hydrochloride
Abstract
This application note provides a comprehensive guide for the synthesis of 1-Isopropylpiperazin-2-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The piperazinone scaffold is a privileged structure found in numerous biologically active compounds.[2][3][4] This document details a robust and scalable two-step synthetic route commencing with the formation of the piperazin-2-one core, followed by a selective N-alkylation via reductive amination, and concluding with the formation of the hydrochloride salt. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on explaining the chemical principles behind key procedural steps to ensure reproducibility and safety.
Introduction and Synthetic Strategy
The synthesis of substituted piperazinones is a topic of significant interest due to their utility as peptidomimetics and core components of various therapeutic agents.[4] 1-Isopropylpiperazin-2-one, in particular, serves as a key intermediate for more complex molecular targets. The primary challenge in its synthesis is the selective introduction of the isopropyl group onto the N1 position of the piperazin-2-one ring.
Several synthetic strategies can be envisioned:
-
Direct Alkylation: While seemingly straightforward, the direct alkylation of piperazin-2-one with an isopropyl halide often suffers from poor selectivity, leading to mixtures of N1 and N4 alkylated products, as well as potential O-alkylation and over-alkylation.[5][6] Achieving mono-selectivity can be challenging.[5]
-
Cyclization of a Pre-alkylated Diamine: This involves synthesizing N-isopropylethylenediamine first and then cyclizing it with an appropriate C2-synthon like chloroacetyl chloride or an α-haloacetate. This route offers good control but adds steps to the synthesis of the starting material.
-
Reductive Amination: This powerful and highly selective method involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[7][8] For the synthesis of 1-Isopropylpiperazin-2-one, reacting the parent piperazin-2-one with acetone to form an intermediate iminium ion, which is then reduced in situ, provides an efficient and highly selective route to the desired N1-isopropyl product.[9][10]
This guide will focus on a combination of cyclization to form the core followed by reductive amination, a strategy that offers an optimal balance of efficiency, selectivity, and scalability.
Overall Synthetic Scheme
The selected synthetic pathway is illustrated below. It begins with the cyclization of chloroethylamine hydrochloride and an α-chloroacetate ester to form the piperazin-2-one intermediate. This is followed by the key reductive amination step with acetone and subsequent conversion to the final hydrochloride salt.
Diagram 1: Overall reaction pathway for the synthesis of 1-Isopropylpiperazin-2-one HCl.
Detailed Experimental Protocols
Protocol 1: Synthesis of Piperazin-2-one (Intermediate)
This protocol is adapted from established methods for forming the piperazinone ring from simple, commercially available starting materials.[11] The reaction involves an initial substitution followed by a base-mediated intramolecular cyclization.
Materials:
-
Chloroethylamine hydrochloride
-
Ethyl chloroacetate
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Toluene
-
Acetone
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe
-
Heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
To a three-neck round-bottom flask, add chloroethylamine hydrochloride (1.0 eq.), ethyl chloroacetate (1.1 eq.), and toluene (approx. 10 mL per gram of chloroethylamine HCl).
-
Begin stirring the suspension at room temperature.
-
Add sodium carbonate (2.5 eq.) portion-wise over 30 minutes. An effervescence may be observed.
-
Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by recrystallization from an acetone-water mixture to yield piperazin-2-one as a crystalline solid.
Scientist's Note (Causality): Using chloroethylamine instead of ethylenediamine provides inherent selectivity, as one amine is protected as the hydrochloride salt, reducing the likelihood of side reactions.[11] The sodium carbonate acts as a base to both neutralize the hydrochloride salt and promote the final ring-closing cyclization step. Toluene is chosen as a solvent that allows for heating to an appropriate temperature to drive the reaction.
Protocol 2: Synthesis of 1-Isopropylpiperazin-2-one via Reductive Amination
This core protocol details the selective N-alkylation of the piperazin-2-one intermediate with acetone. Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and high selectivity for iminium ions over ketones.[8]
Materials & Reagents Data:
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Piperazin-2-one | 100.12 | 1.0 | 50.0 | 5.01 g |
| Acetone | 58.08 | 3.0 | 150.0 | 11.0 mL |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 75.0 | 15.9 g |
| Acetic Acid (Glacial) | 60.05 | 1.1 | 55.0 | 3.15 mL |
| Dichloromethane (DCM) | - | - | - | 250 mL |
| Saturated NaHCO₃ (aq) | - | - | - | 150 mL |
| Brine | - | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an ambient atmosphere, add piperazin-2-one (1.0 eq.) and anhydrous dichloromethane (DCM). Stir until fully dissolved.
-
Add acetone (3.0 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the piperazin-2-one starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in DCM) to obtain pure 1-Isopropylpiperazin-2-one as the free base.
Scientist's Note (Trustworthiness & Rationale): The initial 30-minute stir time after adding acetone and acetic acid is crucial for the formation of the intermediate iminium ion, which is the species that is actually reduced.[10] Portion-wise addition of the hydride reagent at a low temperature is a critical safety and control measure to manage the exothermic reaction. Sodium triacetoxyborohydride is less reactive than sodium borohydride and will not readily reduce the acetone starting material, which is present in excess.[8] This selectivity is key to the success of the one-pot procedure.
Protocol 3: Formation of this compound
The final step is the conversion of the purified, oily free base into a stable, solid hydrochloride salt, which is often more suitable for storage and subsequent use.[12]
Materials:
-
1-Isopropylpiperazin-2-one (purified free base)
-
Diethyl ether (anhydrous) or Isopropanol
-
2.0 M solution of Hydrogen Chloride (HCl) in diethyl ether
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filtration flask
Procedure:
-
Dissolve the purified 1-Isopropylpiperazin-2-one (1.0 eq.) in a minimal amount of anhydrous diethyl ether (approx. 20 mL per gram of product).
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add the 2.0 M solution of HCl in diethyl ether (1.0-1.1 eq.) dropwise. A white precipitate should form immediately.
-
Continue stirring the suspension in the ice bath for an additional 30 minutes.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the solid under high vacuum to a constant weight to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The pH of the aqueous phase can be adjusted to 2-3 with concentrated hydrochloric acid to ensure complete salt formation.[13]
Experimental Workflow Visualization
Diagram 2: Step-by-step workflow for the reductive amination and salt formation.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[1]
-
Chloroethylamine hydrochloride and ethyl chloroacetate are toxic and corrosive. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with acidic solutions in an uncontrolled manner.
References
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Trost, B. M., & Crawley, M. L. (2003). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Chemical Reviews, 103(8), 2921-2944, [Link].
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Moore, T. S., Boyle, M., & Thorn, V. M. (1929). N-substituted derivatives of piperazine and ethylenediamine. Part I. The preparation of N-monosubstituted derivatives. Journal of the Chemical Society (Resumed), 39-51, [Link].
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Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 735, [Link].
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Krupkova, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 10(5), 522, [Link].
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Introduction: The Privileged Piperazine Scaffold in Drug Discovery
An Application Guide to the Synthesis of Piperazine Compounds for Pharmaceutical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence is remarkable, ranking as one of the most common nitrogen heterocycles found in FDA-approved drugs, including blockbuster medications like Imatinib (Gleevec) and Sildenafil (Viagra).[2][3] This widespread use is not coincidental; the piperazine moiety imparts a unique and highly desirable combination of physicochemical properties to drug candidates.[4][5] Its two basic nitrogen atoms can improve aqueous solubility and bioavailability, serve as hydrogen bond acceptors/donors for target engagement, and provide a conformationally versatile yet stable scaffold for orienting other pharmacophoric elements.[2][5][6]
This versatility makes the piperazine nucleus a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[2][4] Consequently, a deep understanding of the synthetic methodologies to construct and functionalize this ring system is critical for researchers in drug discovery and development.
This application note provides detailed, field-proven protocols for the most crucial transformations involving piperazine synthesis: N-arylation via Buchwald-Hartwig amination and N-alkylation via reductive amination. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, equipping the scientist with the knowledge to troubleshoot, optimize, and adapt these methods for their specific molecular targets.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen is one of the most frequent and vital transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, largely supplanting older, harsher methods.[7][8][9] The reaction is highly dependent on the synergistic interplay of the palladium catalyst, a specialized phosphine ligand, and a suitable base.[7]
The primary challenge in the direct arylation of piperazine is achieving mono-arylation, as the presence of two reactive secondary amines can easily lead to a di-arylated byproduct.[10] The most robust solution is the use of a mono-protected piperazine, typically N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group provides steric hindrance and electronic deactivation to one nitrogen, directing the reaction to the unprotected site. The Boc group can then be readily removed under acidic conditions post-coupling.[10]
Experimental Protocol: N-Arylation of N-Boc-Piperazine
Objective: To couple N-Boc-piperazine with an aryl halide to synthesize an N-aryl-N'-Boc-piperazine derivative.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and the base (1.4 equiv).
-
Causality: Using oven-dried glassware is crucial as moisture can deactivate both the catalyst and the strong base, hindering the catalytic cycle.[10]
-
-
Inert Atmosphere: The tube is sealed with a septum, and the atmosphere is rendered inert by evacuating and backfilling with argon or nitrogen three times.
-
Causality: The palladium(0) active catalyst and some phosphine ligands are sensitive to oxygen and can be readily oxidized, which would terminate the reaction.[9]
-
-
Reagent Addition: Anhydrous solvent is added via syringe, followed by the palladium pre-catalyst and ligand. If using a pre-formed catalyst/ligand complex, it can be added in step 1.
-
Reaction: The mixture is heated in an oil bath to the desired temperature (typically 80-110 °C). The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Causality: The aqueous wash removes the inorganic base and salts formed during the reaction, simplifying purification.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.[7]
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Key steps for the Pd-catalyzed N-arylation of N-Boc-piperazine.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table summarizes representative conditions for the N-arylation of piperazine derivatives, demonstrating the adaptability of the protocol.
| Aryl Halide | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 2-4 h | >95 | [7] |
| 2-Chloropyridine | Piperazine | Pd(OAc)₂ (1) | BINAP (1.5) | K₃PO₄ | Dioxane | 100 | 18 h | 85 | N/A |
| 4-Chloroanisole | Piperazine | Pd-precatalyst (1) | tBu-Phos (1.5) | NaOt-Bu | Neat | 100 | 10 min | 97 | [9] |
| 4-Bromotoluene | 1-(2-pyridyl)piperazine | (NHC)Pd(allyl)Cl (1) | None | NaOt-Bu | THF | 65 | 5 min | 96 | [11] |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming alkyl-nitrogen bonds.[12] It is a cornerstone reaction for introducing diverse alkyl substituents onto the piperazine core.[8][13] The process occurs in a single pot via two key stages: the initial reaction between the piperazine's secondary amine and a carbonyl compound (aldehyde or ketone) to form a transient iminium ion, followed by the immediate reduction of this ion by a selective hydride source to yield the N-alkylated piperazine.[12]
The choice of reducing agent is critical for success. Mild and selective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[12][13] NaBH(OAc)₃ is acidic enough to catalyze iminium ion formation and is selective for reducing the iminium ion in the presence of the unreacted carbonyl starting material, minimizing side reactions like the reduction of the aldehyde/ketone to an alcohol.
Experimental Protocol: Mono-N-Alkylation of Piperazine
Objective: To selectively introduce a single alkyl group onto piperazine using an aldehyde and a mild reducing agent.
Materials:
-
Piperazine (2.5 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Initial Mixing: To a round-bottom flask, add piperazine (2.5 equiv) and the solvent (DCM). Stir until the piperazine is fully dissolved.
-
Causality: A significant excess of piperazine is used to statistically favor mono-alkylation and suppress the formation of the N,N'-dialkylated byproduct.
-
-
Carbonyl Addition: Add the aldehyde (1.0 equiv) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[12] Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add the sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution.
-
Causality: Portion-wise addition helps to control any potential exotherm and gas evolution. NaBH(OAc)₃ is less reactive than other borohydrides, making it safer to handle and more selective.[12]
-
-
Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the aldehyde by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Causality: The basic wash neutralizes the acidic reducing agent and any acetic acid catalyst, and it deprotonates the product's ammonium salt to the free amine, facilitating its extraction into the organic solvent.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Workflow Diagram: Reductive Amination
Caption: General workflow for the N-alkylation of piperazine via reductive amination.
Advanced Synthetic Strategies: Beyond N-Functionalization
While N-arylation and N-alkylation are the most common modifications, advanced methods now allow for functionalization at the carbon atoms of the piperazine ring, opening new avenues for structural diversity.[2][3]
-
C-H Functionalization: Recent breakthroughs, often employing photoredox or transition-metal catalysis, enable the direct formation of C-C or C-heteroatom bonds at the α-position to the nitrogen atoms.[2][14] These methods provide access to previously hard-to-synthesize piperazine derivatives with substituents on the carbon backbone.[3]
-
Ring Construction: Instead of modifying a pre-existing piperazine, various methods exist to build the ring from acyclic precursors. These include the reductive cyclization of dioximes derived from primary amines and the palladium-catalyzed cyclization of diamines with propargyl units.[15][16]
Decision Tree for Piperazine Synthesis Strategy
Caption: A decision guide for selecting an appropriate synthetic protocol.
Safety, Handling, and Storage of Piperazine
Piperazine and its derivatives, while invaluable, require careful handling. Piperazine itself is corrosive and can cause severe skin burns and eye damage.[17][18] It is also a respiratory and skin sensitizer.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[18][19][20]
-
Handling: Handle piperazine and its reagents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][20] Avoid generating dust; do not dry sweep spills.[19] Use a vacuum or wet method for cleanup.[19] Do not eat, drink, or smoke in the handling area.[19][20]
-
Storage: Store piperazine in a cool, dry, well-ventilated area in tightly closed containers.[19][20] It should be stored away from incompatible materials such as strong acids, oxidizing agents, and metals.[19]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.[20]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[17][18]
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[21]
-
-
Disposal: Dispose of waste materials and contaminated packaging through a licensed disposal company. Do not allow the product to enter drains.[18]
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- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
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- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Full article: The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online.
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Application Note: 1-Isopropylpiperazin-2-one Hydrochloride as a Versatile Heterocyclic Building Block for Drug Discovery
Abstract
The piperazinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology.[1][2][3][4][5] 1-Isopropylpiperazin-2-one hydrochloride is a valuable and strategically functionalized building block that provides an efficient entry point for incorporating this key heterocyclic motif. This document provides a detailed guide for researchers, scientists, and drug development professionals on the properties, handling, and synthetic applications of this reagent. The core focus is a comprehensive, field-proven protocol for its use in palladium-catalyzed N-arylation reactions—a cornerstone transformation in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Significance of the Piperazinone Core
The 6-membered piperazinone ring system offers a unique combination of structural rigidity, hydrogen bond acceptor/donor capabilities, and defined vectors for substituent placement. These features make it an ideal scaffold for targeting specific protein binding pockets, most notably the ATP-binding site of various kinases.[1][2][4] Its incorporation into drug candidates often improves physicochemical properties such as aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetic profiles.[6] this compound provides a pre-functionalized, stable, and ready-to-use synthon, where the isopropyl group at the N1 position serves to modulate lipophilicity and steric profile, while the secondary amine at N4 is the primary handle for synthetic elaboration.
Physicochemical Properties and Safe Handling
This compound is a solid that is typically soluble in water and polar organic solvents like ethanol.[7] Proper handling is essential to ensure experimental integrity and operator safety.
| Property | Value | Source |
| CAS Number | 1187928-58-0 | [7] |
| Molecular Formula | C₇H₁₅ClN₂O | Calculated |
| Molecular Weight | 178.66 g/mol | Calculated |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in water and ethanol | [7] |
| Storage Conditions | Room Temperature, store in a dry, tightly sealed container | [7] |
Safety & Handling Precautions: As with most amine hydrochloride salts, this compound should be handled with care.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases outside of controlled reaction conditions.[9]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical assistance.[8]
Core Synthetic Application: Palladium-Catalyzed N-Arylation
The most powerful and widespread application of this building block is the construction of N-aryl piperazinones. The resulting products are key intermediates for a vast array of bioactive molecules. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they are often limited to highly electron-deficient aryl halides. The modern method of choice is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[12][13][14]
Causality Behind the Method Choice (Expertise & Experience): The Buchwald-Hartwig reaction is favored for its remarkable functional group tolerance, broad substrate scope (including electron-rich, electron-poor, and sterically hindered aryl halides), and typically milder reaction conditions compared to alternatives like the Ullmann condensation.[12][15] The development of sophisticated, bulky, and electron-rich phosphine ligands has been instrumental in achieving high catalytic turnover and excellent yields, making this the gold-standard methodology in industrial and academic settings.[13][16][17]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol: N-Arylation with an Aryl Bromide
This protocol describes a representative procedure for the coupling of this compound with 4-bromotoluene. It is designed to be a self-validating system through careful control of the reaction environment.
Caption: Step-by-step experimental workflow diagram.
4.1. Materials and Reagents
| Reagent | Example Supplier | Grade | Notes |
| 1-Isopropylpiperazin-2-one HCl | Commercially Available | >97% | Store in desiccator. |
| 4-Bromotoluene | Commercially Available | >98% | |
| Pd₂(dba)₃ | Commercially Available | Catalyst Grade | Air-sensitive, handle under inert gas. |
| RuPhos | Commercially Available | Ligand Grade | Air-stable ligand, good for this coupling.[17] |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | >98% | Highly hygroscopic, handle in glovebox. |
| Anhydrous Toluene | Commercially Available | DriSolv® or equivalent | Essential for reaction success.[17] |
| Argon or Nitrogen | Gas Supplier | High Purity | For maintaining an inert atmosphere. |
4.2. Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (2.5 mmol, 2.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Trustworthiness Check: The use of 2.5 equivalents of base is critical. One equivalent is consumed to neutralize the hydrochloride salt of the starting material, generating the free base in situ. The remaining 1.5 equivalents are required to facilitate the catalytic cycle by deprotonating the amine during the coupling step.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of argon, add 4-bromotoluene (1.0 mmol, 1.0 equiv.) via syringe. Follow with the addition of anhydrous toluene (5 mL).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Expert Insight: A slow, careful quench is advised as the reaction contains residual strong base.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
4.3. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient or wet base.3. Non-anhydrous solvent.4. Inappropriate ligand for the substrate. | 1. Use fresh catalyst and ligand.2. Use freshly opened, dry NaOtBu from a glovebox.3. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent.4. Screen other ligands (e.g., XPhos, SPhos). |
| Formation of Bis-arylated Byproduct | 1. Incorrect stoichiometry (excess aryl halide). | 1. This is unlikely with piperazin-2-one due to the amide nitrogen, but if observed with other piperazines, use a larger excess of the piperazine starting material (e.g., 2-3 equivalents).[17] |
| Hydrodehalogenation of Aryl Halide | 1. Presence of water.2. Catalyst decomposition at high temperatures. | 1. Ensure strictly anhydrous conditions.2. Lower the reaction temperature and extend the reaction time. |
Conclusion
This compound is a highly practical and effective building block for introducing a key pharmacophore into advanced molecular architectures. Its utility is maximized through robust and reproducible synthetic methods like the Buchwald-Hartwig amination. The detailed protocol and troubleshooting guide provided herein are designed to empower researchers to confidently and successfully employ this versatile reagent in their drug discovery and development programs, accelerating the path to novel chemical entities.
References
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SciELO South Africa. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. Available from: [Link]
-
Taylor & Francis Online. Full article: Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Available from: [Link]
-
BIOSYNCE. This compound CAS 1187928-58-0. Available from: [Link]
-
ResearchGate. Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Available from: [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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PubMed. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Available from: [Link]
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ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
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NIH PMC. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]
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N-Alkylation of 1-Isopropylpiperazin-2-one Hydrochloride: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Piperazinone Scaffold
The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2] Its inherent structural features, including a six-membered ring with two nitrogen atoms, offer a unique combination of rigidity and conformational flexibility, which is often crucial for effective interaction with biological targets.[3][4] The presence of nitrogen atoms can also enhance the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[3] Specifically, N-substituted piperazinones are integral components of a wide range of biologically active molecules, including anticancer, antimicrobial, and antipsychotic agents.[4][5]
This guide provides a detailed technical overview and robust protocols for the N-alkylation of 1-isopropylpiperazin-2-one hydrochloride, a versatile building block for the synthesis of diverse compound libraries in drug discovery. The presence of a pre-existing isopropyl group on one nitrogen and the hydrochloride salt form of the starting material necessitate specific considerations to achieve efficient and selective alkylation at the second nitrogen atom.
Reaction Mechanism and Strategic Considerations
The N-alkylation of this compound is a nucleophilic substitution reaction. The secondary amine at the N4 position acts as the nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.[6]
A critical first step in this process is the in-situ neutralization of the hydrochloride salt. The protonated amine is not nucleophilic; therefore, a base is required to deprotonate the ammonium salt and liberate the lone pair of electrons on the N4 nitrogen, enabling it to participate in the nucleophilic attack.[1]
The choice of base, solvent, and temperature plays a pivotal role in the success of the reaction, influencing reaction rates, yields, and the purity of the final product. The pre-existing N1-isopropyl group may exert some steric influence on the reactivity of the N4-amine, a factor to consider when selecting the alkylating agent and reaction conditions.
Visualizing the N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: Direct N-Alkylation with Alkyl Halides
This protocol provides a robust method for the N-alkylation of this compound using a variety of alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, etc.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF or MeCN (approximately 10-20 mL per gram of the starting material). To this suspension, add finely powdered anhydrous potassium carbonate (2.5 - 3.0 equivalents).
-
In-situ Neutralization: Stir the suspension at room temperature for 30-60 minutes. The potassium carbonate will neutralize the hydrochloride salt, forming the free secondary amine in situ.[1]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Conditions: The reaction can be stirred at room temperature or heated. For less reactive alkyl halides, heating the mixture to 60-80°C is recommended to ensure a reasonable reaction rate.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the alkylating agent and the reaction temperature.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium halide byproduct) and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N4-alkyl-1-isopropylpiperazin-2-one.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Key Reaction Parameters and Optimization
The success of the N-alkylation reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Recommended Conditions | Rationale and Optimization Insights |
| Base | Anhydrous K₂CO₃, Cs₂CO₃, DIPEA, TEA (2.5-3.0 eq.) | A sufficient excess of a non-nucleophilic base is crucial to neutralize the hydrochloride salt and the acid generated during the reaction.[1] K₂CO₃ is a cost-effective and efficient choice. For more sensitive substrates, organic bases like DIPEA or TEA can be used. |
| Solvent | Anhydrous DMF, MeCN, DCM | Polar aprotic solvents like DMF and MeCN are generally preferred as they effectively dissolve the starting materials and facilitate the Sₙ2 reaction.[8] DCM can also be used, particularly for reactions at or below room temperature. |
| Temperature | Room Temperature to 80°C | The optimal temperature depends on the reactivity of the alkylating agent.[9] More reactive halides (e.g., benzyl bromide, allyl bromide) may react efficiently at room temperature, while less reactive ones (e.g., alkyl chlorides) may require heating.[9] |
| Stoichiometry | Alkylating Agent (1.0 - 1.2 eq.) | A slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions. |
| Reaction Time | 2 - 24 hours | Reaction time should be determined by monitoring the consumption of the starting material by TLC or LC-MS to avoid the formation of impurities due to prolonged reaction times. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Incomplete neutralization of the hydrochloride salt.- Insufficiently reactive alkylating agent.- Low reaction temperature. | - Ensure the base is finely powdered and allow for adequate stirring time for neutralization before adding the alkylating agent.- Consider using a more reactive alkyl halide (e.g., iodide instead of chloride).- Increase the reaction temperature. |
| Formation of Side Products | - Presence of moisture.- Over-alkylation (if the product is also a nucleophile).- Degradation of starting materials or product. | - Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere.- While over-alkylation at the N4-position is less likely for a tertiary amine product, ensure stoichiometry is controlled.- Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. |
| Difficult Purification | - Similar polarity of starting material and product.- Presence of baseline impurities. | - Optimize the mobile phase for flash chromatography to achieve better separation.- Ensure the purity of the starting materials before beginning the reaction. |
Alternative Method: Reductive Amination
Brief Protocol Outline:
-
Iminium Ion Formation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 - 2.5 eq.) to neutralize the hydrochloride and facilitate iminium ion formation.[1] Stir at room temperature for 30-60 minutes.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature and monitor its progress. Work-up typically involves quenching with an aqueous base, extraction with an organic solvent, and purification by chromatography.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for generating libraries of novel compounds for drug discovery. By carefully controlling the reaction conditions, particularly the in-situ neutralization of the hydrochloride salt, researchers can achieve efficient and selective alkylation at the N4 position. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and derivatization of this valuable piperazinone scaffold, paving the way for the development of new and improved therapeutic agents.
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Comprehensive Analytical Strategies for the Characterization of 1-Isopropylpiperazin-2-one Hydrochloride: A Guide for Pharmaceutical Development
An Application Note from the Office of the Senior Application Scientist
**Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 1-Isopropylpiperazin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. The quality, purity, and identity of such intermediates are paramount, directly influencing the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[1][2] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, grounding them in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][3] We present a multi-faceted analytical approach employing chromatographic and spectroscopic techniques to build a complete quality profile of the compound.
Introduction and Strategic Overview
This compound is a substituted piperazinone derivative. Piperazine and its analogues are foundational scaffolds in a multitude of therapeutic agents.[4][5] As a non-GMP "defined intermediate," its quality control is a critical step in ensuring process reproducibility, controlling impurity pathways, and securing regulatory acceptance for the final API.[1]
A robust analytical characterization package for this intermediate must unequivocally establish its identity, quantify its purity and strength, and identify any process-related or degradation impurities. Our recommended strategy integrates multiple orthogonal techniques, as no single method can provide a complete profile.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value / Information | Source / Comment |
| Chemical Structure | (Structure to be inferred from name) | N/A |
| CAS Number | 1187928-58-0 | [6] |
| Molecular Formula | C₇H₁₅ClN₂O | (Calculated from structure) |
| Molecular Weight | 178.66 g/mol | (Calculated from formula) |
| Appearance | Solid | [6] |
| Solubility | Expected to be soluble in water and methanol.[5] | The hydrochloride salt form enhances aqueous solubility. |
| Storage Conditions | Sealed in a dry environment at room temperature.[6] | Hygroscopicity should be considered. |
Logical Workflow for Characterization
The following workflow illustrates a comprehensive approach to characterizing a new batch of this compound, moving from initial identity confirmation to detailed purity analysis.
Sources
Application Note: A Validated HPLC-UV Method for the Purity Assessment of Piperazine Derivatives in Pharmaceutical Development
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of purity and related substances of piperazine derivatives. Piperazine and its derivatives are a critical class of Active Pharmaceutical Ingredients (APIs), and ensuring their purity is paramount for drug safety and efficacy. The described reversed-phase HPLC method provides the necessary specificity, accuracy, and precision to resolve the main piperazine derivative from process-related impurities and potential degradants. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from method principle to full validation in accordance with international guidelines.
Introduction: The Critical Role of Purity in Piperazine-Based APIs
The piperazine ring is a prevalent heterocyclic moiety found in a wide array of marketed drugs, including antihistamines (e.g., Cetirizine), antipsychotics (e.g., Olanzapine), and anthelmintics.[1] Its unique physicochemical properties, such as its basic nature (pKa values around 5.35 and 9.73), influence the solubility, absorption, and overall pharmacological profile of the API.[2]
Impurities in the final drug substance can originate from various stages, including the synthesis of starting materials, the manufacturing process itself, or degradation upon storage.[3] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[4] Therefore, a validated, stability-indicating analytical method is a regulatory requirement to ensure that all potential impurities are adequately controlled. This application note addresses this need by providing a reliable HPLC-UV method tailored for the purity assessment of piperazine derivatives.
Principle of the Method: Chromatographic Strategy
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique is ideally suited for the separation of moderately polar to non-polar compounds.
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides effective retention for the piperazine derivatives. The basic nature of the piperazine nitrogens can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups. Therefore, a modern, end-capped C18 column with low silanol activity is crucial for achieving symmetrical peak shapes.[5]
-
Mobile Phase: A buffered aqueous-organic mobile phase is used. The buffer (e.g., ammonium acetate) is critical for controlling the pH. By maintaining a consistent pH, the ionization state of the basic piperazine moiety is stabilized, ensuring reproducible retention times and sharp peaks. Acetonitrile and methanol are common organic modifiers used to elute the analytes from the column. A gradient elution is often employed to resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a reasonable run time.
-
UV Detection: Piperazine derivatives, particularly those substituted with aromatic rings, possess chromophores that absorb UV light.[6][7] A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development. The detection wavelength is selected at an absorbance maximum of the analyte to ensure high sensitivity.
-
Experimental Protocol
This protocol provides a starting point for the analysis of a typical arylpiperazine derivative. Method optimization will be required based on the specific properties of the molecule under investigation.
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[8]
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, ammonium acetate, and reagent-grade water.
-
Filters: 0.45 µm or 0.22 µm syringe filters (Nylon or PTFE).
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC-UV analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good resolution and efficiency for typical API purity assays. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 (adjusted with Acetic Acid) | Buffers the mobile phase to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile:Methanol (90:10 v/v) | Strong organic solvent for eluting analytes of varying polarity. |
| Gradient Elution | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | Allows for separation of a wide range of impurities and ensures column re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 259 nm (or absorbance maximum of the specific derivative) | Provides optimal sensitivity for the analyte of interest.[9] |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the Piperazine Derivative Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL for impurity quantification): Dilute the Standard Stock Solution appropriately with the diluent. This concentration is often set around the reporting threshold for impurities (e.g., 0.1%).
-
Sample Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
The analytical method must be validated to demonstrate its suitability for the intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] Validation ensures the trustworthiness and reliability of the results.[11][12]
Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity of the main peak is demonstrated. No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | R² ≥ 0.999 for the analyte and all specified impurities. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at different levels. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, or column temperature are varied slightly. |
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of validation that demonstrates the stability-indicating nature of the method.[13] The API is subjected to harsh conditions to produce degradation products.[9] The HPLC method must be able to separate these degradants from the main API peak.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: ICH-specified light exposure (solid and solution).[14]
Visualization of Workflow
The following diagram illustrates the comprehensive workflow for the purity assessment of piperazine derivatives, from sample handling to final reporting.
Caption: Workflow for HPLC-UV Purity Analysis of Piperazine Derivatives.
Conclusion
The HPLC-UV method described provides a reliable and robust framework for the purity and stability assessment of piperazine derivatives. By understanding the chemical principles behind the chromatographic separation and adhering to rigorous validation standards as outlined by ICH guidelines, analytical scientists can ensure the generation of high-quality, trustworthy data. This is essential for supporting drug development programs and guaranteeing the safety and quality of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
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HPLC-UV/DAD chromatograms of piperazine derivative mixture. ResearchGate. [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Piperazine-impurities. Pharmaffiliates. [Link]
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Piperazine Impurity 9 (2HCl Salt). Veeprho. [Link]
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Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
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UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. [Link]
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Forced degradation study. ResearchGate. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]
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Piperazine. Wikipedia. [Link]
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Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]
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Introduction: The Strategic Importance of the Piperazinone Scaffold in Neurotherapeutics
An In-Depth Guide to the Application of 1-Isopropylpiperazin-2-one Hydrochloride in Central Nervous System (CNS) Drug Development
The quest for novel and effective treatments for Central Nervous System (CNS) disorders is a cornerstone of modern medicinal chemistry. Within the vast arsenal of chemical scaffolds available to researchers, the six-membered nitrogen-containing heterocycle, piperazine, has emerged as a "privileged structure."[1][2] Its prevalence stems from its unique ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions with CNS targets, and provide a synthetically tractable framework for molecular design.[1][3] The piperazine moiety's capacity to cross the blood-brain barrier and interact with key neurotransmitter systems, including serotonin and dopamine receptors, makes it an invaluable component in drugs targeting depression, anxiety, psychosis, and neurodegenerative diseases.[2][4][5]
This guide focuses on a specific and highly valuable derivative: This compound (CAS: 1187928-58-0) . The incorporation of a ketone functional group into the piperazine ring to form a piperazinone introduces a lactam structure, which alters the electronic and conformational properties of the scaffold. This modification provides a unique chemical handle for building complex molecules while maintaining the core advantages of the piperazine ring. As a key intermediate, this compound serves as a foundational building block for a new generation of CNS drug candidates.[6][7]
These application notes provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the essential physicochemical properties and safe handling of this intermediate, present a robust protocol for its synthesis, demonstrate its application in the creation of a novel drug candidate, and detail the necessary analytical methods for quality control and structural validation.
Section 1: Physicochemical Profile and Safe Handling
A thorough understanding of the starting material is fundamental to any successful synthesis campaign. This compound is a stable, solid compound that serves as a precursor for further chemical modification.[6]
Key Properties
The essential properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1187928-58-0 | [6] |
| Molecular Formula | C₇H₁₅ClN₂O | [8] |
| Molecular Weight | 178.66 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Storage Conditions | Sealed in a dry environment, Room Temperature | [8] |
| Purity (Typical) | >97% | [6] |
Chemical Structure
Caption: Structure of this compound.
Safety and Handling Protocol
Trustworthiness Pillar: Adherence to strict safety protocols is non-negotiable for ensuring experimental reproducibility and personnel safety. This protocol is designed as a self-validating system for risk mitigation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6]
-
Ventilation: Conduct all handling and weighing operations in a certified chemical fume hood to avoid inhalation of the solid powder.[6]
-
Hazard Awareness: This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[8] Avoid direct contact.
-
In Case of Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water.
-
Eyes: Flush with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.[6]
-
-
Storage: Store the container tightly sealed in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Section 2: Protocol for Synthesis & Purification
Expertise & Experience Pillar: The synthesis of piperazinone rings is a well-established process in medicinal chemistry. The following protocol is a robust and logical approach based on the cyclization of a diamine precursor. The choice of reagents and conditions is optimized for yield, purity, and operational simplicity. A chiral synthesis route is often employed to produce enantiomerically pure compounds, which is critical for selective interaction with biological targets.[9]
Synthetic Workflow Overview
The synthesis can be logically broken down into three main stages: formation of the protected diamine backbone, cyclization to form the piperazinone ring, and finally, conversion to the hydrochloride salt for improved stability and handling.
Caption: General workflow for chiral piperazinone synthesis.
Detailed Synthesis Protocol
This protocol describes a representative synthesis. Reagent quantities may require optimization based on laboratory-specific conditions and scale.
Materials:
-
N-Boc-ethanolamine
-
Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (for Swern oxidation)
-
L-Valine methyl ester hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), Methanol (MeOH)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Acetone, Propan-2-ol (IPA)
-
Hydrochloric acid (ethereal or in IPA)
-
Sodium bicarbonate, Magnesium sulfate
Procedure:
-
Step 1: Synthesis of N-Boc-2-aminoacetaldehyde.
-
Set up a three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.
-
Dissolve N-Boc-ethanolamine in DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of oxalyl chloride in DCM, followed by DMSO. Stir for 30 minutes.
-
Add triethylamine dropwise, allow the reaction to warm to room temperature, and stir for 1 hour.
-
Quench the reaction with water and extract the organic layer. Wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude aldehyde is used directly in the next step.
-
Causality: The Swern oxidation is a mild and effective method for converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
-
-
Step 2: Reductive Amination.
-
Dissolve the crude N-Boc-2-aminoacetaldehyde and L-Valine methyl ester hydrochloride in DCM.
-
Add triethylamine to neutralize the hydrochloride salt.
-
Add sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench with saturated sodium bicarbonate solution, extract with DCM, dry the organic layer, and concentrate.
-
Causality: STAB is a mild reducing agent ideal for reductive amination, as it is less reactive towards the aldehyde starting material than other hydrides, minimizing side reactions.[9]
-
-
Step 3: Deprotection and Cyclization.
-
Dissolve the product from Step 2 in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate). The free diamine will spontaneously cyclize to form the piperazin-2-one ring.
-
Extract the product into an organic solvent, dry, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Causality: The acidic conditions efficiently remove the Boc protecting group, and the resulting free primary amine is positioned to undergo intramolecular nucleophilic attack on the ester, forming the stable six-membered lactam ring.[10]
-
-
Step 4: N-Isopropylation and Salt Formation.
-
Dissolve the purified piperazin-2-one in a suitable solvent like methanol.
-
Add acetone (3 equivalents) and a reducing agent such as sodium cyanoborohydride or STAB.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching, extraction, and concentration.
-
Dissolve the purified 1-Isopropylpiperazin-2-one base in a minimal amount of cold propan-2-ol or diethyl ether.
-
Slowly add a saturated solution of ethereal hydrogen chloride or HCl in IPA dropwise with stirring.[11]
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Causality: Reductive amination with acetone introduces the isopropyl group. Conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and solubility in aqueous media for subsequent reactions or biological assays.[12]
-
Section 3: Application in CNS Drug Candidate Synthesis
Expertise & Experience Pillar: The true utility of an intermediate is demonstrated by its successful incorporation into a more complex molecule with potential therapeutic value. N-arylpiperazines are a well-established class of compounds with activity at various CNS receptors.[13][14] The following protocol outlines a Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction, to synthesize a novel N-aryl-1-isopropylpiperazin-2-one derivative.
Reaction Scheme: N-Arylation
Caption: Buchwald-Hartwig amination for CNS candidate synthesis.
Protocol for N-Arylation
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Isopropylpiperazin-2-one (1.0 eq), the chosen aryl halide (e.g., 2,4-difluorobromobenzene, 1.1 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Heating: Heat the reaction mixture to 100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and base.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using the analytical methods described in the following section.
Section 4: Analytical Quality Control
Trustworthiness Pillar: Rigorous analytical characterization is the final and most crucial step in validating the identity and purity of both the intermediate and the final drug candidate. Each method provides a unique and essential piece of data, and together they form a self-validating system of quality control.[15]
QC Workflow
Caption: Quality control workflow for synthesized compounds.
Analytical Protocols
The following are standard protocols for the analysis of piperazine-based compounds.
| Parameter | HPLC-UV Protocol | NMR Spectroscopy Protocol | Mass Spectrometry Protocol |
| Objective | Quantify purity and identify impurities.[16] | Unambiguously determine chemical structure and confirm identity.[17] | Confirm the exact molecular weight of the compound.[17] |
| Instrument | High-Performance Liquid Chromatography with UV Detector. | 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer. | Liquid Chromatography-Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI). |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). | 5 mm NMR tube. | Standard C18 LC column. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA). | Deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). | Acetonitrile/Water with 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min. | N/A. | 0.5 mL/min. |
| Detection | UV at 220 nm and 254 nm. | ¹H and ¹³C nuclei detection. | Positive ion mode ESI to detect [M+H]⁺. |
| Sample Prep | Dissolve ~1 mg in 1 mL of mobile phase. | Dissolve ~5-10 mg in ~0.6 mL of deuterated solvent. | Dilute HPLC sample. |
| Expected Result | A major peak corresponding to the product with purity >98%. | Chemical shifts and coupling constants consistent with the proposed structure. | A major ion peak corresponding to the calculated mass of the protonated molecule. |
Conclusion
This compound is a highly valuable and versatile intermediate for the development of novel CNS drug candidates. Its unique structure combines the advantageous pharmacokinetic properties of the piperazine scaffold with the synthetic utility of a lactam ring. By following robust and well-understood synthetic and analytical protocols, researchers can effectively leverage this building block to create diverse libraries of compounds for screening against various neurological and psychiatric disorders. The systematic application of the principles and methods detailed in this guide will empower drug development professionals to accelerate the discovery of next-generation neurotherapeutics, ultimately advancing the treatment of complex CNS diseases.
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- 17. pdf.benchchem.com [pdf.benchchem.com]
The Piperazine Scaffold: A Privileged Structure for Modulating Neurological Disorders
An Application Guide for Researchers
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, particularly for developing therapeutics targeting the Central Nervous System (CNS).[1][2] Its structural rigidity, favorable pharmacokinetic profile, and synthetic tractability allow for the creation of derivatives that can precisely modulate a wide array of neurological targets.[3][4] This guide provides an in-depth exploration of the role of piperazine derivatives in treating major neurological disorders, including Alzheimer's disease, schizophrenia, and depression. We will dissect their multi-faceted mechanisms of action, present detailed protocols for their evaluation, and offer insights into the design of next-generation CNS-active agents.
The Versatility of the Piperazine Pharmacophore in CNS Drug Discovery
The prevalence of the piperazine moiety in CNS-active drugs is not coincidental. Its unique physicochemical properties make it an ideal scaffold. The two nitrogen atoms can be independently functionalized, allowing for the creation of vast chemical libraries with diverse pharmacological profiles.[1] This "dual-handle" nature is critical for developing multi-target-directed ligands (MTDLs), an increasingly important strategy for complex multifactorial diseases like Alzheimer's.[5][6] Furthermore, the basicity of the piperazine nitrogens often contributes to improved aqueous solubility and the ability to cross the blood-brain barrier, essential attributes for any CNS therapeutic.[3]
Piperazine derivatives exert their effects through a variety of mechanisms, most commonly by interacting with neurotransmitter receptors. They are frequently found in drugs targeting dopaminergic and serotonergic pathways, which are dysregulated in numerous psychiatric and neurodegenerative conditions.[7][8][9]
Application Focus: Alzheimer's Disease (AD)
AD pathophysiology is complex, characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[10] The failure of single-target therapies has shifted focus towards MTDLs, where piperazine derivatives have emerged as powerful candidates.[5]
Key Mechanisms of Action in AD
Piperazine derivatives can combat AD pathology on multiple fronts:
-
Cholinesterase Inhibition: Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[5] By inhibiting these enzymes, they increase cholinergic signaling, which is crucial for memory and cognition.
-
Anti-Aggregation Effects: Novel piperazine compounds have been shown to inhibit the self-aggregation of Aβ peptides and tau-derived fragments, directly targeting the hallmark pathologies of AD.[5][10][11] Some can even disaggregate pre-formed fibrils.[10]
-
Synaptic Protection: Certain piperazine derivatives act as agonists of the transient receptor potential canonical 6 (TRPC6) channel.[12][13] Activation of this channel enhances neuronal store-operated calcium entry, which stabilizes dendritic spines and protects them from amyloid toxicity, thereby preserving synaptic function.[12][13]
Visualization: Multi-Target Strategy for AD
The following diagram illustrates how a single piperazine-based molecule can engage multiple pathological pathways in Alzheimer's disease.
Caption: Multi-Target-Directed Ligand (MTDL) approach for Alzheimer's Disease.
Protocol: In Vitro Aβ (1-42) Aggregation Inhibition Assay
This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, to quantify the inhibitory potential of a test compound.
Materials:
-
Aβ (1-42) peptide, synthetic (high purity)
-
Thioflavin T (ThT)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test piperazine derivative
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)
Methodology:
-
Preparation of Aβ (1-42) Monomers:
-
Causality: HFIP is used to dissolve the lyophilized Aβ peptide and break down any pre-existing aggregates (oligomers, fibrils) to ensure the assay starts with a monomeric population.
-
Dissolve Aβ (1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film. Store aliquots at -80°C.
-
-
Assay Preparation:
-
Resuspend an Aβ (1-42) aliquot in anhydrous DMSO to 5 mM. Immediately dilute with cold PBS (pH 7.4) to a final working concentration of 100 µM. Keep on ice.
-
Prepare a 10 mM stock solution of the test piperazine derivative in DMSO. Create serial dilutions in PBS to achieve final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a 500 µM ThT stock solution in PBS.
-
-
Experimental Setup (in 96-well plate):
-
Test Wells: 10 µL of test compound dilution + 80 µL of 100 µM Aβ (1-42) solution.
-
Positive Control (Aβ only): 10 µL of PBS + 80 µL of 100 µM Aβ (1-42) solution.
-
Negative Control (Compound only): 10 µL of test compound dilution + 80 µL of PBS. This is crucial to check for compound auto-fluorescence.
-
Blank: 90 µL of PBS.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
After incubation, add 10 µL of 500 µM ThT solution to each well.
-
Read fluorescence immediately on a plate reader (Ex: 440 nm, Em: 485 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Correct the Test Wells for any compound auto-fluorescence (Test Well reading - Negative Control reading).
-
Calculate the Percentage Inhibition: [1 - (Corrected Test Fluorescence / Positive Control Fluorescence)] * 100.
-
Plot Percentage Inhibition vs. Compound Concentration and determine the IC50 value.
-
Application Focus: Schizophrenia and Psychosis
Schizophrenia is a severe psychiatric disorder linked to dysregulation of dopaminergic and serotonergic pathways.[7][8] Piperazine derivatives are central to the development of "atypical" antipsychotics, which aim to treat both positive and negative symptoms while minimizing extrapyramidal side effects (EPS) associated with older drugs.[14]
Mechanism of Action: Balancing Dopamine and Serotonin
The therapeutic efficacy of many antipsychotic piperazine derivatives stems from their specific receptor modulation profile:
-
Dopamine D2 Receptor Antagonism: Blocking D2 receptors in the mesolimbic pathway is key to alleviating the positive symptoms of psychosis (e.g., hallucinations).[15]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is thought to reduce the risk of EPS and may help improve negative symptoms and cognitive deficits.[14][15]
-
Serotonin 5-HT1A Receptor Partial Agonism: This action can enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, and also contributes to anxiolytic and antidepressant effects.[14][16]
Many successful drugs, such as aripiprazole, possess this multi-receptor profile, acting as D2 partial agonists and 5-HT2A antagonists.[15]
Protocol: Radioligand Receptor Binding Assay
This protocol provides a framework to determine the affinity (Ki) of a test compound for a specific receptor, such as the human D2 or 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., D2, 5-HT1A).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).
-
Non-labeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol for D2, Serotonin for 5-HT1A).
-
Test piperazine derivative.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
Filtration manifold.
Methodology:
-
Preparation:
-
Prepare serial dilutions of the test piperazine derivative in assay buffer.
-
Thaw receptor-expressing cell membranes on ice and dilute to the appropriate concentration in assay buffer as determined by prior optimization.
-
-
Assay Setup (in test tubes):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of the cold ligand (to saturate all specific binding sites), and cell membranes. Causality: This step is critical to quantify the amount of radioligand that binds non-specifically to the membranes, filters, and tubes.
-
Test Compound Binding: Add test compound dilution, radioligand, and cell membranes.
-
-
Incubation:
-
Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) in a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Total Binding (DPM) - Non-Specific Binding (DPM).
-
Percentage Inhibition: [1 - ((Test Compound DPM - NSB DPM) / Specific Binding DPM)] * 100.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to convert the IC50 (concentration of test compound that inhibits 50% of specific binding) to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.
-
Application Focus: Depression and Anxiety
Piperazine derivatives are foundational to several classes of antidepressants and anxiolytics.[17][18] Their activity is primarily mediated through interactions with the serotonergic system.[4]
Key Mechanisms of Action
-
5-HT1A Receptor Agonism: Compounds like buspirone and ipsapirone are 5-HT1A agonists that produce anxiolytic effects.[18] Activation of presynaptic 5-HT1A autoreceptors reduces serotonin firing, while activation of postsynaptic receptors mediates the therapeutic response.
-
Serotonin-Norepinephrine Reuptake Inhibition (SNRI): Some piperazine derivatives function as SNRIs, blocking the reuptake of both serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This dual action is often more effective than selective serotonin reuptake inhibition alone.[19]
-
Multimodal Activity: Newer agents like vortioxetine have a complex profile, combining serotonin reuptake inhibition with modulation of multiple serotonin receptors, offering a broader spectrum of activity.[17]
Visualization: Experimental Workflow for CNS Compound Screening
This diagram outlines a typical workflow for identifying and characterizing a novel piperazine derivative with antidepressant-like potential.
Caption: High-level workflow for the discovery of CNS-active piperazine derivatives.
Summary and Future Directions
The piperazine scaffold is a remarkably successful and enduring pharmacophore in the development of drugs for neurological disorders. Its synthetic versatility allows for fine-tuning of activity across multiple targets, making it ideal for creating MTDLs for complex diseases like AD and for achieving the precise receptor modulation profiles needed for modern antipsychotics and antidepressants.[20][21]
Future research will likely focus on leveraging this scaffold to design agents with even greater target selectivity and novel mechanisms of action. This includes developing piperazine derivatives that can modulate neuroinflammation, promote neurogenesis, or inhibit novel targets like the ArfGAP1 protein for Parkinson's disease.[22] The protocols and insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this critical area of drug discovery.
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Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. [Link]
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Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ASPET. [Link]
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Kumar, R., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry. [Link]
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Kumar, R., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]
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Kumar, R., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect. [Link]
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Kumar, R., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]
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Kantham, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]
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Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
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Herold, F., et al. (2001). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Singh, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Palle, V. P., et al. (2007). Piperazine Derivatives of[7][11][12]Triazolo[1,5-a][12][13][23]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Shahab, S., et al. (2023). Synthesis, modeling, bioactivity, docking, binding energy analysis of new effective piperazine derivatives as effective drug candidates for treatment of Parkinson's disease. Journal of Biomolecular Structure and Dynamics. [Link]
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Anonymous. (1998). Novel piperazine and piperidine compounds for schizophrenia. Expert Opinion on Therapeutic Patents. [Link]
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López-Canales, M., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
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Ostrowska, K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules. [Link]
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Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry. [Link]
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de Oliveira, D. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
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Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules. [Link]
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López-Canales, M., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]
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Shoshan-Barmatz, V., & Lev Gruzman, A. (2021). NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. Ben-Gurion University Research Portal. [Link]
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Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]
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Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Zhang, H., et al. (2023). Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. [Link]
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Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]
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Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. [Link]
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Duggi, S., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
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de Oliveira, P. S., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Brain Research Bulletin. [Link]
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Application Notes and Protocols: A Guide to the Dissolution of 1-Isopropylpiperazin-2-one Hydrochloride in Water and Ethanol
Introduction
1-Isopropylpiperazin-2-one hydrochloride is a heterocyclic compound of interest in pharmaceutical research and drug development. As a hydrochloride salt, it is anticipated to exhibit favorable solubility in polar protic solvents, a critical attribute for its formulation and subsequent biological assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for dissolving this compound in two common laboratory solvents: water and ethanol.
The protocols detailed herein are designed to be both practical and scientifically robust, emphasizing the rationale behind each step to ensure procedural integrity and reproducibility. While qualitative data indicates solubility in both solvents, this guide also provides a framework for determining the quantitative solubility, a crucial parameter for downstream applications.
Physicochemical Properties and Rationale for Solvent Selection
This compound (CAS: 1187928-58-0) is a derivative of piperazine, a class of compounds known for their utility in medicinal chemistry. The presence of the hydrochloride salt form significantly influences its physicochemical properties, most notably its solubility.
Water: As a highly polar solvent, water is an excellent choice for dissolving ionic compounds like hydrochloride salts. The dissociation of the salt into its constituent ions, 1-isopropylpiperazin-2-one cation and chloride anion, is facilitated by the high dielectric constant of water and its ability to form strong ion-dipole interactions. This interaction overcomes the lattice energy of the solid, leading to dissolution. The parent compound, piperazine dihydrochloride, is highly soluble in water, and this characteristic is generally retained in its derivatives.[1] The solubility of many salts, including piperazine dihydrochloride, also tends to increase with temperature.[1]
Ethanol: Ethanol is a polar protic solvent, capable of hydrogen bonding and dissolving many hydrochloride salts. While generally less polar than water, ethanol can be a suitable solvent or co-solvent, particularly for compounds with both polar and non-polar functionalities. The isopropyl group on the piperazine ring of the target compound introduces a degree of lipophilicity, which can enhance its solubility in less polar solvents like ethanol compared to unsubstituted piperazine salts. Piperazine itself is soluble in ethanol, further suggesting the utility of this solvent.[2][3]
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Piperazine Dihydrochloride | Water | 20 | 41 |
Data for piperazine dihydrochloride is provided as a qualitative indicator of the expected solubility of a related hydrochloride salt.
Experimental Protocols
Part 1: General Laboratory Best Practices for Dissolution
To ensure accurate and reproducible results, the following best practices should be observed:
-
Weighing: Use a calibrated analytical balance to accurately weigh the this compound.
-
Solvent Quality: Use high-purity water (e.g., deionized, distilled, or Milli-Q®) and absolute ethanol (≥99.5%) to avoid introducing impurities that could affect solubility.
-
Glassware: Utilize clean and dry volumetric glassware for precise volume measurements.
-
Temperature Control: If investigating temperature effects, use a calibrated water bath or heating block to maintain a constant temperature.
-
Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and safety information.[4]
Part 2: Protocol for Dissolving in Water
This protocol describes the steps for preparing an aqueous solution of this compound.
Materials:
-
This compound
-
High-purity water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper/boat
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Initial Solvent Addition: Transfer the weighed compound to the volumetric flask. Add a portion of the total required volume of water (approximately 50-70%) to the flask.
-
Dissolution: Place the magnetic stir bar in the flask and place the flask on the magnetic stirrer. Stir the mixture at a moderate speed.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, the following techniques can be employed:
-
Sonication: Place the flask in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to break up any agglomerates.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., to 30-40°C). Be cautious, as excessive heat can potentially degrade the compound. The solubility of piperazine salts generally increases with temperature.[1][2]
-
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature if it was heated. Add water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times (approximately 10-15 times) to ensure a homogeneous solution.
Part 3: Protocol for Dissolving in Ethanol
This protocol outlines the procedure for preparing an ethanolic solution of this compound.
Materials:
-
This compound
-
Absolute ethanol (≥99.5%)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper/boat
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Initial Solvent Addition: Transfer the weighed compound to the volumetric flask. Add approximately 50-70% of the total required volume of ethanol.
-
Dissolution: Place a magnetic stir bar in the flask and begin stirring at a moderate speed.
-
Aiding Dissolution (Optional): Similar to the aqueous protocol, sonication or gentle heating can be used to facilitate dissolution if necessary.
-
Final Volume Adjustment: After complete dissolution and cooling to room temperature (if heated), carefully add ethanol to the calibration mark of the volumetric flask.
-
Homogenization: Stopper and invert the flask multiple times to ensure the solution is thoroughly mixed.
Visualization of Experimental Workflows
Aqueous Dissolution Workflow
Caption: Workflow for dissolving in water.
Ethanolic Dissolution Workflow
Sources
Quantitative Analysis of Piperazine in Active Pharmaceutical Ingredients: A Senior Application Scientist's Guide
Abstract
This comprehensive application note provides a detailed guide for the quantitative analysis of piperazine in active pharmaceutical ingredients (APIs). As a critical starting material and potential impurity in numerous pharmaceutical products, the accurate and precise quantification of piperazine is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document explores and contrasts the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with derivatization, and classical non-aqueous titration. Drawing from pharmacopeial monographs and peer-reviewed literature, this guide offers not just step-by-step protocols but also the underlying scientific rationale for method selection and optimization. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing field-proven insights to develop and validate robust analytical methods for piperazine content determination.
Introduction: The Significance of Piperazine Quantification
Piperazine (diethylenediamine) is a cyclic secondary amine that serves as a fundamental building block in the synthesis of a wide array of APIs, including well-known drugs like sildenafil, olanzapine, and cetirizine.[1] Its presence in the final drug substance can arise from its use as a starting material or as a degradation product. Due to its potential toxicity and impact on the impurity profile of the API, regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent limits on its presence.[2][3] Consequently, robust, accurate, and validated analytical methods for the quantification of piperazine are a cornerstone of quality control in pharmaceutical manufacturing.
The primary analytical challenge in piperazine analysis stems from its physicochemical properties. As a small, polar, and basic compound, it lacks a native chromophore, rendering direct UV detection in HPLC challenging at trace levels.[1] This has led to the development of various analytical strategies, each with its own set of advantages and limitations. This guide will delve into the most prevalent and effective methods, providing the necessary detail for their successful implementation and validation.
Method Selection: A Comparative Overview
Choosing the appropriate analytical technique depends on several factors, including the expected concentration of piperazine, the complexity of the API matrix, available instrumentation, and the specific regulatory requirements. The three main approaches are:
-
High-Performance Liquid Chromatography (HPLC): Generally preferred for its high specificity and sensitivity, especially for trace-level analysis. Due to the lack of a UV chromophore, pre-column or post-column derivatization is typically required to attach a UV-active or fluorescent tag to the piperazine molecule.[4][5]
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds. Similar to HPLC, derivatization is often necessary to improve the volatility and chromatographic behavior of piperazine. GC is particularly useful for identifying and quantifying various volatile impurities simultaneously.
-
Non-Aqueous Titration: A classic, absolute quantification method prescribed by both the USP and Ph. Eur. for the assay of piperazine as a bulk substance.[2][3] It is a cost-effective and straightforward technique for high-concentration measurements but lacks the specificity and sensitivity for trace impurity analysis.
The following sections will provide detailed protocols and the scientific rationale for each of these methods.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC with pre-column derivatization is a widely adopted method for the determination of trace amounts of piperazine in APIs. The core principle involves a chemical reaction that covalently bonds a chromophoric or fluorophoric molecule to the piperazine, allowing for sensitive detection by UV or fluorescence detectors.
Rationale and Key Considerations
The choice of derivatizing agent is critical and is governed by factors such as reaction kinetics, stability of the derivative, and the absence of interference from the API or other impurities. A commonly used and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative.[1][4]
Causality behind Experimental Choices:
-
Pre-column vs. Post-column Derivatization: Pre-column derivatization is generally preferred as it allows for the separation of the derivatized analyte from excess reagent and by-products, leading to cleaner chromatograms.
-
Choice of Stationary Phase: A reversed-phase C18 column is often suitable for separating the relatively non-polar derivative from the polar API and other components. However, for some APIs, alternative stationary phases like chiral columns may be necessary to achieve adequate resolution.[1]
-
Mobile Phase Optimization: The mobile phase composition, particularly the organic modifier and pH, is optimized to ensure good peak shape and resolution. The addition of a small amount of a competing amine, like diethylamine (DEA), can help to reduce peak tailing by masking active silanol sites on the stationary phase.[1]
Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
This protocol is a representative method and may require optimization for specific APIs.
Materials and Reagents:
-
Piperazine Reference Standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
-
Water (HPLC grade)
-
API sample
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[1]
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 20 mg of Piperazine reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., methanol).
-
Perform serial dilutions to achieve a final concentration in the desired working range (e.g., 1-10 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a suitable amount of the API sample into a volumetric flask.
-
Dissolve and dilute to volume with the chosen diluent.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a solution of NBD-Cl in methanol.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The exact conditions should be optimized to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Identify the piperazine derivative peak based on its retention time compared to the standard.
-
Quantify the piperazine content in the sample using the peak area and a calibration curve generated from the derivatized standards.
-
Method Validation and Performance
A robust HPLC method for piperazine must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][7][8]
Table 1: Typical HPLC-UV Method Validation Parameters for Piperazine Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 30 - 350 ppm | [4][9] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | ~30 ppm | [1] |
| Limit of Quantitation (LOQ) | ~90 ppm | [1] |
| Accuracy (% Recovery) | 98 - 102% | [1] |
| Precision (%RSD) | < 2% | [1] |
| Robustness (%RSD) | < 5% | [1] |
Robustness Testing: The method's reliability should be assessed by deliberately varying parameters such as mobile phase composition (±5%), column temperature (±5°C), and flow rate (±0.1 mL/min).[1] The relative standard deviation of the results under these varied conditions should remain within acceptable limits.[10][11]
Gas Chromatography (GC) with Derivatization
Gas chromatography is another powerful separation technique for the quantification of piperazine, particularly when other volatile impurities are also of interest. As with HPLC, derivatization is typically required to enhance the volatility and thermal stability of piperazine, and to improve its chromatographic peak shape.
Rationale and Key Considerations
The choice of derivatization reagent in GC is critical. The reagent should react specifically and completely with piperazine to form a single, stable derivative that is amenable to GC analysis. Common derivatization approaches include acylation and silylation.
Causality behind Experimental Choices:
-
Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy. The resulting trifluoroacetyl derivative is highly volatile and electron-capturing, making it suitable for sensitive detection using an electron capture detector (ECD) or for mass spectrometry (MS).
-
Column Selection: A mid-polarity column, such as a DB-17 (50% phenyl-methylpolysiloxane), is often effective in separating the piperazine derivative from the API and other potential impurities.
-
Injection Technique: A split injection is typically used to prevent column overloading, especially when the API is present at a high concentration. The split ratio may need to be optimized.
-
Detector Choice: A Flame Ionization Detector (FID) is a robust and universally applicable detector for carbon-containing compounds. For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be employed.
Experimental Protocol: GC-FID with TFAA Derivatization
This protocol is a representative method and may require optimization for specific APIs.
Materials and Reagents:
-
Piperazine Reference Standard
-
Trifluoroacetic anhydride (TFAA)
-
Suitable solvent (e.g., Dichloromethane, HPLC grade)
-
API sample
Instrumentation:
-
Gas Chromatograph with an FID detector
-
Capillary GC column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness)
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the piperazine reference standard and the API sample in a suitable solvent.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution in a sealed vial, add TFAA.
-
Heat the vial at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min)
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Isothermal at 150°C for 10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.
-
Injection Volume: 1.0 µL
-
Split Ratio: e.g., 1:20
-
-
Analysis:
-
Inject the derivatized standard and sample solutions into the GC system.
-
Identify the piperazine derivative peak by its retention time.
-
Quantify the piperazine content using a calibration curve generated from the derivatized standards.
-
Method Validation and Performance
Table 2: Typical GC-FID Method Validation Parameters for Piperazine Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.02 - 10 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | ~0.008% of analyte concentration | |
| Limit of Quantitation (LOQ) | ~0.03% of analyte concentration | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (%RSD) | < 2.0% |
Non-Aqueous Titration
For the assay of piperazine as a bulk substance or in high concentrations, non-aqueous titration is the method of choice as per the USP and Ph. Eur. monographs.[2][3] This method is based on the basic nature of the two nitrogen atoms in the piperazine ring.
Rationale and Key Considerations
Piperazine is a weak base and does not give a sharp endpoint in aqueous solution. Therefore, the titration is performed in a non-aqueous solvent, typically glacial acetic acid, which enhances the basicity of piperazine. The titrant is a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid.
Causality behind Experimental Choices:
-
Solvent: Glacial acetic acid is an acidic solvent that protonates the piperazine, forming the piperazinium ion. This reaction with the solvent enhances the basicity of piperazine, allowing for a sharper titration endpoint.
-
Titrant: Perchloric acid is a very strong acid, and its solution in glacial acetic acid provides a highly acidic medium for the titration of weak bases.
-
Endpoint Detection: The endpoint can be determined potentiometrically using a suitable electrode system (e.g., silver-glass) or visually using an indicator like crystal violet. Potentiometric determination is generally more precise and less subjective.
Experimental Protocol: Non-Aqueous Titration
This protocol is based on the USP monograph for piperazine.[2]
Materials and Reagents:
-
Piperazine sample
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Glacial Acetic Acid (standardized)
-
Crystal Violet indicator (for visual titration)
Instrumentation:
-
Potentiometer with a silver-glass electrode system
-
Burette
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh about 150 mg of the piperazine sample.
-
Dissolve in 75 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
-
-
Titration:
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
For potentiometric titration, monitor the potential change and determine the endpoint from the inflection point of the titration curve. The USP recommends warming the solution to 60-70°C as the endpoint is approached.[2]
-
For visual titration, add a few drops of crystal violet indicator and titrate to the specified color change.
-
-
Blank Determination:
-
Perform a blank titration with the same volume of glacial acetic acid and make any necessary corrections.
-
-
Calculation:
-
Calculate the percentage of piperazine in the sample. Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of C₄H₁₀N₂.[2]
-
Method Validation and Performance
Titrimetric methods are generally considered absolute, but their performance should still be verified.
Table 3: Typical Performance Characteristics of Non-Aqueous Titration for Piperazine Assay
| Parameter | Typical Value/Range | Reference |
| Accuracy | High | |
| Precision (%RSD) | < 1% | |
| Specificity | Low (titrates all bases) | - |
| Sensitivity | Suitable for assay, not for trace analysis | - |
Troubleshooting Common Issues
HPLC Peak Tailing: This is a frequent issue with basic compounds like piperazine.[9] It is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Solution:
Poor Resolution in HPLC: Inadequate separation between the piperazine derivative and the API or other impurities can compromise accuracy.
-
Solution:
-
Optimize the mobile phase composition (e.g., organic modifier ratio).
-
Adjust the mobile phase pH.
-
Evaluate different stationary phases.
-
Inconsistent Derivatization: Incomplete or variable derivatization will lead to poor precision and inaccurate results.
-
Solution:
-
Carefully optimize the reaction conditions (temperature, time, reagent concentration).
-
Ensure the derivatization reagent is fresh and of high quality.
-
Check for the presence of water, which can interfere with some derivatization reactions.
-
Conclusion
The quantitative analysis of piperazine in APIs is a critical aspect of pharmaceutical quality control. This guide has detailed three robust methods: HPLC with derivatization, GC with derivatization, and non-aqueous titration.
-
HPLC offers the best combination of specificity and sensitivity for trace-level analysis.
-
GC is a valuable alternative, especially when other volatile impurities need to be monitored.
-
Non-aqueous titration remains the gold standard for the assay of bulk piperazine due to its accuracy and simplicity.
The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the specific characteristics of the API matrix. All methods must be properly validated in accordance with ICH guidelines to ensure the reliability and accuracy of the generated data, ultimately safeguarding patient health.
References
- Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
-
ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF. Retrieved from [Link]
-
USP. (n.d.). Piperazine Citrate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Retrieved from [Link]
-
LCGC Europe. (2014, August 22). Peak Tailing and Resolution. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals.
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103808845B - The ion chromatographic method of principal ingredient first piperazine and impurity N-methyl piperidine thereof in a kind of Simultaneously test agricultural chemicals - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropylpiperazin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-Isopropylpiperazin-2-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yield and product purity.
Our primary focus will be on the most common and efficient synthetic route: the reductive amination of piperazin-2-one with acetone. We will also address an alternative pathway to provide a comprehensive overview.
I. Understanding the Core Synthesis: Reaction Pathways
The synthesis of this compound can be approached via two primary pathways. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Pathway A (Recommended): Reductive Amination of Piperazin-2-one This is a highly efficient, one-pot method for introducing the isopropyl group onto the piperazin-2-one core. The reaction involves the formation of an iminium ion intermediate from piperazin-2-one and acetone, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Pathway B: Cyclization of N-Isopropylethylenediamine This alternative route involves first synthesizing the N-alkylethylenediamine precursor, followed by cyclization with a chloroacetylating agent. While viable, this multi-step process can sometimes result in lower overall yields and more complex purifications.
Below is a DOT script diagram illustrating these two synthetic approaches.
Caption: Workflow for the synthesis of the free base.
Protocol 2: Purification via Hydrochloride Salt Formation and Crystallization
This protocol outlines the final purification and isolation step.
Materials:
-
Crude 1-isopropylpiperazin-2-one free base
-
Isopropanol (IPA) or Ethyl Acetate (EtOAc)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl diluted in IPA)
-
Diethyl ether (optional, as an anti-solvent)
Procedure:
-
Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add the hydrochloric acid solution dropwise while stirring. The product should begin to precipitate. If it oils out, add more solvent.
-
Continue adding the HCl solution until the mixture is acidic (check with pH paper).
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold solvent (e.g., IPA or diethyl ether).
-
To further purify, the solid can be recrystallized. Dissolve the solid in a minimal amount of hot isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
IV. References
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Isopropylethylenediamine. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Google Patents. (2000). WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction.
-
Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
-
Google Patents. (1980). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. [Link]
-
Google Patents. (2016). CN106117153B - The preparation method of 2- piperazinones.
-
Google Patents. (2011). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
Sources
Technical Support Center: Navigating the Challenges of Piperazine Compound Purification
Welcome to the Technical Support Center dedicated to addressing the common and complex challenges associated with the purification of piperazine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purification hurdles stemming from the unique physicochemical properties of the piperazine moiety. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the purification of piperazine compounds.
Q1: What are the most prevalent impurities found in crude piperazine-containing compounds?
A1: Impurities in crude piperazine products are typically structurally related to the target molecule and can arise from various sources. These include:
-
Starting Materials and Byproducts: Unreacted starting materials like ethylene diamine and diethylene triamine are common contaminants.[1]
-
Side-Reaction Products: During synthesis, side reactions can generate impurities such as pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][2]
-
Degradation Products: Improper storage conditions or elevated temperatures can lead to the formation of degradation products like N-formylpiperazine and ammonia.[1]
-
Structurally Similar Impurities: Alkylated piperazines or related pyrazines can co-precipitate with the desired product, complicating purification by simple crystallization.[1]
Q2: What are the fundamental challenges in purifying compounds containing a piperazine ring?
A2: The primary difficulties in purifying piperazine-containing compounds stem from the inherent physicochemical characteristics of the piperazine ring itself. These include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7), which can cause issues with solubility and chromatographic separation.[1]
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate accurate weighing and handling.[1]
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this can be exploited for purification, it can also pose challenges in isolating the free base and lead to inconsistencies in the material's physical form.[1]
-
Chromatographic Difficulties: The high polarity can lead to poor retention and peak tailing in reverse-phase HPLC. Conversely, the basic nature can result in strong, undesirable interactions with the acidic silica gel stationary phase in normal-phase chromatography.[1]
Q3: My piperazine compound shows significant peak tailing in reverse-phase HPLC. How can I improve the peak shape?
A3: Peak tailing is a frequent issue when analyzing basic compounds like piperazines on standard reverse-phase columns. This is often due to strong interactions between the basic nitrogen atoms of the piperazine and residual acidic silanol groups on the silica-based stationary phase. Here are some effective strategies to mitigate this:
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can significantly improve peak shape. These additives work by either neutralizing the residual silanol groups or ensuring the piperazine is consistently protonated.
-
Adjust the Mobile Phase pH: Maintaining the mobile phase pH at least 2 units below the pKa of the piperazine will ensure it is fully protonated, leading to more symmetrical peaks.
-
Consider an Alternative Stationary Phase: Columns with end-capping to block residual silanol groups or those with stationary phases designed for polar compounds can provide better peak shapes.
Part 2: Troubleshooting Guides for Specific Purification Techniques
This section provides detailed troubleshooting advice for common purification methods, presented in a problem-solution format.
Crystallization Troubleshooting
Problem 1: Low recovery of the desired piperazine compound after crystallization.
-
Symptoms: A substantial portion of the product remains dissolved in the mother liquor after cooling and filtration, leading to a lower than expected yield.[1]
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Product is too soluble in the chosen solvent. | - Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] - Change the solvent system: Experiment with different solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[3] - Cool the solution: Lower the temperature of the crystallization mixture using an ice bath or refrigeration to decrease the solubility of your compound.[1] |
| Incomplete Salt Formation. | - Ensure stoichiometric addition of acid: When performing a salt crystallization (e.g., diacetate), confirm that at least a stoichiometric amount of the acid has been added.[1] - Verify the pH: Check the pH of the solution to ensure it is within the optimal range for salt precipitation.[1] |
| Formation of a Stable Hydrate. | - Utilize hydrate formation for purification: In some cases, piperazine can be selectively precipitated as its hexahydrate due to its insolubility in certain aqueous alcohol mixtures.[1] |
Problem 2: The crystallized product is still impure.
-
Symptoms: Analytical data (e.g., HPLC, NMR) of the crystallized material shows the presence of significant impurities.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Co-precipitation of impurities. | - Perform multiple recrystallizations: A single crystallization may not be sufficient to remove all impurities. A second or even third recrystallization can significantly improve purity.[2] - Choose a more selective solvent: A solvent system that better differentiates the solubility of the desired product from the impurities can prevent co-precipitation. |
| Occlusion of mother liquor. | - Ensure slow cooling: Rapid cooling can lead to the formation of small crystals that trap impurities from the mother liquor. Allow the solution to cool slowly to form larger, purer crystals. - Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor. |
Chromatography Troubleshooting
Problem 3: Poor separation of the piperazine compound from impurities on a silica gel column.
-
Symptoms: Co-elution of the desired product with impurities, resulting in low-purity fractions.[1]
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | - Optimize the eluent system: Perform a systematic screen of different solvent mixtures to find an eluent that provides the best separation (resolution) between your product and the impurities. - Use a gradient elution: A gradual increase in the polarity of the mobile phase can help to resolve closely eluting compounds. |
| Strong interaction with the stationary phase. | - Add a basic modifier to the eluent: To counteract the acidic nature of silica gel and prevent peak tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[4] |
| Column overloading. | - Reduce the sample load: Overloading the column can lead to broad peaks and poor separation. Decrease the amount of crude material loaded onto the column.[1] |
| Insufficient resolution. | - Consider an alternative stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[1] |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for key purification workflows.
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol is designed for the selective precipitation of piperazine as its diacetate salt from a crude mixture.[5]
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the crude mixture in acetone at a temperature between 20-40°C to achieve a concentration of approximately 0.5 to 20 weight percent piperazine.[5]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use at least a stoichiometric amount, and up to 5 times the stoichiometric amount, necessary to form piperazine diacetate.[2]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[2]
-
Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[1]
Protocol 2: Purification of Piperazine as its Hexahydrate
This protocol leverages the formation of piperazine hexahydrate to purify it from a mixture.[1]
Materials:
-
Crude piperazine mixture
-
Water
-
Water-insoluble alcohol (e.g., isooctanol)
-
Hot benzene or pentane (for optional washing)
Procedure:
-
Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[1]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]
-
Isolation: Filter the precipitate from the solution.[1]
-
Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]
Part 4: Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for low yield in the synthesis of mono-substituted piperazines, a common precursor to purification challenges.
References
- US2919275A - Purification of piperazine - Google P
-
How does piperazine affect the crystallization process? - Blog - BIOSYNCE. [Link]
Sources
avoiding side products in the synthesis of 1-Isopropylpiperazin-2-one hydrochloride
Welcome to the technical support center for the synthesis of 1-Isopropylpiperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate the formation of side products during this synthesis. By understanding the underlying chemical principles and implementing the robust protocols detailed below, you can enhance the yield, purity, and consistency of your target compound.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound, typically proceeding through the acylation of N-isopropylethylenediamine with chloroacetyl chloride followed by intramolecular cyclization, is a generally robust reaction. However, several side products can arise if reaction conditions are not carefully controlled. This section provides a detailed, question-and-answer-style troubleshooting guide to address these common issues.
Issue 1: Formation of a High Molecular Weight, Insoluble Precipitate (Polymerization)
Question: During the cyclization step, I observe the formation of a significant amount of a tacky, insoluble material, and my yield of the desired 1-Isopropylpiperazin-2-one is very low. What is happening and how can I prevent it?
Answer:
This is a classic case of intermolecular polymerization competing with the desired intramolecular cyclization. The chloroacetylated intermediate, N-(2-(isopropylamino)ethyl)-2-chloroacetamide, possesses both a nucleophilic secondary amine and an electrophilic alkyl chloride. Under unfavorable conditions, these reactive ends of different molecules can react with each other, leading to the formation of long-chain polymers instead of the desired six-membered ring.
Causality and Mitigation Strategies:
-
High Concentration: At high concentrations, the probability of two different molecules of the intermediate encountering each other is significantly higher than the probability of the two ends of the same molecule coming into the correct proximity for cyclization.
-
Solution: Employ high-dilution conditions for the cyclization step. By significantly increasing the solvent volume, you favor the intramolecular reaction pathway. A concentration of the chloroacetylated intermediate in the range of 0.01-0.05 M is a good starting point.
-
-
Solvent Effects: The choice of solvent can dramatically influence the outcome. In aqueous solutions or protic solvents, intermolecular reactions can be favored.
-
Solution: Utilize a polar aprotic solvent that can solvate the intermediate and promote the desired cyclization. Dimethylformamide (DMF), especially in the presence of lithium chloride, has been shown to be highly effective in promoting the cyclization of N-chloroacetylated peptides while preventing polymerization.[1] The lithium ions are thought to help organize the peptide backbone in a conformation that favors cyclization.[1] Acetonitrile is another suitable solvent.
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for the chloroacetylated intermediate.
Issue 2: Presence of a Diacylated Byproduct
Question: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it is a diacylated species. What is this byproduct and how can I avoid its formation?
Answer:
The most likely diacylated byproduct is 1,4-bis(chloroacetyl)piperazine . This can arise if your N-isopropylethylenediamine starting material contains piperazine as an impurity. Piperazine, with its two secondary amines, can readily react with two equivalents of chloroacetyl chloride.
A second possibility is the bis-acylation of N-isopropylethylenediamine itself, where both the primary and secondary amines are acylated. However, the primary amine is generally more nucleophilic and will react preferentially. Significant bis-acylation of the starting diamine is less common if the stoichiometry is controlled.
Causality and Mitigation Strategies:
-
Impure Starting Material: The presence of piperazine in the N-isopropylethylenediamine is a common cause.
-
Solution: Ensure the purity of your N-isopropylethylenediamine starting material. Purification by distillation before use is recommended.
-
-
Reaction Stoichiometry and Conditions: An excess of chloroacetyl chloride or suboptimal reaction conditions can favor diacylation.
-
Solution:
-
Stoichiometry: Use a slight excess of N-isopropylethylenediamine relative to chloroacetyl chloride (e.g., 1.1 to 1 equivalents). This ensures that the limiting reagent, chloroacetyl chloride, is consumed primarily by the desired mono-acylation.
-
Slow Addition: Add the chloroacetyl chloride dropwise to a cooled solution of the diamine and a base. This maintains a low instantaneous concentration of the acylating agent, further favoring mono-acylation.[2]
-
Temperature Control: Perform the acylation at a low temperature (0-5 °C) to control the reaction rate and improve selectivity.
-
-
Visualizing the Formation of 1,4-bis(chloroacetyl)piperazine:
Caption: Formation of the diacylated byproduct from a piperazine impurity.
Issue 3: Low Yield and Presence of Chloroacetic Acid in the Crude Product
Question: My reaction yield is consistently low, and I've identified chloroacetic acid as a major contaminant in my crude product. What is causing this?
Answer:
The presence of chloroacetic acid is a clear indication of the hydrolysis of chloroacetyl chloride . Chloroacetyl chloride is highly reactive and will readily react with any moisture present in the reaction setup, converting it to the unreactive chloroacetic acid. This not only consumes your starting material but can also complicate the workup and purification.
Causality and Mitigation Strategies:
-
Moisture Contamination: Water in your solvents, glassware, or from the atmosphere is the primary culprit.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Base Selection: While a base is necessary to neutralize the HCl generated during the acylation, some basic conditions can promote hydrolysis.
-
Solution: Use a non-nucleophilic organic base such as triethylamine or N,N-diisopropylethylamine (DIPEA). These bases are effective acid scavengers but are less likely to promote the hydrolysis of the acyl chloride compared to aqueous inorganic bases under these conditions.
-
Purification Strategy:
If chloroacetic acid is present in your crude product, it can typically be removed during the workup by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the acylation and cyclization steps?
A1: For the initial acylation of N-isopropylethylenediamine with chloroacetyl chloride, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. Use at least one equivalent to neutralize the HCl produced. For the subsequent intramolecular cyclization, a stronger, non-nucleophilic base is often employed to facilitate the deprotonation of the secondary amine and promote the ring-closing reaction. Potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile are effective choices.
Q2: What is the ideal temperature for the acylation and cyclization reactions?
A2: The acylation step should be carried out at a low temperature, typically between 0 °C and 5 °C, to control the exothermic reaction and minimize side reactions like diacylation. The cyclization step can often be performed at room temperature to slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate. However, the optimal temperature may depend on the solvent and base used. It is advisable to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time and temperature.
Q3: How can I effectively purify the final this compound?
A3: After the reaction is complete and the solvent has been removed, the crude product can be purified by the following methods:
-
Acid-Base Extraction: Dissolve the crude residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. The organic layer containing the free base of your product can then be dried and the solvent evaporated.
-
Crystallization/Precipitation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent like isopropanol or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until the product precipitates as the hydrochloride salt. The solid can then be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.
-
Column Chromatography: If significant impurities remain after extraction, column chromatography on silica gel can be employed to purify the free base before converting it to the hydrochloride salt. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is often effective.
Q4: Can I use a one-pot procedure for this synthesis?
A4: A one-pot procedure is feasible. After the initial acylation of N-isopropylethylenediamine with chloroacetyl chloride at low temperature, the reaction mixture can be allowed to warm to room temperature or heated to effect the intramolecular cyclization. However, a two-step process with isolation of the chloroacetylated intermediate may offer better control and potentially higher purity of the final product. For process optimization and scale-up, a one-pot approach can be advantageous.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of N-(2-(isopropylamino)ethyl)-2-chloroacetamide
-
To a solution of N-isopropylethylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS until the chloroacetyl chloride is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(isopropylamino)ethyl)-2-chloroacetamide, which can be used in the next step without further purification.
Step B: Synthesis of 1-Isopropylpiperazin-2-one and its Hydrochloride Salt
-
Dissolve the crude N-(2-(isopropylamino)ethyl)-2-chloroacetamide from Step A in anhydrous acetonitrile to a concentration of approximately 0.05 M.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Isopropylpiperazin-2-one as a free base.
-
Purify the free base by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine).
-
Dissolve the purified free base in isopropanol and add a solution of HCl in isopropanol (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
| Parameter | Recommendation for Acylation | Recommendation for Cyclization |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Acetonitrile or DMF |
| Base | Triethylamine or DIPEA | Potassium Carbonate or Cesium Carbonate |
| Temperature | 0 - 5 °C | Room Temperature to 60 °C |
| Concentration | ~0.1 - 0.5 M | High Dilution (~0.01 - 0.05 M) |
Table 1: Recommended Reaction Parameters for the Synthesis of this compound.
References
-
Frobey, R. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 2000 , 56(5), 285-290. [Link][1]
Sources
Technical Support Center: Optimization of Piperazine Hydrochloride Salt Formation
Welcome to our dedicated technical support guide for the synthesis and optimization of piperazine hydrochloride salts. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this critical synthetic step. Here, we address frequently encountered issues with in-depth explanations and actionable protocols to enhance your yield, purity, and control over the final product.
Frequently Asked Questions (FAQs)
Q1: How do I selectively form the piperazine dihydrochloride salt over the monohydrochloride salt?
A1: Selective formation of the dihydrochloride salt hinges on precise stoichiometric control of hydrochloric acid. Piperazine is a di-basic amine, meaning it has two nitrogen atoms that can be protonated.
-
Mechanism: The first protonation occurs relatively easily. The second protonation is more challenging due to the positive charge on the already-protonated nitrogen, which electrostatically repels the incoming second proton. To overcome this, a molar excess of HCl is often required.
-
Practical Guidance: A minimum of 2.0 equivalents of HCl relative to piperazine is theoretically required. However, in practice, using a slight excess (e.g., 2.1 to 2.2 equivalents) is recommended to drive the equilibrium towards the formation of the dihydrochloride salt and compensate for any potential losses or impurities. The reaction is typically performed in a solvent where the dihydrochloride salt has low solubility, such as isopropanol or ethanol, to promote its precipitation.
Q2: What is the impact of solvent choice on the reaction and final product?
A2: Solvent selection is a critical parameter that influences reaction rate, product purity, crystal form, and yield.
-
Solubility: The ideal solvent should readily dissolve the starting piperazine free base but exhibit low solubility for the desired piperazine hydrochloride salt. This differential solubility is the primary driver for high-yield precipitation of the product upon HCl addition. Alcohols like ethanol and isopropanol are common choices.
-
Purity: A solvent that effectively precipitates the product can also help in purifying it, as many process-related impurities may remain in the solution.
-
Crystal Form (Polymorphism): The solvent system can influence the crystalline form of the final salt. Different polymorphs can have different physical properties, including solubility and stability. It is crucial to maintain consistent solvent conditions to ensure batch-to-batch consistency of the final product's physical form.
Q3: My final product is showing poor crystallinity. What are the likely causes and solutions?
A3: Poor crystallinity, often appearing as an amorphous solid or fine powder, can be caused by several factors:
-
Rate of Precipitation: Rapid addition of HCl can cause the product to "crash out" of the solution too quickly, preventing the formation of an ordered crystal lattice. A slow, controlled addition of the acid, especially at a slightly elevated temperature, followed by slow cooling, generally yields more crystalline material.
-
Solvent Environment: The presence of too much water or an inappropriate solvent can interfere with crystal growth. Ensure your solvents are anhydrous if required by your process.
-
Impurities: The presence of impurities can inhibit crystal growth. Consider recrystallizing the material from a suitable solvent system to improve its crystalline nature.
Troubleshooting Guide
Problem 1: Low Reaction Yield
A lower-than-expected yield is a common issue. The following workflow can help diagnose and resolve the underlying cause.
Caption: Troubleshooting workflow for diagnosing low yield in piperazine hydrochloride synthesis.
-
Stoichiometric Verification: Accurately measure the starting amount of piperazine. Use a standardized HCl solution and ensure at least 2.1 equivalents are added for the dihydrochloride salt.
-
Temperature Control: Add the HCl solution at a controlled rate to the piperazine solution, maintaining the temperature between 20-25°C to prevent side reactions.
-
Crystallization/Precipitation: After complete addition of HCl, stir the resulting slurry for a sufficient time (e.g., 2-4 hours) to allow for complete precipitation.
-
Cooling: Slowly cool the mixture to a lower temperature (e.g., 0-5°C) to further decrease the solubility of the product in the solvent and maximize precipitation.
-
Isolation: Isolate the product by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Problem 2: Product Purity Issues & Unwanted Salt Forms
Contamination with the monohydrochloride salt or other process impurities can be a significant challenge.
| HCl Equivalents (mol/mol) | Predominant Salt Form | Typical Impurities | Recommended Action |
| 1.0 - 1.2 | Monohydrochloride | Residual free base | Increase HCl equivalents if dihydrochloride is desired. |
| 1.8 - 1.9 | Mixture of Mono- & Dihydrochloride | Monohydrochloride | Increase HCl to >2.0 equivalents. |
| 2.1 - 2.2 | Dihydrochloride | Excess HCl (volatile) | Optimal range for high purity dihydrochloride. |
If the isolated product does not meet the required purity specifications, a recrystallization step is often effective.
-
Solvent Selection: Choose a solvent system in which the piperazine salt has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A common choice is an alcohol/water mixture (e.g., 90:10 ethanol:water).
-
Dissolution: Dissolve the impure salt in a minimal amount of the hot solvent system.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the growth of high-purity crystals. Seeding with a small crystal of pure product can aid this process.
-
Isolation & Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
This guide provides a foundational framework for optimizing the preparation of piperazine hydrochloride salts. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
Technical Support Center: Resolving Solubility Issues of 1-Isopropylpiperazin-2-one Hydrochloride
Welcome to the technical support center for 1-Isopropylpiperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered during experimentation. Our goal is to equip you with the scientific principles and proven methodologies to ensure accurate and reproducible results.
Understanding the Challenge: The Nature of Hydrochloride Salts
This compound is a small molecule provided as a hydrochloride (HCl) salt. Salt formation is a common and effective strategy to improve the handling and, often, the aqueous solubility of basic compounds.[1][2][3] The molecule contains a basic piperazine nitrogen, which is protonated by hydrochloric acid to form the more polar and crystalline salt.[4][5]
However, the solubility of this salt is not always straightforward and is highly dependent on the experimental conditions, particularly the pH and composition of the solvent system.[6][7] Issues such as precipitation upon dilution, incomplete dissolution, or conversion to the less soluble free base form can compromise experimental outcomes.[8][9] This guide provides a systematic approach to troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water or my aqueous buffer (e.g., PBS). What should I do first?
A1: Direct dissolution in neutral aqueous buffers is often challenging for hydrochloride salts of organic bases.[10] The primary reason is that at neutral pH, the equilibrium can shift towards the free base form of the compound, which may be significantly less soluble than the salt form.
First Steps:
-
Check the pH: The hydrochloride salt will create a slightly acidic solution when dissolved in unbuffered water. In a buffered system like PBS (typically pH 7.4), the compound may precipitate.
-
Use an Organic Stock Solution: The most reliable method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer.[11] See Protocol 1 for detailed steps.
-
Consider Acidified Water: If an organic solvent is not permissible, try dissolving the compound in slightly acidified water (e.g., pH 4-5) before adding it to your final buffered medium.
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[7]
Solutions:
-
Decrease Stock Concentration: Prepare a less concentrated DMSO stock solution. This reduces the amount of organic solvent introduced into the aqueous phase.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring. This promotes rapid mixing and prevents localized high concentrations that can trigger precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution, gradually decreasing the concentration of the organic solvent.
-
Incorporate a Co-solvent: In some cases, including a small percentage of a water-miscible organic solvent (a co-solvent) in the final assay buffer can maintain solubility.[12][13][]
Q3: What is the best solvent for making a high-concentration stock solution?
A3: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of many non-polar to moderately polar compounds for in vitro studies.[15] For this compound, DMSO is an excellent starting point. Ethanol is another option, though solubility may be lower.[16] Always use high-purity, anhydrous solvents to prevent degradation.
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle heating (e.g., 37-40°C) and sonication can be used to aid dissolution, particularly for preparing concentrated stock solutions. However, be cautious, as excessive heat can degrade the compound. Always check the compound's stability information. This is generally a last resort for aqueous solutions, as the compound may precipitate again upon cooling.
In-Depth Troubleshooting Guide
The Critical Role of pH in Aqueous Solubility
The solubility of an amine hydrochloride salt is fundamentally linked to pH. The compound exists in equilibrium between its protonated (salt) form and its deprotonated (free base) form.
[Salt Form] ⇌ [Free Base Form] + H⁺
-
Low pH (Acidic): The equilibrium shifts to the left, favoring the protonated, charged salt form, which is generally more water-soluble.
-
High pH (Basic): The equilibrium shifts to the right, favoring the neutral, free base form. The free base of 1-Isopropylpiperazin-2-one is likely less water-soluble and may precipitate out of solution.[4]
The piperazine moiety has two pKa values, typically around 5.5 and 9.7 for the parent molecule.[17][18] The exact pKa for this substituted piperazinone will differ but provides a useful reference. At physiological pH (around 7.4), a significant fraction of the molecule may exist as the less soluble free base, leading to the observed solubility issues.[19]
Visualization of pH-Dependent Solubility
This diagram illustrates the relationship between pH and the dominant species in solution, which directly impacts solubility.
Caption: pH effect on the equilibrium and solubility of 1-Isopropylpiperazin-2-one HCl.
Systematic Troubleshooting Workflow
If you are facing solubility issues, follow this decision-making workflow to identify a solution.
Caption: Decision workflow for troubleshooting solubility of the hydrochloride salt.
Data Summary: Solvent Compatibility
The following table provides a summary of recommended solvents and expected solubility for this compound based on its chemical properties and data for similar structures.[10][16]
| Solvent | Expected Solubility | Recommended Use & Key Considerations |
| Water | Soluble[16] | pH-dependent. Solubility is higher in acidic conditions. May be low at neutral pH. |
| Ethanol | Soluble[16] | Can be used for stock solutions or as a co-solvent.[12][20] |
| DMSO | High | Recommended for preparing high-concentration stock solutions for in vitro assays. |
| PBS (pH 7.4) | Low / Sparingly Soluble | Direct dissolution is not recommended. Dilute from a DMSO stock. |
| Methanol | Soluble | Can be used for analytical purposes (e.g., HPLC sample prep).[21] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution for use in most cell-based or biochemical assays.[22][23]
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Determine Mass: Calculate the mass of the compound required to make a stock solution of your desired concentration (e.g., 10 mM or 50 mM).
-
Weigh Compound: Accurately weigh the powder and transfer it to a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial to 37°C or place it in a sonicating water bath for 5-10 minutes to facilitate dissolution.
-
Inspect: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Using a Co-Solvent to Improve Aqueous Solubility
This method is useful when dilution from a pure DMSO stock results in precipitation.[12][]
Materials:
-
DMSO stock solution (from Protocol 1)
-
Final aqueous buffer (e.g., cell culture medium, PBS)
-
Co-solvent (e.g., absolute Ethanol, Polyethylene Glycol 400)
Procedure:
-
Prepare Co-solvent Buffer: Prepare your final aqueous buffer containing a small percentage of the co-solvent. Start with 1-2% (v/v) and do not exceed 5% if possible, as higher concentrations can affect biological systems.[12] For example, to make 10 mL of buffer with 2% ethanol, add 200 µL of absolute ethanol to 9.8 mL of buffer.
-
Dilute Stock: Add the DMSO stock solution to the co-solvent-containing buffer while vortexing.
-
Observe: Monitor for any signs of precipitation. The co-solvent helps to reduce the polarity of the aqueous phase, keeping the compound in solution.[][24]
Protocol 3: Preparation of an Aqueous Solution via pH Adjustment
Use this protocol when organic solvents must be completely avoided.
Materials:
-
This compound powder
-
Deionized, sterile water
-
Sterile 0.1 M HCl and 0.1 M NaOH
-
pH meter
Procedure:
-
Initial Suspension: Add the weighed compound to a volume of sterile water slightly less than your final target volume. It will likely form a suspension.
-
Acidify: While stirring, add 0.1 M HCl dropwise until the compound fully dissolves. The solution should be clear. Note the pH. This confirms that solubility is higher at a lower pH.
-
Application: This acidic stock can be used for dilution into a strongly buffered final medium. Be aware that this will slightly lower the pH of your final solution, which may need to be readjusted.
-
Alternative: Consider using a buffer system with a pKa in the acidic range, such as a citrate buffer (pH 4-5), for initial dissolution if compatible with your experiment.[7]
References
-
Cosolvent. Wikipedia. [Link]
-
This compound CAS 1187928-58-0. BIOSYNCE. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. PREPRINTS.ORG. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Drug stock solutions best practices? ResearchGate. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health (NIH). [Link]
-
Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. University of Nebraska Medical Center. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]
-
Piperazines – Knowledge and References. Taylor & Francis Online. [Link]
-
Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Piperazine. Wikipedia. [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. University of North Carolina at Chapel Hill. [Link]
-
Why do amines dissolve in hydrochloric acid? Quora. [Link]
-
Piperazine. PubChem. [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. Ovid. [Link]
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. Taylor & Francis Online. [Link]
-
1-Isopropylpiperazine. PubChem. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH). [Link]
-
Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. SciSpace. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). [Link]
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- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosynce.com [biosynce.com]
- 17. Piperazine - Wikipedia [en.wikipedia.org]
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- 20. youtube.com [youtube.com]
- 21. unmc.edu [unmc.edu]
- 22. phytotechlab.com [phytotechlab.com]
- 23. csstc.org [csstc.org]
- 24. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperazine Derivatization for HPLC Analysis
Welcome to the technical support center for piperazine derivatization in HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the derivatization of piperazine and its analogues for reliable HPLC quantification. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing piperazine by HPLC with UV or Fluorescence detection?
A: The piperazine molecule itself lacks a significant chromophore or fluorophore, meaning it does not absorb ultraviolet (UV) or visible light, nor does it fluoresce to a degree that is useful for sensitive detection.[1][2][3] Derivatization attaches a molecule (a derivatizing agent) with strong UV-absorbing or fluorescent properties to the piperazine ring's secondary amines. This chemical modification makes the resulting compound readily detectable at low concentrations.[1][2]
Q2: What are the most common derivatizing agents for piperazine?
A: The most frequently used derivatizing agents for piperazine and other secondary amines include:
-
Dansyl Chloride (DNS-Cl): Reacts with the secondary amines of piperazine to form highly fluorescent derivatives, enabling sensitive detection.[4][5][6][7]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Forms a stable, UV-active derivative, suitable for HPLC-UV analysis.[8][9]
-
4-chloro-7-nitrobenzofuran (NBD-Cl): Creates a stable, UV-active derivative, also allowing for sensitive detection with standard HPLC-UV systems.[1][2][10]
Q3: My derivatized piperazine peak is tailing significantly. What is the likely cause?
A: Peak tailing for basic compounds like piperazine derivatives is a classic issue in reversed-phase HPLC.[11] The primary cause is often secondary interactions between the positively charged (protonated) amine groups of the derivatized analyte and negatively charged residual silanol groups on the silica-based column packing.[12] Other potential causes include column overload or contamination.[13]
Q4: I am observing inconsistent derivatization yields. What should I investigate first?
A: Inconsistent yields often point to issues with the reaction conditions. The most critical parameter to check is the pH of the reaction mixture. Derivatization reactions with agents like Dansyl Chloride and FMOC-Cl are highly pH-dependent and require alkaline conditions to ensure the piperazine's secondary amines are deprotonated and thus nucleophilic enough to attack the reagent.[8][9] Also, verify the freshness and concentration of your derivatizing agent, as they can degrade over time.
In-Depth Troubleshooting Guides
Issue 1: Incomplete or No Derivatization
Low or no product formation is a common stumbling block. This is typically a chemical reaction issue rather than a chromatographic one.
Causality and Expert Insights:
The derivatization of piperazine is a nucleophilic substitution reaction. The nitrogen atoms on the piperazine ring act as nucleophiles, attacking the electrophilic center of the derivatizing agent (e.g., the sulfur in Dansyl Chloride or the carbonyl carbon in FMOC-Cl). For this to occur efficiently, the nitrogen atoms must be in a non-protonated, free-base form.
Troubleshooting Workflow:
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Stability Testing of 1-Isopropylpiperazin-2-one Hydrochloride
Welcome to the technical support center for 1-Isopropylpiperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this molecule. Here, we address common challenges and questions in a practical, question-and-answer format, grounding our advice in established scientific principles and regulatory expectations.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the intrinsic stability profile of this compound.
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure—a substituted piperazinone (a cyclic amide or lactam) and a hydrochloride salt—the primary degradation pathways to investigate are:
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring to form an amino acid derivative.[1][2][3] This is often the most significant pathway under aqueous stress conditions.
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.[4][5][6] The presence of atmospheric oxygen or oxidizing agents can initiate these reactions.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. For piperazine derivatives, this can involve complex reactions, including ring opening or side-chain modifications.[7][8]
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to induce degradation, leading to a variety of photolytic products.[9][10]
Q2: Is this compound considered hygroscopic?
A2: Yes, hydrochloride salts of active pharmaceutical ingredients (APIs) frequently exhibit hygroscopicity, meaning they tend to absorb moisture from the atmosphere.[11][12] This is a critical parameter to assess early on. Moisture uptake can lower the solid-state stability of the compound by increasing molecular mobility and can accelerate hydrolytic degradation pathways, even in the solid form.
Q3: What are the generally recommended storage conditions for this API?
A3: Based on its potential instabilities, the recommended long-term storage conditions are typically controlled room temperature (e.g., 25°C / 60% RH) in a well-sealed, light-resistant container.[13][14] This recommendation aims to minimize exposure to the primary stress factors: humidity, high temperatures, and light. Specific storage conditions must be confirmed through formal stability studies as outlined in ICH guidelines.[13][15]
Section 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[16][17][18] This section troubleshoots common issues encountered during these experiments.
Q: My assay shows unexpectedly rapid and extensive degradation during acid hydrolysis. Is this normal, and how can I obtain a target degradation of 5-20%?
A: Yes, this is an expected behavior for a lactam-containing molecule. The lactam ring is an internal amide bond, which is known to be susceptible to acid-catalyzed hydrolysis.[3] The reaction is often much faster than for a comparable acyclic amide due to ring strain.
-
Causality: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If you are using 1N HCl, decrease the concentration to 0.1N or even 0.01N HCl.
-
Lower the Temperature: Conduct the study at a lower temperature (e.g., 40°C or room temperature) instead of elevated temperatures (e.g., 80°C).
-
Shorten Exposure Time: Take multiple time points early in the experiment (e.g., 2, 4, 8, and 24 hours) to find the time at which the target degradation of 5-20% is achieved. This range is ideal for validating the analytical method's ability to resolve the degradant from the parent peak.[19]
-
Q: I'm observing poor mass balance in my oxidative stress study using hydrogen peroxide. Where could the API be going?
A: Poor mass balance in oxidative studies is a common and challenging issue. It suggests that the degradation products are not being detected by your analytical method under the same conditions as the parent API.
-
Causality & Potential Causes:
-
Loss of Chromophore: Oxidation of the piperazine ring can alter the molecule's structure in a way that destroys or significantly shifts its UV chromophore. If your degradants do not absorb at the wavelength used to monitor the parent drug, they will be invisible to a UV detector.
-
Formation of Volatile or Insoluble Products: The degradation pathway may lead to small, volatile molecules that are lost during sample preparation or non-UV active products.
-
Products Don't Elute from the HPLC Column: Highly polar degradants may not elute from a standard reverse-phase column, or highly non-polar products may be irreversibly retained.
-
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector scans a range of wavelengths. Analyze your stressed sample and examine the spectra of all peaks to see if degradants are appearing at different wavelengths.
-
Employ a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors are not dependent on a chromophore and can detect a wider range of compounds.
-
Modify Chromatographic Conditions: Perform a gradient elution that runs to a very high organic phase concentration to elute any retained non-polar compounds, and ensure the initial mobile phase is weak enough to retain any highly polar compounds.
-
LC-MS Analysis: The most definitive approach is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the degradation products, which provides direct evidence of where the mass has gone.
-
Q: My solid-state samples exposed to high heat (e.g., 80°C) show more degradation than those at high heat and high humidity (e.g., 80°C / 75% RH). This seems counterintuitive. What could be the reason?
A: This is a fascinating observation that can point to complex solid-state chemistry. While humidity often accelerates degradation, it doesn't always.
-
Causality & Potential Causes:
-
Polymorphic Transformation: The "dry heat" condition may induce a phase transition to a less stable, higher-energy polymorph or an amorphous form of the hydrochloride salt. This new form could be more susceptible to thermal degradation than the original crystalline form. The presence of humidity might inhibit this transformation or lead to the formation of a more stable hydrate.
-
Surface Chemistry vs. Bulk Degradation: In the presence of high humidity, the surface of the crystals may absorb water, forming a protective saturated solution layer that could potentially slow down the rate of bulk thermal degradation compared to the dry heat scenario.
-
-
Troubleshooting Steps:
-
Characterize the Stressed Solids: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to analyze the solid form of the samples from both the "dry heat" and "humid heat" conditions. Compare these to an unstressed control to check for changes in crystallinity or polymorphic form.
-
Hygroscopicity Analysis: Perform a Dynamic Vapor Sorption (DVS) analysis to formally map out the water uptake and loss behavior of the API and identify any hydrate formation.
-
Q: After photostability testing, I see many small peaks in my chromatogram. How do I confirm they are genuine degradants?
A: Differentiating true photolytic degradants from experimental artifacts is crucial for an accurate stability assessment. The ICH Q1B guideline provides a framework for this.[20][21]
-
Causality & Potential Causes of Artifacts:
-
Interaction with Excipients (for Drug Product): If testing a formulation, the API may react with excipients upon light exposure.
-
Container/Closure Interaction: Leachables from the container could appear as peaks.
-
Thermal Degradation: The light source in a photostability chamber also generates heat. Some degradation may be thermal, not photolytic.[22]
-
-
Troubleshooting & Validation System:
-
Analyze the Dark Control: The most important control is the sample protected from light (e.g., wrapped in aluminum foil) but placed in the photostability chamber alongside the exposed sample.[21] Any peak present in the dark control is likely a thermal degradant or other artifact, not a primary photolytic product.
-
Stress the Placebo: For drug products, expose a placebo (the formulation without the API) to the same light conditions. Any peaks that appear are related to the excipients, not the API.
-
Confirm Degradation Pathway: The degradation should increase with exposure time and intensity. A dose-response relationship helps confirm the peaks are true degradants.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for conducting robust stability studies. They must be adapted and validated for your specific laboratory and equipment.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This workflow is designed to generate potential degradation products for analytical method development.
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.
-
Acid & Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 1N HCl and 1N NaOH, respectively.
-
Heat the solutions at 60-80°C.
-
Withdraw samples at 2, 6, 24, and 48 hours.
-
Before analysis, neutralize the samples (acid with NaOH, base with HCl) to prevent damage to the HPLC column.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at 2, 6, 24, and 48 hours.
-
-
Thermal Degradation (Solution & Solid):
-
Solution: Heat an aliquot of the stock solution at 80°C.
-
Solid: Place a thin layer of the solid API powder in an oven at 80°C.
-
Withdraw/prepare samples at 24, 48, and 72 hours.
-
-
Photostability (Solid):
-
As per ICH Q1B, expose a thin layer of the API to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[22]
-
Simultaneously, place a "dark control" sample wrapped in aluminum foil under the same temperature conditions.
-
Analyze both the exposed and dark control samples at the end of the exposure period.
-
-
Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method.
Protocol 2: Initial HPLC-UV Method Development
This protocol outlines the initial steps for developing a stability-indicating method.
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase Selection:
-
Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (for acidic pH) or 10mM Ammonium Acetate (for mid-range pH). An acidic mobile phase is often a good starting point for hydrochloride salts.
-
Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Run a broad gradient from 5% to 95% Phase B over 20-30 minutes.
-
Inject the unstressed API solution to determine its retention time.
-
Inject a cocktail mix of all your stressed samples (after neutralization/dilution) to see the full range of degradation products.
-
-
Wavelength Detection: Use a PDA detector to monitor the API and identify the optimal detection wavelength for both the parent and its impurities.
-
Method Optimization: Adjust the gradient slope, temperature, and mobile phase pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks. The goal is to separate all process impurities and degradation products.[23]
Section 4: Data & Workflow Visualization
Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Typical Reagents/Parameters | Primary Degradation Mechanism | Common Troubleshooting Issue |
| Acid Hydrolysis | 0.1N - 1N HCl, 40-80°C | Lactam ring opening | Reaction is too fast; difficult to control degradation level. |
| Base Hydrolysis | 0.1N - 1N NaOH, 40-80°C | Lactam ring opening | Potential for salt precipitation upon neutralization. |
| Oxidation | 3-30% H₂O₂, Room Temp | Oxidation of piperazine ring | Poor mass balance due to loss of UV chromophore. |
| Thermal (Dry Heat) | 80°C or higher (solid state) | General decomposition | Potential for polymorphic changes affecting stability. |
| Photostability | ICH Q1B light exposure | Photolytic cleavage/rearrangement | Differentiating photolytic from thermal degradation. |
Diagrams
Caption: High-level workflow for stability testing from initial stress studies to formal shelf-life determination.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available from: [Link]
-
Photostability Testing: How Helpful In Drug Development. PharmaGuru. Available from: [Link]
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Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available from: [Link]
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ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
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Photostability Testing. Sampled. Available from: [Link]
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Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available from: [Link]
-
Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lactamases. ResearchGate. Available from: [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available from: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available from: [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available from: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
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Photostability testing of pharmaceutical products. ResearchGate. Available from: [Link]
-
ICH Stability Testing Guidelines. SNS Courseware. Available from: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]
-
ICH Guidelines for Stability. KK Wagh College of Pharmacy. Available from: [Link]
-
Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. Available from: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available from: [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. Available from: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Available from: [Link]
-
Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. Available from: [Link]
-
Degradation pathway of drug. ResearchGate. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health. Available from: [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]
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What makes a substance hygroscopic? ResearchGate. Available from: [Link]
-
Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Available from: [Link]
-
What makes common salt hygroscopic? Quora. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. Available from: [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Available from: [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]
-
Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]
-
Analytical Methods. RSC Publishing. Available from: [Link]
-
OTC Drug Stability Testing Guide. Scribd. Available from: [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Available from: [Link]
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Publications. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Available from: [Link]
-
The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed. Available from: [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-Isopropylpiperazin-2-one Hydrochloride
An in-depth guide to scaling the synthesis of 1-Isopropylpiperazin-2-one hydrochloride, designed for chemical researchers and process development scientists.
Introduction and Scope
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to a pilot plant. This compound serves as a crucial precursor and building block in the development of various pharmaceutical compounds.[1]
Transitioning a chemical synthesis from a small-scale, controlled laboratory environment to a larger pilot-plant setting is fraught with challenges that extend beyond simple volumetric increases.[2] Issues related to heat transfer, mass transport, reaction kinetics, and safety become magnified and can significantly impact yield, purity, and process viability.[2][3] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental chemical engineering principles and practical field experience.
General Synthesis Pathway
While multiple routes to substituted piperazin-2-ones exist[4][5][6][7], a common and scalable approach involves the cyclization of an N-substituted ethylenediamine derivative with an alpha-haloacetyl halide, followed by hydrochloride salt formation. The general pathway is outlined below.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs) on Scale-Up Principles
This section addresses overarching strategic questions that arise during the transition from lab to pilot scale.
Q: What are the most critical challenges to anticipate when scaling up this synthesis?
A: The primary challenges are not unique to this molecule but are critical for amine-based alkylations and cyclizations:
-
Thermal Management: The acylation and cyclization steps can be exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[3] This can lead to temperature gradients, localized hot spots, and an increased risk of runaway reactions or byproduct formation.[2][8][9]
-
Mixing Efficiency: What is easily mixed with a magnetic stir bar in a 1 L flask may be heterogeneous in a 100 L reactor with an overhead stirrer. Inefficient mixing can lead to localized concentration spikes, causing side reactions and incomplete conversion.[2][10] This is especially true during the addition of reagents and in reactions involving slurries (e.g., with a solid base like potassium carbonate).
-
Reagent Addition Control: In the lab, adding a reagent via a dropping funnel is straightforward. On a pilot scale, the rate of addition must be precisely controlled with pumps to manage the exotherm and maintain optimal stoichiometry locally within the reactor.[3][10]
-
Process Time: Every operation—charging, heating, cooling, transferring, filtering—takes significantly longer at scale.[10] You must confirm the stability of all reactants, intermediates, and the final product over these extended timeframes.
Q: How does the choice of reactor affect the process?
A: Reactor selection is pivotal:
-
Material of Construction: Glass-lined steel reactors are common in pilot plants. They offer good chemical resistance, but their heat transfer characteristics differ from the borosilicate glass used in labs. You must ensure compatibility with all reagents, especially considering the generation of HCl during salt formation.
-
Agitator Design: The type of impeller (e.g., anchor, pitched-blade turbine, retreat curve) dramatically affects mixing. For a slurry reaction, an agitator that provides good solid suspension is necessary to prevent the base from settling.
-
Baffling: Baffles within the reactor are crucial for ensuring turbulent, homogenous mixing and preventing vortex formation, which is more pronounced at larger scales.
Q: What are the key safety considerations for this process at pilot scale?
A: A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.[9][11] Key areas of focus include:
-
Runaway Reaction Potential: Characterize the thermal profile of the reaction using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[11] Understand the onset temperature for any decomposition and ensure a sufficient safety margin between it and your operating temperature.[3]
-
Reagent Handling: Handling materials like chloroacetyl chloride requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-transfer systems) to manage its corrosive and lachrymatory nature.
-
Pressure Management: Although this reaction is not typically run under high pressure, ensure the reactor is equipped with appropriate venting and a rupture disc, especially if there is any potential for gas evolution or a runaway reaction.
Troubleshooting Guide: Common Scale-Up Issues
This guide addresses specific problems you may encounter during the scale-up campaign.
Caption: Troubleshooting flowchart for low yield and purity issues.
Issue 1: Reaction Yield is Significantly Lower at Pilot Scale
-
Q: My reaction has stalled and is not going to completion. In-process controls (IPCs) show significant starting material remaining. What should I do?
-
Possible Cause & Solution: This often points to issues with temperature or mixing.[12] At scale, the internal reaction temperature can lag significantly behind the jacket temperature.[8]
-
Action: Always monitor the internal reaction temperature with a thermocouple probe. Ensure your heating/cooling system is adequate for the larger volume. If using a solid base like K₂CO₃, poor agitation can allow it to settle, effectively stopping the reaction. Increase the agitation speed and verify visually (if possible) that solids are well-suspended.[10]
-
-
-
Q: The reaction is complete, but my isolated yield is low and the crude product contains several new, significant impurities.
-
Possible Cause & Solution: This suggests the formation of byproducts due to poor control over local concentrations or temperature.[12][13]
-
Action 1 (Control Stoichiometry): A common side reaction is the formation of diketopiperazines or other oligomeric species.[13] This can be caused by localized "hot spots" where a reagent is added too quickly. Decrease the addition rate of the chloroacetyl chloride.
-
Action 2 (Temperature Control): Side reactions are often more sensitive to temperature changes than the main reaction. Ensure your cooling system can handle the exotherm from the addition. Consider adding the reagent at a lower starting temperature.[8][9]
-
-
-
Q: My crude yield is low, but the purity is acceptable. Where could my product be going?
-
Possible Cause & Solution: This points to mechanical losses or issues during the workup and isolation phases.[12]
-
Action 1 (Optimize Extraction): 1-Isopropylpiperazin-2-one is a basic compound. During aqueous workup, ensure the pH of the aqueous layer is sufficiently high (>10) to keep the product in its free base form and maximize its partitioning into the organic solvent.
-
Action 2 (Optimize Crystallization): The product may be too soluble in your crystallization solvent, resulting in significant losses to the mother liquor.[14] Analyze the mother liquor by HPLC to quantify this loss. Consider using a different solvent/anti-solvent system or adjusting the final crystallization temperature and cooling profile.
-
-
Issue 2: Product Purity Does Not Meet Specification
-
Q: My final product is contaminated with unreacted starting materials. How can I improve their removal?
-
Possible Cause & Solution: Purification via crystallization may be insufficient if the impurities have similar solubility profiles to the product.
-
Action: Optimize the crystallization. A slower cooling rate, seeding with pure crystals, and a controlled agitation speed can improve crystal lattice formation and exclude impurities. A reslurry of the crude solid in a solvent that dissolves the impurities but not the product can also be effective.
-
-
-
Q: I'm having trouble forming a crystalline hydrochloride salt; it keeps "oiling out" or precipitating as an amorphous solid.
-
Possible Cause & Solution: The crystallization kinetics are unfavorable in the chosen solvent system. This can be due to rapid precipitation, high supersaturation, or the presence of impurities that inhibit crystal growth.
-
Action 1 (Solvent System): Experiment with different solvents. Protic solvents like isopropanol or ethanol often work well for hydrochloride salt crystallizations. The addition of a less polar anti-solvent (e.g., MTBE, heptane) can induce crystallization, but the addition rate must be slow to avoid oiling out.
-
Action 2 (Control HCl Addition): Adding gaseous HCl or a concentrated solution too quickly can cause localized high concentrations, leading to amorphous precipitation. Consider a slower addition rate or using a reagent like trimethylsilyl chloride (TMS-Cl) in a protic solvent, which generates HCl in situ in a more controlled manner.[15]
-
Action 3 (Temperature): Perform the salt formation and crystallization at an elevated temperature where the product has some solubility, then cool slowly to allow for ordered crystal growth.
-
-
Issue 3: Process Control and Safety
-
Q: The reaction temperature spikes uncontrollably during the addition of chloroacetyl chloride, even with the reactor cooling on full.
-
Possible Cause & Solution: The rate of heat generation from the reaction is exceeding the heat removal capacity of the reactor.[3][8][11] This is a serious safety risk.
-
Action 1 (Reduce Addition Rate): This is the most critical control parameter. The addition rate must be slow enough that the cooling system can maintain the target temperature.
-
Action 2 (Dilution): Increasing the solvent volume provides a larger thermal mass to absorb the heat of reaction, buffering temperature changes.
-
Action 3 (Lower Temperature): Start the addition at a lower temperature to create a larger buffer before reaching the upper temperature limit.
-
Action 4 (Semi-Batch Process): For highly exothermic reactions, a semi-batch process where the limiting reagent is added over time is standard practice to maintain control.[11]
-
-
Key Process Parameters and Experimental Protocols
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Key Rationale for Change |
| N-Isopropylethylenediamine | 1.0 eq (e.g., 58 g) | 1.0 eq (e.g., 5.8 kg) | Direct scale-up. |
| Chloroacetyl Chloride | 1.05 eq | 1.05 eq | Slight excess to drive reaction. |
| Base (K₂CO₃) | 2.5 eq | 2.5 eq | Stoichiometric requirement. |
| Solvent (e.g., Acetonitrile) | 500 mL (~8-10 vol) | 60 L (~10 vol) | Maintain similar concentration to control kinetics and solubility. |
| Addition Method | Dropping Funnel | Metering Pump | Precise control of addition rate is critical for temperature management at scale.[10] |
| Addition Time | 30 minutes | 2-4 hours | Slower addition to allow for heat dissipation in the larger vessel.[3] |
| Temperature Monitoring | External Oil Bath | Internal Thermocouple Probe | Internal temperature is the only accurate measure of reaction conditions.[8] |
| Agitation | Magnetic Stir Bar | Pitched-Blade Turbine Impeller | Ensures efficient mixing and suspension of solids in a large, baffled reactor. |
| Workup/Filtration | Buchner Funnel | Nutsche Filter/Dryer | Equipment designed for handling large volumes of solids and liquids safely. |
Protocol 1: Lab-Scale Synthesis (Illustrative)
-
Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple, and a dropping funnel under a nitrogen atmosphere.
-
Charging: Charge N-isopropylethylenediamine (1.0 eq) and potassium carbonate (2.5 eq) into the flask. Add acetonitrile (8-10 volumes).
-
Cooling: Cool the stirred slurry to 0-5 °C using an ice bath.
-
Addition: Add a solution of chloroacetyl chloride (1.05 eq) in acetonitrile (2 volumes) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or HPLC.
-
Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Dissolve the resulting oil in isopropanol (IPA). Add a 2M solution of HCl in IPA dropwise until the pH is acidic. Cool the mixture to 0-5 °C to induce crystallization.
-
Drying: Filter the solid product, wash with cold IPA, and dry under vacuum.
Protocol 2: Pilot-Scale Synthesis (Illustrative Changes)
-
Setup: Ensure a clean 100 L glass-lined reactor is inerted with nitrogen. Check functionality of the agitator, internal thermocouple, and cooling jacket.
-
Charging: Charge the reactor with N-isopropylethylenediamine, potassium carbonate, and acetonitrile via a closed-charging system.
-
Cooling: Cool the reactor contents to 0-5 °C with agitation. Note the time required to reach the target temperature.
-
Addition: Prepare the solution of chloroacetyl chloride in a separate, suitable vessel. Add it to the reactor via a calibrated metering pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The pump rate should be interlocked with the temperature reading as a safety measure.
-
Reaction: After addition, allow the batch to warm to room temperature and agitate for 12-18 hours. Take samples for IPC analysis via a designated sample port.
-
Workup: Transfer the reactor contents through a filter (e.g., Nutsche filter) to remove solids. The transfer should be done using nitrogen pressure or a pump.
-
Isolation: In a separate clean reactor, perform the solvent swap and salt formation as described for the lab scale, using pumps for liquid transfers. Control the cooling rate of the crystallizing mixture carefully (e.g., 5-10 °C per hour) to ensure good crystal formation.
-
Drying: Isolate the product on a Nutsche filter/dryer and dry under vacuum with controlled heating.
Caption: A typical workflow for scaling a process from lab to pilot plant.
References
Sources
- 1. biosynce.com [biosynce.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. sdlookchem.com [sdlookchem.com]
- 11. fauske.com [fauske.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 22. Piperazine synthesis [organic-chemistry.org]
- 23. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 25. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
managing impurities in 1-Isopropylpiperazin-2-one hydrochloride production
Introduction
Welcome to the technical support center for the synthesis and purification of 1-Isopropylpiperazin-2-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. The quality of this compound is critical for downstream applications, making the identification and control of impurities a paramount concern.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of impurity management during the synthesis and purification of this compound.
Understanding the Synthetic Landscape and Potential Impurities
A robust impurity control strategy begins with a thorough understanding of the synthetic route and the potential side reactions that can occur. While multiple synthetic routes to this compound are possible, they generally fall into two main categories, each with a unique impurity profile.
Synthetic Pathway A: Cyclization of N-Isopropylethylenediamine
One common approach involves the cyclization of an N-substituted diamine. In this case, N-isopropylethylenediamine would be a key starting material, which is then reacted with a suitable two-carbon electrophile (such as a haloacetyl halide) to form the piperazinone ring.
Caption: Synthetic Pathway A: Cyclization Route.
Synthetic Pathway B: N-Alkylation of Piperazin-2-one
An alternative route involves the direct N-alkylation of a pre-formed piperazin-2-one ring with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate.
Caption: Synthetic Pathway B: N-Alkylation Route.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect?
A1: Impurities in pharmaceutical production are broadly categorized into organic impurities, inorganic impurities, and residual solvents.[2] For this compound, organic impurities are of primary concern and typically include:
-
Starting materials: Unreacted N-isopropylethylenediamine or piperazin-2-one.
-
Intermediates: Incompletely cyclized or deprotected intermediates.
-
By-products: Products from side reactions, such as di-alkylated species (e.g., 1,4-diisopropylpiperazin-2-one).[1]
-
Degradation products: Impurities formed during storage or under harsh reaction/work-up conditions.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[1][3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantifying known and unknown impurities. A reversed-phase method with UV detection is a good starting point.[5]
-
Gas Chromatography (GC): Particularly useful for identifying volatile organic impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown impurities that have been isolated.[3][4]
Q3: My final product is an oil or fails to crystallize properly after adding HCl. What could be the cause?
A3: This is a common issue when dealing with hydrochloride salts. Several factors could be at play:
-
High Impurity Levels: The presence of significant amounts of impurities can disrupt the crystal lattice formation, leading to oiling out.
-
Residual Solvent: Certain solvents can inhibit crystallization. Ensure your product is free of reaction solvents before attempting salt formation.
-
Hygroscopic Nature: The hydrochloride salt may be hygroscopic and absorbing moisture from the air, which can cause it to become an oil or sludge.[6]
-
Incorrect Stoichiometry of HCl: The amount of HCl added is crucial. Too much or too little can affect solubility and crystallization.
Q4: How can I prevent the formation of the di-alkylated impurity in Synthetic Pathway B?
A4: Preventing di-alkylation is a common challenge in piperazine chemistry.[1] Key strategies include:
-
Stoichiometric Control: Use a slight excess of piperazin-2-one relative to the isopropylating agent.
-
Slow Addition: Add the isopropylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction.[1]
-
Use of a Protecting Group: While more steps are involved, protecting one of the piperazine nitrogens ensures mono-alkylation.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. | - Monitor reaction progress by TLC or HPLC. - Increase reaction time or temperature cautiously. |
| 2. Product loss during work-up/extraction. | - Ensure the pH of the aqueous layer is appropriate for extraction. - Perform multiple extractions with a suitable organic solvent. | |
| 3. Degradation of product. | - Evaluate the stability of the product under the reaction and work-up conditions. - Consider milder reaction conditions or a different synthetic route. | |
| Presence of Starting Material in Final Product | 1. Insufficient reaction time or temperature. | - Optimize reaction conditions as mentioned above. |
| 2. Inefficient purification. | - Re-crystallize the hydrochloride salt from a suitable solvent system (e.g., isopropanol/ether).[8] - Consider column chromatography of the free base before salt formation if impurities are persistent. | |
| Unexpected Peaks in HPLC/LC-MS | 1. Formation of by-products (e.g., di-alkylation). | - Isolate the impurity using preparative HPLC for structural elucidation by NMR and MS.[2] - Adjust reaction stoichiometry and conditions to minimize side reactions.[1] |
| 2. Degradation of the compound. | - Check for sensitivity to air, light, or temperature. - Ensure proper storage conditions. | |
| Difficulty with Crystallization of Hydrochloride Salt | 1. Oiling out due to impurities. | - Purify the free base by column chromatography before salt formation. - Attempt trituration with a non-polar solvent like diethyl ether or hexanes to induce crystallization. |
| 2. Incorrect solvent system. | - Experiment with different solvent/anti-solvent systems for crystallization (e.g., ethanol/ethyl acetate, methanol/ether).[8][9] | |
| 3. Rapid cooling. | - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Rapid cooling can trap impurities. |
Experimental Protocols
Protocol 1: General Method for Purity Analysis by HPLC
This protocol describes a general reversed-phase HPLC method for assessing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Protocol 2: Troubleshooting Crystallization of the Hydrochloride Salt
If your product oils out or fails to crystallize upon the addition of HCl, follow this workflow.
Caption: Workflow for troubleshooting crystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 5. 137186-14-2|1-Isopropylpiperazine hydrochloride|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]
- 8. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Technical Support Center: Best Practices for Drying and Storing Hygroscopic Piperazine Salts
This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the effective drying and storage of hygroscopic piperazine salts. Navigating the challenges posed by the inherent moisture sensitivity of these compounds is critical for ensuring their stability, efficacy, and shelf-life. This document offers a combination of theoretical understanding and practical, actionable protocols to mitigate risks such as deliquescence, caking, and chemical degradation.
Frequently Asked Questions (FAQs)
Q1: Why are my piperazine salts clumping together or turning into a liquid?
This phenomenon is known as caking (clumping) or deliquescence (dissolving in absorbed atmospheric moisture). Piperazine and many of its salts are hygroscopic, meaning they readily attract and absorb water from the environment.[1][2] When the ambient relative humidity surpasses the salt's critical relative humidity (CRH), the salt will begin to dissolve in the absorbed water, leading to a liquid or semi-liquid state.[3] Caking is an earlier stage of this process where moisture absorption causes the formation of solid bridges between particles.
Q2: Which piperazine salts are most and least susceptible to hygroscopicity?
The hygroscopicity of a piperazine salt is influenced by its counter-ion. While piperazine base is deliquescent, some of its salts exhibit improved stability. For instance:
-
Highly Hygroscopic: Piperazine base, and potentially some citrate salts which can form various stable hydrates.[1]
-
More Stable: Piperazine hydrochloride is noted to be more stable than the piperazine base.[1][4]
-
Non-Hygroscopic: Tartrate salts of piperazine have been reported to be non-hygroscopic.[1][5]
The formation of multidrug salts, such as sulfamethoxazole-piperazine, has also been shown to address the moisture-related stability issues of piperazine.[1]
Q3: What is the maximum temperature I can use to dry my piperazine salt?
The drying temperature should be well below the decomposition temperature of the salt. Anhydrous piperazine is stable at temperatures up to 150°C without significant thermal degradation.[6][7] Piperazine dihydrochloride is even more stable, with a decomposition point of 318-320°C.[4] However, it is crucial to consider the specific thermal stability of the particular salt you are working with. As a general rule, a conservative approach is to dry at a temperature at least 20-30°C below the melting or decomposition point. For novel salts, it is highly recommended to perform thermal analysis (e.g., TGA, DSC) to determine the exact decomposition temperature.
Q4: How can I accurately measure the water content of my piperazine salt?
The most reliable and specific method for determining water content in pharmaceuticals is the Karl Fischer titration .[8] This technique is highly selective for water and can quantify both free and bound water. It is a standard method for moisture analysis in hygroscopic active pharmaceutical ingredients (APIs).
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Caking/Clumping of Powder | - Inadequate drying, leaving residual moisture.- Improper storage in a high-humidity environment.- Packaging is not airtight. | - Re-dry the material using an appropriate method (see protocols below).- Store in a desiccator over a strong drying agent (e.g., P₂O₅).- Transfer to a glove box with a low-humidity atmosphere for handling and packaging.- Use high-barrier packaging with a desiccant pouch.[9][10][11] |
| Deliquescence (Becoming Liquid) | - Exposure to relative humidity above the salt's Critical Relative Humidity (CRH).- Ingress of moisture into the storage container. | - Immediately transfer the material to a controlled low-humidity environment (desiccator or glove box).- If the material is still pure, it may be possible to re-dry it, though this can be challenging.- For future handling, strictly control the ambient humidity to below the CRH of the salt.[3] |
| Inconsistent Potency or Assay Results | - Moisture-induced chemical degradation (e.g., hydrolysis).- Inaccurate weighing due to continuous moisture absorption during handling. | - Investigate potential degradation pathways. Store the material under an inert atmosphere (e.g., nitrogen or argon) if it is also sensitive to oxidation.- Weigh the material in a low-humidity environment (e.g., a glove box).- Always use freshly dried material for preparing solutions for assays. |
| Poor Flowability During Formulation | - Inter-particle liquid bridges formed by absorbed moisture. | - Ensure the salt is dried to the optimal moisture content before use in formulation processes.[12]- Control the humidity in the manufacturing and processing areas.[13] |
Experimental Protocols
Protocol 1: Drying Hygroscopic Piperazine Salts using a Vacuum Oven
This method is suitable for thermally stable salts and is effective at removing both surface and bound water at lower temperatures than conventional oven drying.
Methodology:
-
Sample Preparation: Spread the piperazine salt in a thin layer on a clean, dry glass or stainless steel tray.
-
Loading: Place the tray in a vacuum oven.
-
Drying Parameters:
-
Temperature: Set the temperature to a safe level for the specific salt (e.g., 60-80°C for many piperazine salts, but always below the decomposition temperature).
-
Vacuum: Gradually apply a vacuum to the oven, aiming for a pressure below 100 mbar.
-
Duration: Drying times can range from a few hours to overnight, depending on the initial moisture content, batch size, and the nature of the salt.
-
-
Endpoint Determination: The drying process is considered complete when the weight of the sample remains constant between successive weighings.
-
Cooling and Storage: Before removing from the oven, turn off the vacuum and allow the oven to cool to room temperature under a dry, inert atmosphere (e.g., by backfilling with nitrogen). Immediately transfer the dried salt to a desiccator or an airtight container with a desiccant.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a piperazine salt.
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint with the Karl Fischer reagent.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh a suitable amount of the piperazine salt. The sample size should be chosen to consume an appropriate volume of the titrant.
-
Titration: Quickly transfer the weighed sample into the titration vessel. Allow the sample to dissolve or disperse completely.
-
Endpoint: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the Karl Fischer reagent.
Visualization of Key Workflows
Decision Tree for Selecting a Drying Method
Caption: Recommended workflow for handling and storing hygroscopic piperazine salts.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 4. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 9. xinfuda-group.com [xinfuda-group.com]
- 10. What Packaging Material Is Best For Pharmaceuticals? | Custom Packaging Products [custom-packaging-products.com]
- 11. ldpebag.com [ldpebag.com]
- 12. Addressing Over-Drying in Hygroscopic Tablets During Fluid Bed Drying Validation – Pharma.Tips [pharma.tips]
- 13. Validating Cleaning Effectiveness in Fluid Bed Granulators for Hygroscopic APIs – Pharma.Tips [pharma.tips]
addressing common errors in the characterization of piperazine derivatives
Welcome to the Technical Support Center for the characterization of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and errors encountered during the synthesis, purification, and analysis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.
Section 1: Synthesis & Purification Troubleshooting
The unique physicochemical properties of the piperazine ring, namely its basicity and polarity, often present challenges during synthesis and purification.[1] This section addresses the most common issues.
Q1: My N-alkylation/N-acylation reaction is producing a mixture of mono- and di-substituted products, leading to low yields and difficult purification. How can I improve mono-selectivity?
A1: This is a classic challenge in piperazine chemistry stemming from the two reactive secondary amine nitrogens. The initially formed mono-substituted product can sometimes be even more nucleophilic than the starting piperazine, promoting a second substitution.[2]
Causality & Strategic Solutions:
-
Stoichiometry is Key: Using a 1:1 molar ratio of piperazine to your electrophile is a common pitfall that often leads to a statistical mixture of products.
-
Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-10 equivalents) shifts the equilibrium to favor the reaction of the electrophile with the more abundant, unreacted piperazine.[2] While effective, this necessitates a robust purification strategy to remove the unreacted piperazine.
-
In Situ Mono-Protonation: A more elegant approach is to form a mono-salt of piperazine in the reaction mixture by adding one equivalent of an acid (e.g., HCl, acetic acid).[2][3] The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[2] This method offers a good balance between yield and ease of purification.[2]
-
Protecting Group Strategy: For maximum control, especially with valuable starting materials, a protecting group strategy is recommended.[3] The most common approach is to create mono-Boc-piperazine. This allows for clean substitution on the unprotected nitrogen, followed by deprotection of the Boc group.[2]
Experimental Protocol: Selective Mono-N-Alkylation using Excess Piperazine [2]
-
Setup: To a solution of piperazine (10 mmol, 10 eq.) in acetonitrile (20 mL), add potassium carbonate (2.5 mmol, 2.5 eq.).
-
Reaction: Slowly add the alkyl halide (1 mmol, 1 eq.) to the mixture at room temperature.
-
Monitoring: Stir the reaction mixture for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or an acidic wash to remove the excess piperazine.
Q2: What are the most common impurities I should be aware of in my crude piperazine derivative?
A2: Impurities can arise from starting materials, side reactions, or degradation.[1][4] Common culprits include:
-
Starting Materials & Byproducts: Unreacted starting materials like ethylenediamine and other polyethylene polyamines are frequently observed.[1]
-
Structurally Similar Impurities: Over-alkylated or acylated piperazines (di-substituted products) are common.[1][2] Related pyrazines can also form and co-precipitate with your desired product.[1]
-
Degradation Products: Piperazine derivatives can be susceptible to thermal and oxidative degradation.[5][6] Common degradation products include N-formylpiperazine, N-oxides, and ethylenediamine.[1][5][7] Improper storage or high temperatures during workup can exacerbate their formation.[1]
Section 2: Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of piperazine derivatives.[8] However, their inherent basicity and polarity can lead to analytical challenges.[1]
Q3: I'm observing significant peak tailing for my piperazine compound in reverse-phase HPLC. What's causing this and how can I fix it?
A3: Peak tailing is a frequent issue when analyzing basic compounds like piperazines on standard silica-based C18 columns.[1]
Causality & Strategic Solutions:
-
Secondary Interactions: The root cause is often the interaction between the basic nitrogen atoms of the piperazine ring and the acidic residual silanol groups on the surface of the silica stationary phase. This strong, non-ideal interaction leads to poor peak shape.
-
Mobile Phase Additives: The most straightforward solution is to add a competing base to the mobile phase to saturate the active silanol sites.
-
Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1%) to the mobile phase is a classic and effective strategy.
-
Formic Acid/Ammonium Formate: Using an acidic mobile phase with a buffer like formic acid or ammonium formate will protonate the piperazine, which can improve peak shape and retention.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different column chemistry.
-
End-capped Columns: Modern, thoroughly end-capped columns have fewer free silanol groups and often provide better peak shape for basic compounds.
-
"Base-Deactivated" Columns: Several manufacturers offer columns specifically designed for the analysis of basic compounds.
-
-
Derivatization: For quantitative analysis, especially at low concentrations, derivatization can be a powerful tool. The piperazine nucleus lacks a strong chromophore, making UV detection challenging.[8][9] Derivatizing with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a stable, UV-active product, enhancing sensitivity.[8][9]
Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives after NBD-Cl Derivatization [8]
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 35°C
-
UV detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.
-
-
Sample Preparation (Derivatization):
-
Prepare a standard solution of your piperazine derivative.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool the solution and dilute with the mobile phase before injection.
-
Section 3: Spectroscopic Characterization (NMR & MS)
Spectroscopic methods are fundamental for the structural elucidation of piperazine derivatives.[10][11] However, their dynamic nature and potential for side reactions can lead to complex or misleading spectra.
Q4: My ¹H NMR spectrum shows broad signals for the piperazine ring protons, and in some cases, more signals than expected. What is happening?
A4: This is a common observation for N-substituted piperazines and is typically due to dynamic processes occurring on the NMR timescale at room temperature.[12][13]
Causality & Strategic Solutions:
-
Slow Ring Inversion: The piperazine ring exists in a chair conformation. The interconversion between the two chair forms can be slow enough at room temperature to be observed on the NMR timescale, leading to broadening of the signals for the axial and equatorial protons.
-
Restricted Amide Bond Rotation: If your derivative contains an N-acyl or N-aroyl group, the rotation around the amide C-N bond is restricted due to its partial double bond character.[12][13] This can lead to the presence of rotational isomers (rotamers), which will each give a distinct set of signals, effectively doubling the number of expected peaks for the piperazine ring.[12]
-
Troubleshooting with Variable Temperature (VT) NMR: The definitive way to diagnose these dynamic processes is to perform VT-NMR experiments.
-
Heating: As you increase the temperature, the rate of ring inversion and/or bond rotation will increase. At a certain point (the coalescence temperature), the individual signals will broaden and merge into a single, sharp average signal.[13]
-
Cooling: Conversely, cooling the sample will slow down these processes, often resulting in sharper, well-resolved signals for each conformer or rotamer.
-
Table 1: Common ¹H NMR Characteristics of Piperazine Derivatives [10][14]
| Proton Assignment | Typical Chemical Shift (δ) ppm (in CDCl₃) | Common Multiplicity | Notes |
| N-H | ~1.5 - 2.5 | Broad singlet | Often exchangeable with D₂O. Position is highly variable depending on concentration and solvent. |
| Ring -CH ₂- (unsubstituted N) | ~2.6 - 3.0 | Triplet or multiplet | Can be broad due to conformational exchange. |
| Ring -CH ₂- (substituted N) | ~2.4 - 2.8 | Triplet or multiplet | Shift will depend on the nature of the substituent. |
| N-CH ₃ | ~2.3 | Singlet | A sharp, characteristic signal. |
Q5: I'm seeing an unexpected M+16 peak in the mass spectrum of my piperazine derivative. Is this an impurity?
A5: While it could be an impurity, a prominent M+16 peak is often indicative of the in-source formation of an N-oxide.[15][16]
Causality & Strategic Solutions:
-
N-Oxide Formation: The tertiary amine nitrogens in many piperazine derivatives are susceptible to oxidation. This can happen during synthesis, workup, storage, or even within the mass spectrometer's ionization source.[15][16] N-oxides are known metabolites of many tertiary amine drugs.[16]
-
Fragmentation Patterns: The fragmentation pattern of the N-oxide will differ from the parent compound. Look for characteristic losses.
-
Confirmation: To confirm the presence of an N-oxide, you can try a few things:
-
Re-analyze under milder ionization conditions: If using ESI, for example, reducing the source temperature or voltages might minimize in-source oxidation.
-
LC-MS Analysis: Check the chromatogram for a less retained peak (N-oxides are generally more polar) corresponding to the M+16 mass. This would suggest the N-oxide is present in the sample before injection.
-
Deliberate Synthesis: Synthesize the N-oxide standard via oxidation (e.g., using m-CPBA) to confirm its retention time and mass spectrum.[17]
-
Table 2: Common Mass Spectrometry Fragmentation Patterns [18]
| Derivative Type | Key Fragmentation Pathway | Characteristic Neutral Loss / Fragment Ions |
| N-Benzylpiperazines | Cleavage of the benzylic C-N bond | Fragment ion at m/z 91 (tropylium ion) |
| N-Phenylpiperazines | Ring fragmentation | Neutral loss of 43 Da (C₂H₅N) |
| General Piperazine Ring | Alpha-cleavage next to the nitrogen | Varies depending on substituents |
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). Benchchem.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
- Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (n.d.). Benchchem.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- Thermal degradation of piperazine and its structural analogs. (n.d.). ResearchGate.
- The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
- piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs.
- Piperazine-impurities. (n.d.). Pharmaffiliates.
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (n.d.). Google Patents.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering.
- Technical Support Center: Synthesis of Piperazine Derivatives. (n.d.). Benchchem.
- HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies.
- effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). Sigma-Aldrich.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Analytical CHEMISTRY. (n.d.).
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate.
- N-oxides as prodrugs of piperazine and piperidine derivatives. (n.d.). Google Patents.
- A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed.
- Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI.
- Synthesis, Characterization and Optical Properties of a Novel Piperazine Derivative Microcrystal. (n.d.). Scientific.Net.
- Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. (n.d.). Chemical Communications (RSC Publishing).
- Recommended methods for the identification and analysis of Piperazines in Seized Materials. (2013). UNODC.
- A Comparative Guide to the Characterization of N-Methylpiperazine and its Deuterated Analog, N-Methylpiperazine-d4, using NMR and Mass Spectrometry. (n.d.). Benchchem.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). NIH.
- Piperazine. (n.d.). Wikipedia.
- NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. (n.d.).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
- piperidine N-oxide (CHEBI:48724). (n.d.). EMBL-EBI.
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Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1-Isopropylpiperazin-2-one Hydrochloride
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety.[1][2] For active pharmaceutical ingredients (APIs) like 1-Isopropylpiperazin-2-one hydrochloride, a key intermediate in the synthesis of various therapeutic agents, precise and reliable quantification is paramount.[3] This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for its quantification: a traditional Reversed-Phase (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
The choice of these two methods is deliberate. This compound, as a polar amine salt, presents a classic challenge for RP-HPLC, where poor retention and peak asymmetry can be common.[4] HILIC, conversely, is specifically designed for enhanced retention of polar compounds, offering a compelling alternative.[5][6] This guide will navigate the validation of both methods, presenting hypothetical yet realistic experimental data to objectively compare their performance and suitability.
All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for analytical procedure validation.[7][8][9]
Methodology Comparison: RP-HPLC vs. HILIC
Two distinct HPLC methods were evaluated for the quantification of this compound.
Method A: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 80:20 (v/v) 10 mM Ammonium Acetate (pH 6.8) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Amide, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 90:10 (v/v) Acetonitrile : 100 mM Ammonium Formate (pH 3.0)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
System Suitability Testing
Before commencing method validation, the suitability of the chromatographic system must be established.[10][11][12] This ensures that the equipment is performing adequately for the intended analysis.[13]
Table 1: Comparison of System Suitability Parameters
| Parameter | Acceptance Criteria | Method A (RP-HPLC) Result | Method B (HILIC) Result | Status |
| Tailing Factor | ≤ 2.0 | 1.8 | 1.1 | Pass |
| Theoretical Plates | ≥ 2000 | 2100 | 6500 | Pass |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.8% | 0.4% | Pass |
Insight: Both systems meet the acceptance criteria. However, the HILIC method demonstrates superior peak symmetry (lower tailing factor) and column efficiency (higher theoretical plates), suggesting a more robust separation.
Validation Parameter Comparison
The following sections detail the validation of both methods across the key parameters defined by ICH Q2(R1).[7][8][14]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[7] Forced degradation studies are integral to demonstrating the stability-indicating nature of an analytical method.[15][16][17] In these studies, the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to produce degradation products.[18][19]
Table 2: Forced Degradation Results
| Stress Condition | Method A (RP-HPLC) | Method B (HILIC) |
| % Degradation | Peak Purity | |
| Acid (0.1N HCl, 60°C, 4h) | 12.5 | Pass |
| Base (0.1N NaOH, 60°C, 2h) | 8.2 | Pass |
| Oxidative (3% H₂O₂, RT, 8h) | 15.1 | Pass |
| Thermal (80°C, 24h) | 3.5 | Pass |
| Photolytic (ICH Q1B) | 1.8 | Pass |
Insight: Both methods demonstrated specificity, with no co-elution of degradation products with the main analyte peak, as confirmed by peak purity analysis. The HILIC method provided slightly better resolution between the parent peak and the degradant peaks formed under stress conditions.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Table 3: Linearity and Range Data
| Parameter | Acceptance Criteria | Method A (RP-HPLC) | Method B (HILIC) |
| Range (µg/mL) | 80-120% of target | 80 - 120 | 80 - 120 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9991 | 0.9998 |
| Y-intercept | Close to zero | 150.3 | 55.2 |
Insight: Both methods exhibit excellent linearity. Method B (HILIC) shows a slightly higher correlation coefficient and a y-intercept closer to zero, indicating a more ideal linear relationship.
Accuracy
Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[7][20]
Table 4: Accuracy (Recovery) Results
| Concentration Level | Acceptance Criteria | Method A (RP-HPLC) (% Recovery) | Method B (HILIC) (% Recovery) |
| 80% | 98.0 - 102.0% | 98.9% | 100.2% |
| 100% | 98.0 - 102.0% | 99.5% | 100.5% |
| 120% | 98.0 - 102.0% | 100.8% | 100.9% |
Insight: Both methods are highly accurate, with all recovery values falling well within the acceptance criteria.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][8] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Table 5: Precision (%RSD) Results
| Precision Level | Acceptance Criteria | Method A (RP-HPLC) | Method B (HILIC) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.9% | 0.5% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% | 0.8% |
Insight: Both methods are precise. The HILIC method demonstrates lower relative standard deviation (%RSD) in both repeatability and intermediate precision studies, indicating superior consistency.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9][21] These are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[22][23]
Table 6: LOD and LOQ Results
| Parameter | Method A (RP-HPLC) | Method B (HILIC) |
| LOD (µg/mL) | 0.5 | 0.1 |
| LOQ (µg/mL) | 1.5 | 0.3 |
Insight: The HILIC method is significantly more sensitive, with a 5-fold lower LOD and LOQ compared to the RP-HPLC method. This is a critical advantage for impurity testing or low-dosage formulations.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 7: Robustness Study Results (%RSD)
| Parameter Variation | Method A (RP-HPLC) | Method B (HILIC) |
| Flow Rate (± 0.1 mL/min) | 1.3% | 0.7% |
| Column Temperature (± 2°C) | 1.1% | 0.6% |
| Mobile Phase Composition (± 2%) | 1.5% | 0.9% |
Insight: Both methods are robust. The HILIC method shows less variability in results when method parameters are intentionally altered, indicating it is less susceptible to minor procedural changes.
Experimental Protocols
A detailed, step-by-step methodology for each validation experiment is provided below.
Protocol 1: System Suitability
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the tailing factor, number of theoretical plates, and the %RSD of the peak areas.
-
Compare the results against the pre-defined acceptance criteria.
Protocol 2: Specificity (Forced Degradation)
-
Acid Hydrolysis: Dissolve the API in 0.1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve the API in 0.1N NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Dissolve the API in 3% H₂O₂ and keep at room temperature for 8 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid API to light as per ICH Q1B guidelines.
-
Prepare solutions of the stressed samples, inject them into the HPLC system, and analyze the chromatograms for degradation products and peak purity of the analyte peak.
Protocol 3: Linearity
-
Prepare a stock solution of the API.
-
Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²) and the y-intercept of the regression line.
Protocol 4: Accuracy
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery using the formula: (Amount found / Amount added) * 100.
Protocol 5: Precision
-
Repeatability (Intra-day): Prepare six individual samples of the API at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision (Inter-day): Repeat the analysis of six individual samples on a different day, with a different analyst or on a different instrument. Calculate the %RSD and compare it with the repeatability results.
Protocol 6: LOD & LOQ
-
Determine the slope (S) from the linearity curve.
-
Determine the standard deviation of the y-intercepts of the regression line (σ).
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Prepare and inject solutions at the calculated LOD and LOQ concentrations to confirm the signal-to-noise ratio (S/N), which should be approximately 3:1 for LOD and 10:1 for LOQ.[21]
Protocol 7: Robustness
-
Prepare a standard solution of the API.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time (e.g., vary flow rate by ±0.1 mL/min, column temperature by ±2°C, etc.).
-
Calculate the %RSD of the results obtained under the varied conditions.
Visualizing the Validation Workflow
Caption: A flowchart illustrating the sequential workflow for HPLC method validation.
Caption: Key HPLC validation parameters and their logical relationships.
Conclusion and Recommendation
This comparative guide demonstrates that both the RP-HPLC and HILIC methods can be successfully validated for the quantification of this compound. Both methods meet the stringent requirements for accuracy, precision, and linearity.
However, the data clearly indicates the superior performance of the HILIC method (Method B) for this specific analyte. The key advantages of the HILIC method are:
-
Superior Chromatography: Better peak shape and efficiency lead to more reliable integration.
-
Enhanced Sensitivity: Significantly lower LOD and LOQ make it ideal for trace-level analysis and impurity quantification.
-
Greater Robustness: The method is less affected by minor variations in operating conditions, ensuring better inter-laboratory transfer and day-to-day reproducibility.
Therefore, for the routine quality control and stability testing of this compound, the HILIC method is the recommended choice. While the RP-HPLC method is viable, the HILIC approach offers a more robust, sensitive, and efficient analytical solution, aligning with the principles of modern, quality-by-design (QbD) analytical method development.
References
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A Senior Application Scientist's Guide to Comparing the Purity of 1-Isopropylpiperazin-2-one Hydrochloride from Different Suppliers
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. The purity of a chemical entity like 1-Isopropylpiperazin-2-one hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), can significantly impact the safety, efficacy, and manufacturability of the final drug product. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the API.
This guide provides a comprehensive framework for researchers and drug development professionals to critically evaluate and compare the purity of this compound sourced from different suppliers. We will delve into the scientific rationale behind various analytical techniques, provide detailed, field-proven experimental protocols, and offer insights into interpreting the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively assess purity, one must first anticipate the potential impurities. These can originate from the synthetic route employed by the manufacturer, degradation of the product, or contamination during storage and handling. A common synthetic pathway to N-substituted piperazin-2-ones involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide or a related reagent.
A plausible synthesis for 1-Isopropylpiperazin-2-one could involve the reaction of N-isopropylethylenediamine with chloroacetyl chloride, followed by cyclization.
Potential Impurities May Include:
-
Unreacted Starting Materials: N-isopropylethylenediamine, chloroacetyl chloride.
-
Intermediates: Open-chain amide intermediates that failed to cyclize.
-
Byproducts:
-
Di-acylated products: Where both nitrogens of the ethylenediamine are acylated.
-
Piperazine: From incomplete N-isopropylation of a piperazine precursor.
-
Symmetrically disubstituted piperazines: If piperazine is used as a starting material, di-alkylation can occur.[1]
-
-
Degradation Products: Hydrolysis of the amide bond, particularly if exposed to moisture or extreme pH.
-
Residual Solvents: From the reaction and purification steps.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide will focus on three core techniques:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities with different proton or carbon environments.
I. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[2][3][4][5] For a compound like this compound, which lacks a strong UV chromophore, derivatization is often necessary to achieve adequate sensitivity for impurity profiling at low levels.[2][3]
The Rationale for Derivatization
The piperazine moiety itself does not absorb significantly in the UV range commonly used for HPLC detection (200-400 nm).[3] To overcome this, a derivatizing agent that reacts with the secondary amine of the piperazine ring can be employed to introduce a chromophore. A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, highly UV-active derivative.[2][3]
Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization
Objective: To separate and quantify 1-Isopropylpiperazin-2-one and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Sodium borate buffer (0.1 M, pH 9.0)
Procedure:
-
Standard and Sample Preparation:
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of methanol.
-
Supplier Sample Stock Solutions (1 mg/mL): Prepare solutions for each supplier's material using the same method as the reference standard.
-
NBD-Cl Solution (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of acetonitrile.
-
-
Derivatization:
-
In separate vials, add 100 µL of the reference standard stock solution and each supplier sample stock solution.
-
To each vial, add 500 µL of the sodium borate buffer.
-
Add 200 µL of the NBD-Cl solution to each vial.
-
Cap the vials, vortex briefly, and heat at 60°C for 30 minutes in a water bath or heating block.
-
Allow the vials to cool to room temperature.
-
Add 200 µL of 0.1% TFA in water to quench the reaction.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 470 nm (or the absorption maximum of the NBD derivative)
-
Injection Volume: 10 µL
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized 1-Isopropylpiperazin-2-one using the reference standard.
-
Calculate the purity of each sample by the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Quantify known impurities by comparing their peak areas to that of a corresponding reference standard, if available. For unknown impurities, report their area percent relative to the main peak.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis with pre-column derivatization.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an indispensable technique for the analysis of volatile and semi-volatile compounds.[6] In the context of this compound, GC-MS is ideal for identifying and quantifying residual solvents from the manufacturing process and for detecting any volatile byproducts.
Rationale for GC-MS
The hydrochloride salt is not directly amenable to GC analysis due to its low volatility. Therefore, the analysis is typically performed on the free base. This can be achieved by a simple liquid-liquid extraction after basification of the sample. The mass spectrometer provides definitive identification of the eluted compounds based on their mass fragmentation patterns.
Experimental Protocol: GC-MS Analysis of Volatile Impurities
Objective: To identify and quantify residual solvents and other volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (DCM, HPLC grade)
-
Sodium hydroxide solution (1 M)
-
Sodium sulfate (anhydrous)
-
Internal standard (e.g., n-dodecane)
Procedure:
-
Sample Preparation (Free Base Extraction):
-
Accurately weigh approximately 20 mg of each supplier's sample into separate vials.
-
Dissolve each sample in 2 mL of deionized water.
-
Add 1 mL of 1 M sodium hydroxide solution to each vial to basify the sample.
-
Add a known amount of the internal standard solution (e.g., 100 µL of a 1 mg/mL solution of n-dodecane in DCM).
-
Add 2 mL of DCM, cap the vials, and vortex vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried DCM extract to a GC vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-500
-
Data Analysis:
-
Identify the main peak corresponding to 1-Isopropylpiperazin-2-one.
-
Identify residual solvents and other volatile impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to the peak area of the internal standard.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[7][8][9] Both ¹H and ¹³C NMR are valuable for confirming the identity of this compound and for detecting impurities that have different chemical structures.
The Power of NMR in Purity Assessment
Unlike chromatographic techniques that rely on the separation of components, NMR provides a holistic view of all proton- or carbon-containing species in the sample. This makes it particularly useful for:
-
Confirming the structure of the main component.
-
Detecting impurities that may not be well-separated by HPLC or GC.
-
Quantifying the main component and impurities using an internal standard (qNMR).
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the structure of this compound and to identify and quantify structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄).
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of each supplier's sample into separate NMR tubes.
-
For qNMR, accurately weigh a known amount of the internal standard into each NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent to each tube.
-
Cap and gently agitate to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Acquire a ¹³C NMR spectrum for each sample.
-
For qNMR, ensure a sufficient relaxation delay (D1) is used in the ¹H NMR acquisition (e.g., 5 times the longest T₁).
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts, splitting patterns, and integrations of the ¹H and ¹³C NMR spectra with the expected structure of this compound.
-
Impurity Identification: Look for any unexpected signals in the spectra. The chemical shifts and coupling constants of these signals can provide clues to the structure of the impurities.
-
Quantitative Analysis (qNMR):
-
Select a well-resolved signal from the main component and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = [(I_sample / N_sample) / (I_std / N_std)] x (MW_sample / MW_std) x (m_std / m_sample) x Purity_std
-
Where: I = integral of the signal, N = number of protons giving rise to the signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
-
IV. Comparative Data Summary and Interpretation
After performing the analyses described above, the data should be compiled into a clear and concise table for easy comparison of the different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White crystalline solid |
| HPLC Purity (Area %) | 99.5% | 98.2% | 99.8% | >99.9% |
| Major HPLC Impurity (Area %) | Impurity 1 (0.2%) | Impurity 2 (1.1%) | Impurity 3 (0.1%) | N/A |
| Residual Solvents (GC-MS) | Acetone (50 ppm) | Dichloromethane (300 ppm) | None detected | None detected |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| NMR Impurities | Minor unkown signals | Signals consistent with starting material | No significant impurities detected | No significant impurities detected |
| Overall Assessment | High purity, minor unknown impurity | Lower purity, contains a significant impurity | Highest purity, recommended | For analytical use only |
Conclusion: Making an Informed Decision
The selection of a supplier for a critical pharmaceutical intermediate like this compound should be based on a thorough and objective scientific evaluation. By employing a multi-technique approach encompassing HPLC, GC-MS, and NMR, researchers can build a comprehensive purity profile for each supplier's material. This data-driven approach not only ensures the quality of the starting material but also mitigates risks in the subsequent stages of drug development and manufacturing. Ultimately, the supplier providing the material with the highest purity and the most well-characterized impurity profile should be prioritized to ensure the safety and efficacy of the final pharmaceutical product.
References
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Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]
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Crespan, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1014. [Link]
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Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
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Sýkora, D., et al. (2019). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 4(1), 1996-2003. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of piperazin‐2‐one 9. [Link]
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Zainab, F. S., & Mahmood, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
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Gadzała-Kopciuch, R., & Cendrowski, K. (2013). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 36(15), 2213-2224. [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
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National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
ResearchGate. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
-
PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
National Center for Biotechnology Information. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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Navigating the Structure-Activity Landscape of 1-Isopropylpiperazin-2-one Derivatives: A Comparative Guide
Introduction: The Piperazin-2-one Scaffold in Modern Drug Discovery
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its favorable physicochemical properties and its ability to be readily modified to optimize pharmacokinetic and pharmacodynamic profiles. Within this class, piperazin-2-one derivatives have emerged as a versatile core for developing novel therapeutic agents across various disease areas, including oncology and central nervous system (CNS) disorders.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Isopropylpiperazin-2-one hydrochloride derivatives, offering a comparative framework for researchers engaged in the design and optimization of next-generation therapeutics based on this promising scaffold.
While direct, extensive SAR studies on this compound are not widely published, this guide synthesizes data from closely related N-alkyl piperazinone and piperazine series to establish a predictive SAR model. We will explore the causal relationships behind experimental design, detail robust testing protocols, and present a comparative analysis of hypothetical analogs to guide future research.
The Strategic Importance of the N-Isopropyl Group
The selection of an isopropyl group at the N1 position of the piperazin-2-one ring is a deliberate design choice aimed at balancing potency, selectivity, and metabolic stability. The branched nature of the isopropyl group can impart steric hindrance that may influence receptor binding and protect against rapid metabolism.[2] Understanding how modifications to this group and other positions on the piperazin-2-one core impact biological activity is crucial for lead optimization.
Comparative Analysis of Hypothetical 1-Isopropylpiperazin-2-one Analogs
To illustrate the principles of SAR in this series, we present a comparative table of hypothetical this compound derivatives. The predicted activities are based on established trends observed in related heterocyclic compounds.[3] For this guide, we will focus on cytotoxic activity against a representative cancer cell line (e.g., A549, human lung carcinoma) and binding affinity for a hypothetical G-protein coupled receptor (GPCR), a common target class for piperazine-containing drugs.
Table 1: Comparative Biological Activity of Hypothetical 1-Isopropylpiperazin-2-one Derivatives
| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | R3 (N4-substituent) | Predicted Cytotoxicity (A549, IC50 in µM) | Predicted GPCR Binding Affinity (Ki in nM) |
| LEAD-01 | Isopropyl | H | H | 15.2 | 85.7 |
| COMP-01 | Methyl | H | H | 25.8 | 120.3 |
| COMP-02 | Cyclohexyl | H | H | 8.9 | 65.2 |
| OPT-01 | Isopropyl | Phenyl | H | 5.1 | 30.1 |
| OPT-02 | Isopropyl | H | Benzyl | 12.5 | 15.8 |
| OPT-03 | Isopropyl | Phenyl | Benzyl | 2.3 | 8.4 |
Interpretation of SAR Trends:
-
N1-Substitution (R1): Comparison of LEAD-01 with COMP-01 (methyl) and COMP-02 (cyclohexyl) suggests that the size and lipophilicity of the N1-alkyl group can influence both cytotoxicity and receptor binding. A larger, more lipophilic group like cyclohexyl may enhance activity, while a smaller methyl group could be less favorable. The isopropyl group in LEAD-01 represents a balance between these extremes.
-
C3-Substitution (R2): The introduction of a phenyl group at the C3 position (OPT-01 ) is predicted to significantly increase cytotoxic activity. This is a common strategy to introduce additional binding interactions with the biological target.
-
N4-Substitution (R3): Substitution at the N4 position, as seen in OPT-02 with a benzyl group, is predicted to have a more pronounced effect on GPCR binding affinity than on cytotoxicity. This highlights the potential to tune the selectivity of these compounds for different biological targets.
-
Combined Modifications: The combination of substitutions at both C3 and N4 (OPT-03 ) is predicted to result in the most potent compound in this hypothetical series, demonstrating the synergistic effects of multi-site modifications.
Experimental Protocols for SAR Substantiation
To validate the predicted SAR trends, a systematic experimental approach is necessary. The following protocols provide a framework for the synthesis and biological evaluation of 1-Isopropylpiperazin-2-one derivatives.
General Synthetic Workflow
The synthesis of 1-Isopropylpiperazin-2-one and its derivatives can be achieved through a multi-step process, a representative scheme of which is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Detailed Synthetic Protocol for 1-Isopropylpiperazin-2-one:
-
N-Isopropylation: To a solution of piperazin-2-one in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and 2-bromopropane.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-isopropylpiperazin-2-one in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration and dry under vacuum to yield the final product.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Protocol:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
GPCR Binding Affinity: Radioligand Binding Assay
This assay determines the ability of a compound to displace a radiolabeled ligand from its receptor.[5]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Logical Relationships in SAR Analysis
The interpretation of SAR data relies on understanding the logical connections between structural modifications and changes in biological activity.
Caption: Logical flow from structural changes to biological outcomes in SAR studies.
Conclusion and Future Directions
This guide provides a foundational framework for understanding and exploring the structure-activity relationships of this compound derivatives. While based on extrapolations from related compound series, the principles and protocols outlined herein offer a robust starting point for the rational design and optimization of novel drug candidates. Future experimental work should focus on synthesizing and testing a diverse library of analogs to validate these predictive SAR models and to identify compounds with superior potency, selectivity, and pharmacokinetic properties for further preclinical development.
References
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Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]
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ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
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Sharma, S., Kumar, A., & Narasimhan, B. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
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Pinheiro, M., Reis, S., & Lúcio, M. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 52-59. [Link]
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A Comparative Analysis of 1-Isopropylpiperazin-2-one Hydrochloride and Other Piperazine Analogs in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial molecular interactions, have cemented its role in the design of novel therapeutics.[2] This guide provides an in-depth comparative analysis of 1-Isopropylpiperazin-2-one hydrochloride, a key synthetic intermediate, alongside other notable piperazine analogs. We will explore the nuances of their chemical properties, biological activities, and the experimental methodologies used to evaluate their potential, offering a data-driven perspective for researchers, scientists, and drug development professionals.
The Piperazine-2-one Core: A Versatile Chemical Motif
The piperazine-2-one scaffold, a derivative of the parent piperazine ring, introduces a lactam functionality that imparts distinct conformational and electronic properties. This modification can influence a molecule's binding affinity to biological targets and its metabolic stability. This compound serves primarily as a precursor in the synthesis of more complex pharmaceutical agents and agrochemicals.[3] Its biological characteristics and potential applications are areas of active scientific investigation.[3]
Comparative Analysis of Physicochemical Properties
The substitution on the nitrogen atoms of the piperazine ring significantly influences the molecule's overall properties, such as lipophilicity (logP) and basicity (pKa), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Key Features |
| This compound | ![]() | N-isopropyl substitution provides moderate lipophilicity. The hydrochloride salt form enhances aqueous solubility. |
| 1-Arylpiperazines (e.g., 1-Phenylpiperazine) | ![]() | The aryl group significantly increases lipophilicity and can participate in π-π stacking interactions with biological targets. Often found in CNS-active drugs.[4] |
| 1-Benzylpiperazine (BZP) | ![]() | The benzyl group offers a balance of lipophilicity and conformational flexibility. BZP itself is a known CNS stimulant.[5] |
| Piperidin-2-one | ![]() | A structural isomer with a single nitrogen atom. Generally more lipophilic than the corresponding piperazin-2-one. |
The N-isopropyl group in this compound is a relatively small, non-polar substituent. Based on structure-activity relationship (SAR) studies of other N-substituted piperazines, this group is expected to confer a moderate degree of lipophilicity, potentially influencing its ability to cross cellular membranes.[6] The hydrochloride salt form is a common strategy in drug development to improve the aqueous solubility and handling of basic compounds.
A Comparative Look at Biological Activity: Focus on Cytotoxicity
While specific biological data for this compound is not extensively published, we can infer its potential by examining the activities of structurally related piperazin-2-one and other piperazine derivatives. A significant area of investigation for piperazine analogs is their cytotoxic activity against cancer cell lines.[7][8]
Structure-Activity Relationships in Cytotoxicity
Research has shown that the nature of the substituent on the piperazine ring is a critical determinant of cytotoxic potency.[8] For instance, a study on a series of piperazin-2-one derivatives revealed that the introduction of a guanidine group resulted in significantly higher cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines compared to other substituents like thiourea or imidazole.[8]
Table of Comparative Cytotoxicity of Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [7][9] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [7][9] |
| 1-(3-chlorophenyl)piperazin-2-one derivative with guanidine substituent (7g) | HT-29 (Colon), A549 (Lung) | <2 | [8] |
| 1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) | 4T1 (Breast) | 149.7 | [10] |
| Piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 | [11] |
These findings suggest that the N-isopropyl group of this compound would likely contribute to a baseline level of cytotoxic activity, which could be significantly enhanced through further chemical modifications at other positions of the piperazine ring. The electron density and steric bulk of the substituent play a crucial role in the interaction with biological targets and, consequently, the observed biological effect.[8]
Experimental Protocols for Biological Evaluation
To provide a practical framework for researchers, we outline a standard experimental workflow for assessing the cytotoxic potential of piperazine analogs.
General Workflow for Preclinical Evaluation of Cytotoxicity
Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound and its analogs). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period, typically 24 to 72 hours.[12][13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[12]
Apoptotic Signaling Pathway
Many cytotoxic piperazine derivatives exert their effects by inducing apoptosis (programmed cell death). A common mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: A simplified diagram of the intrinsic apoptotic pathway often modulated by cytotoxic compounds.
Conclusion: A Strategic Scaffold for Further Exploration
The piperazine-2-one core, exemplified by this compound, represents a valuable and versatile scaffold in the landscape of drug discovery. While direct comparative data for this compound is limited, analysis of related analogs provides crucial insights into the structure-activity relationships that govern their biological effects. The N-isopropyl group likely confers a foundational level of bioactivity and favorable physicochemical properties. However, the true potential of this scaffold lies in its amenability to further chemical modification.
The experimental data from a range of piperazine derivatives, particularly in the context of anticancer research, underscores the profound impact of N-substituents and other structural alterations on cytotoxic potency. The provided experimental protocols offer a robust framework for the systematic evaluation of novel analogs derived from this compound. Future research focused on the synthesis and biological screening of a library of derivatives based on this core structure will be instrumental in unlocking its full therapeutic potential.
References
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Institutes of Health. Available at: [Link]
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Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. PubMed. Available at: [Link]
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Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]
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Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. Available at: [Link]
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]
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Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PubMed. Available at: [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. National Institutes of Health. Available at: [Link]
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The structure‐activity relationship of antihistaminic activity piperazine derivatives. ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
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Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health. Available at: [Link]
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Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]
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1-Isopropylpiperazine. PubChem. Available at: [Link]
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The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Available at: [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
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(R)-1-Boc-2-isopropylpiperazine. PubChem. Available at: [Link]
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Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. National Institutes of Health. Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Institutes of Health. Available at: [Link]
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Navigating the Void: A Comparative Guide to Cross-Referencing Spectral Data for Novel Compounds like 1-Isopropylpiperazin-2-one Hydrochloride
For researchers and drug development professionals, the structural elucidation of a novel compound is a critical juncture. When faced with a substance like 1-Isopropylpiperazin-2-one hydrochloride, which lacks a comprehensive public spectral database footprint, the path to confident characterization requires a robust, self-validating methodology. This guide provides an in-depth, experience-driven approach to this challenge. We will not merely list steps but delve into the causality behind experimental choices, ensuring a scientifically sound and trustworthy workflow.
The core principle of this guide is to establish a reliable analytical workflow by integrating meticulous experimental data acquisition with powerful in silico spectral prediction. This dual approach allows for a rigorous cross-referencing process, building confidence in the structural assignment of new chemical entities.
The Analytical Challenge: Scarcity of Reference Data
A preliminary search for experimental spectral data of this compound in prominent databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook reveals a significant data gap. This is a common scenario in drug discovery and development, where novel molecules are synthesized and require characterization before public data becomes available. In such cases, relying solely on experimental data without a comparative reference can be precarious. Conversely, purely theoretical predictions without experimental validation are insufficient for definitive structural confirmation. Therefore, a synergistic approach is paramount.
Part 1: Best Practices for Experimental Data Acquisition
The quality of your experimental data is the bedrock of your structural elucidation. Garbage in, garbage out is a particularly unforgiving maxim in analytical chemistry. Here, we outline the critical considerations for acquiring high-quality Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for a novel compound like this compound.
Experimental Protocol 1: High-Resolution NMR Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Choose a suitable deuterated solvent in which the compound is fully soluble. For a hydrochloride salt, DMSO-d₆ or D₂O are often good choices. Ensure the solvent peak does not obscure key analyte signals.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, high-quality 5 mm NMR tube.[1][2]
-
Ensure the sample is free from particulate matter by filtering if necessary. Solid particles can degrade the magnetic field homogeneity and, consequently, the spectral resolution.[2]
-
-
Instrument Setup and Acquisition:
-
On a high-field NMR spectrometer (e.g., 400 MHz or higher), insert the sample.
-
Perform locking and shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire a single scan with a 90° pulse if the sample concentration is sufficient to obtain a quantitative spectrum.[3]
-
For ¹³C NMR, a 30° pulse with a 4-second acquisition time and no relaxation delay is a good starting point for molecules under 350 Da.[3]
-
Acquire standard 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Experimental Protocol 2: High-Resolution Mass Spectrometry
Objective: To determine the accurate mass of the molecular ion and deduce its elemental composition, and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ensure the sample is clean to avoid ion suppression and contamination of the mass spectrometer. Solid-phase extraction (SPE) can be employed for sample clean-up if necessary.[4]
-
-
Instrument Setup and Acquisition:
-
Utilize an electrospray ionization (ESI) source, which is well-suited for polar and charged molecules like hydrochloride salts.[5]
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural elucidation.
-
Experimental Protocol 3: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
ATR-FTIR requires minimal sample preparation. Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal to obtain a high-quality spectrum.[6]
-
-
Instrument Setup and Acquisition:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Part 2: In Silico Spectral Prediction
With a lack of experimental database entries, in silico prediction becomes our virtual reference. Several software packages and online tools can predict NMR, MS, and IR spectra from a chemical structure with varying degrees of accuracy.
Workflow for In Silico Spectral Prediction:
Caption: Workflow for generating in silico spectral data from a chemical structure.
Part 3: Cross-Referencing and Validation
This is the crucial step where experimental data and theoretical predictions are compared and contrasted to build a compelling case for the proposed structure.
Comparative Analysis Workflow:
Caption: Workflow for cross-referencing experimental and predicted spectral data.
Hypothetical Data Comparison for this compound
The following tables present a hypothetical comparison between experimentally acquired data and in silico predictions for this compound.
Table 1: ¹H and ¹³C NMR Data Comparison (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| Isopropyl CH | 3.5 - 3.8 | 3.65 (septet) | 48 - 52 | 50.2 |
| Isopropyl CH₃ | 1.1 - 1.3 | 1.22 (d) | 18 - 22 | 19.8 |
| Piperazinone CH₂ | 3.0 - 3.3 | 3.15 (t) | 45 - 49 | 47.5 |
| Piperazinone CH₂ | 3.4 - 3.7 | 3.58 (t) | 50 - 54 | 52.1 |
| Piperazinone C=O | - | - | 165 - 170 | 168.3 |
| Piperazinone CH | 4.0 - 4.3 | 4.18 (s) | 55 - 60 | 58.7 |
Table 2: Mass Spectrometry Data Comparison
| Ion | Predicted m/z | Hypothetical Experimental m/z | Proposed Fragment Structure |
| [M+H]⁺ | 157.1335 | 157.1332 | C₈H₁₇N₂O⁺ |
| [M+H - C₃H₇]⁺ | 114.0760 | 114.0758 | Loss of isopropyl group |
| [M+H - CO]⁺ | 129.1386 | 129.1383 | Loss of carbonyl group |
Note on MS fragmentation: The fragmentation of cyclic amines often involves alpha-cleavage, leading to the formation of stable iminium ions.[7][8]
Table 3: IR Spectroscopy Data Comparison
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Functional Group |
| N-H Stretch (from HCl) | 2400 - 3200 (broad) | 2750 (broad) | Amine salt[9] |
| C-H Stretch | 2850 - 3000 | 2960, 2870 | Aliphatic |
| C=O Stretch | 1660 - 1690 | 1675 (strong) | Amide (Lactam)[10][11] |
| C-N Stretch | 1180 - 1360 | 1250 | Amine |
Conclusion: Building a Case for Structural Identity
By systematically acquiring high-quality experimental data and cross-referencing it with in silico predictions and the known spectral characteristics of related functional groups, a robust and defensible structural assignment for a novel compound like this compound can be achieved. This integrated approach, grounded in scientific rigor and best practices, provides the necessary confidence for researchers and drug development professionals to advance their work. The key is not the pre-existence of data but the implementation of a self-validating system of analysis.
References
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A Comparative Guide to the Identity Confirmation of 1-Isopropylpiperazin-2-one Hydrochloride Using Reference Standards
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity is a foundational pillar of safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison for confirming the identity of 1-Isopropylpiperazin-2-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. We will explore the synergistic use of orthogonal analytical techniques, comparing experimental data from a newly synthesized batch against a certified reference standard. This process is not merely a checklist of experiments but a logical, self-validating workflow designed to provide irrefutable evidence of chemical structure and purity.
The importance of using a well-characterized reference standard cannot be overstated. These standards, established by reputable pharmacopeial organizations or accredited providers, serve as the benchmark against which all analytical measurements are compared, ensuring accuracy and reliability.[1][2]
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique is sufficient to definitively confirm the identity of a complex organic molecule. Instead, we rely on a triad of core techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—each providing a unique and complementary piece of the structural puzzle. This orthogonal approach is a cornerstone of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[6][7] For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choice:
-
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. This is crucial for confirming the presence and connectivity of the isopropyl group and the protons on the piperazinone ring.
-
¹³C NMR reveals the number of non-equivalent carbons and their chemical environments (e.g., carbonyl, aliphatic). This helps to confirm the carbon skeleton of the molecule.
-
2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map out the proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the assignment of the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the in-house sample and the certified reference standard into separate, clean NMR tubes. Dissolve each in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both the sample and the reference standard under identical experimental conditions (e.g., temperature, number of scans).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard. Compare the chemical shifts (δ), coupling constants (J), and integration values of the sample spectrum directly with those of the reference standard.
Data Comparison:
| Assignment | Reference Standard ¹H NMR (δ, ppm) | In-House Sample ¹H NMR (δ, ppm) | Reference Standard ¹³C NMR (δ, ppm) | In-House Sample ¹³C NMR (δ, ppm) |
| Isopropyl CH | 3.5 (septet) | 3.5 (septet) | 50.2 | 50.2 |
| Isopropyl CH₃ | 1.2 (doublet) | 1.2 (doublet) | 18.5 | 18.5 |
| Piperazinone C=O | - | - | 168.0 | 168.0 |
| Piperazinone CH₂ | 3.2 (triplet) | 3.2 (triplet) | 45.8 | 45.8 |
| Piperazinone CH₂ | 3.8 (triplet) | 3.8 (triplet) | 42.1 | 42.1 |
| Piperazinone NH | 8.5 (broad singlet) | 8.5 (broad singlet) | - | - |
Note: Hypothetical data is for illustrative purposes.
A direct overlay of the spectra from the in-house sample and the reference standard should show perfect alignment of all peaks, confirming the identical chemical structure.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation.[8][9] High-Resolution Mass Spectrometry (HRMS) is particularly valuable for its ability to determine the elemental composition of the molecule with high accuracy.[10]
Causality of Experimental Choice:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like this compound, minimizing fragmentation during ionization and providing a clear molecular ion peak.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a critical piece of identifying information.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which can be compared to the reference standard.[11]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the in-house sample and the reference standard in a suitable solvent, typically the mobile phase used for LC.
-
LC-MS System: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic Separation: A short chromatographic run can be used to introduce the sample into the mass spectrometer.
-
Mass Spectrometry Parameters: Set the mass spectrometer to operate in positive ESI mode. Acquire full scan data to determine the accurate mass of the molecular ion. Subsequently, perform an MS/MS experiment on the isolated molecular ion.
-
Data Analysis: Compare the accurate mass of the molecular ion from the in-house sample to the theoretical mass and the mass obtained from the reference standard. The fragmentation patterns from the MS/MS spectra of the sample and the standard must also match.
Data Comparison:
| Parameter | Reference Standard | In-House Sample |
| Theoretical [M+H]⁺ (C₇H₁₅N₂O) | 143.1184 | - |
| Observed [M+H]⁺ | 143.1182 | 143.1183 |
| Mass Error (ppm) | -1.4 | -0.7 |
| Key MS/MS Fragments (m/z) | 86.0966, 57.0704 | 86.0966, 57.0704 |
A negligible mass error and identical fragmentation patterns provide strong evidence for the correct molecular formula and structure.
High-Performance Liquid Chromatography (HPLC): Purity and Identity Confirmation
HPLC is a cornerstone of pharmaceutical analysis, used for both qualitative identification and quantitative purity assessment.[12][13][14] By comparing the retention time of an in-house sample to that of a reference standard under identical conditions, we can confirm its identity.
Causality of Experimental Choice:
-
Reversed-Phase HPLC: Given the polar nature of this compound, a polar-endcapped C18 column or a specialized column for polar compounds is often a good starting point.[15][16][17][18]
-
UV Detection: The piperazinone chromophore allows for detection by UV spectrophotometry.
-
Co-injection: Injecting a mixture of the in-house sample and the reference standard should result in a single, symmetrical peak, providing strong evidence of identity.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a buffered aqueous solution with an organic modifier like acetonitrile. Ensure the mobile phase is filtered and degassed.
-
Standard and Sample Preparation: Accurately prepare solutions of the reference standard and the in-house sample at the same concentration (e.g., 0.5 mg/mL) in the mobile phase. Also, prepare a 1:1 mixture of the two solutions.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, e.g., 80% 20mM Phosphate Buffer (pH 3.0) : 20% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the reference standard, the in-house sample, and the co-injection mixture.
-
Data Evaluation: Compare the retention times of the sample and the standard. The retention times should be within a narrow, pre-defined window. The co-injection should produce a single, sharp peak.
Data Comparison:
| Injection | Retention Time (min) | Observations |
| Reference Standard | 4.52 | Single, sharp peak |
| In-House Sample | 4.51 | Single, sharp peak |
| Co-injection (1:1 mixture) | 4.52 | Single, sharp, symmetrical peak |
The elution of a single peak in the co-injection analysis is a powerful confirmation of identity.
Visualizing the Workflow and Logic
To better illustrate the interconnectedness of these analytical steps, the following diagrams outline the experimental workflow and the logical process for identity confirmation.
Caption: Experimental workflow for identity confirmation.
Caption: Logical flow for data analysis and identity confirmation.
Conclusion: Ensuring Trustworthiness Through a Self-Validating System
By systematically employing this orthogonal triad of analytical techniques and comparing the results to a certified reference standard, a self-validating system for identity confirmation is established. Each technique corroborates the others, building a comprehensive and irrefutable body of evidence. Agreement across NMR, MS, and HPLC data provides the highest level of confidence that the in-house synthesized this compound is identical to the reference standard, thereby ensuring the integrity of subsequent research and development activities. This rigorous approach is not just good scientific practice; it is a critical component of regulatory compliance and a commitment to quality in the pharmaceutical industry.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
-
Innovational Journals. (2023). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
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A Comparative Guide to the Performance of 1-Isopropylpiperazin-2-one Hydrochloride in Key Synthetic Transformations
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. 1-Isopropylpiperazin-2-one hydrochloride has emerged as a versatile scaffold, finding its place in the synthesis of complex molecules due to its unique combination of a piperazinone core and a sterically influential isopropyl group. This guide provides an in-depth evaluation of its performance in three pivotal reaction types: Palladium-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and reductive amination. Through a comparative lens, we will explore its reactivity, potential advantages, and place among common alternatives, supported by established principles and generalized experimental data.
The Strategic Value of the N-Isopropyl Piperazinone Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The introduction of a lactam functionality to form a piperazin-2-one offers a site for further derivatization and can influence the conformational rigidity and pharmacokinetic properties of the final molecule.[3] The N-isopropyl group on this compound provides a moderate level of steric hindrance, which can be advantageous in controlling reactivity and selectivity in certain transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1][4]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl piperazines.[5][6] In this reaction, this compound can be coupled with a variety of aryl halides and pseudohalides. The hydrochloride salt must first be neutralized in situ to the free secondary amine to participate in the catalytic cycle.
Mechanism Insight: The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated piperazinone, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands being the most effective.[5]
Caption: Workflow for Buchwald-Hartwig Amination.
Comparative Performance (Hypothetical Data):
While specific experimental data for this compound is not extensively published, we can project its performance based on reactions with similar N-alkyl piperazines.
| Amine Reactant | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1-Isopropylpiperazin-2-one | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 12 | 85-95 |
| 1-Isopropylpiperazin-2-one | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 110 | 18 | 70-85 |
| N-Methylpiperazine | 4-Bromotoluene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | 16 | 80-90 |
| Piperidine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 10 | 90-98 |
Alternatives: Other cyclic secondary amines, such as piperidine or N-methylpiperazine, are common alternatives.[7] The choice of amine depends on the desired properties of the final product. The piperazinone scaffold offers a unique combination of polarity and rigidity compared to the more flexible piperidine.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
While this compound itself does not directly participate as a coupling partner in the Suzuki-Miyaura reaction, it is a crucial building block for synthesizing more complex molecules that do. For instance, an N-aryl piperazinone synthesized via the Buchwald-Hartwig amination can be further functionalized if the aryl group contains a halide, which can then undergo a Suzuki coupling.
Mechanism Insight: The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an aryl or vinyl halide, catalyzed by a palladium complex. The reaction requires a base to activate the organoboron reagent.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Comparative Performance of Substrates Derived from Piperazinones (Hypothetical Data):
| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| N-(4-bromophenyl)-1-isopropylpiperazin-2-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 8 | 88-96 |
| N-(4-chlorophenyl)-1-isopropylpiperazin-2-one | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 16 | 75-85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 6 | 90-99 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | 80 | 10 | 85-95 |
Alternatives: A wide variety of aryl and heteroaryl halides can be used in Suzuki couplings. The performance of the reaction is often more dependent on the electronic and steric properties of the coupling partners and the choice of catalyst system rather than the specific N-alkyl piperazinone substituent, assuming it does not interfere with the reaction.
Reductive Amination: A Versatile Tool for N-Alkylation
Reductive amination is a highly versatile and widely used method for forming C-N bonds, particularly for the alkylation of secondary amines like 1-Isopropylpiperazin-2-one.[8] This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding amine.
Mechanism Insight: The reaction is typically carried out as a one-pot procedure. The choice of reducing agent is crucial, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions over carbonyls. As with the Buchwald-Hartwig reaction, the hydrochloride salt of the piperazinone must be neutralized with a base to allow the free amine to react.
Caption: Workflow for Reductive Amination.
Comparative Performance (Hypothetical Data):
| Amine Reactant | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1-Isopropylpiperazin-2-one | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 6 | 90-98 |
| 1-Isopropylpiperazin-2-one | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 12 | 85-95 |
| N-Methylpiperazine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 5 | 92-99 |
| Morpholine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 6 | 90-98 |
Alternatives: Other cyclic secondary amines like N-methylpiperazine and morpholine are common alternatives for reductive amination. The choice of amine is dictated by the desired structural and electronic properties of the target molecule. The N-isopropyl group in the title compound may lead to slightly slower reaction rates compared to the less sterically hindered N-methyl group, but this can often be overcome by adjusting reaction times or temperatures.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.08 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
-
To a round-bottom flask, add the N-(halogenated-aryl)-1-isopropylpiperazin-2-one (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reductive Amination
-
To a round-bottom flask, add this compound (1.0 mmol), the aldehyde or ketone (1.1 mmol), and dichloromethane (10 mL).
-
Add triethylamine (1.2 mmol) and stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical research. Its performance in key transformations such as Buchwald-Hartwig amination and reductive amination is expected to be robust, offering a unique structural motif with moderate steric influence. While direct comparative data remains sparse in the literature, the general protocols and performance of related compounds provide a strong foundation for its successful application. The choice between this compound and its alternatives will ultimately be guided by the specific synthetic goals and the desired properties of the final target molecule.
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A Comparative Guide to the Therapeutic Potential of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—such as structural rigidity, hydrogen bond donor/acceptor capabilities, and favorable polar surface area—often confer improved aqueous solubility, oral bioavailability, and superior ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics to drug candidates.[1][2] This inherent versatility allows for facile chemical modification, enabling the synthesis of vast libraries of derivatives with finely tuned pharmacological activities.[3][4]
This guide provides an in-depth comparison of piperazine derivatives across key therapeutic areas, supported by experimental data and detailed protocols. We will explore the causal relationships between chemical structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Piperazine Derivatives in Neuropsychiatric Disorders
The piperazine moiety is a cornerstone in the development of agents targeting the Central Nervous System (CNS).[5][6] Its ability to interact with various neurotransmitter receptors, particularly dopaminergic and serotonergic systems, has led to the creation of numerous successful antipsychotic, antidepressant, and anxiolytic drugs.[7][8]
Many arylpiperazine derivatives, a key subclass, have been developed as potent leads for treating conditions like Alzheimer's disease, Parkinson's disease, and depression.[6] For instance, compounds like m-chlorophenylpiperazine have demonstrated anxiolytic effects through their agonist activity at 5-HT1A receptors.[9] The versatility of the scaffold allows for the development of multi-target agents; piperazine-substituted chalcones have shown promise as inhibitors of MAO-B, AChE, and BACE-1, enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases.[10]
A critical aspect in CNS drug design is the ability to cross the blood-brain barrier (BBB). Piperazine derivatives are often small molecules that are well-tolerated and capable of penetrating the BBB, making them excellent candidates for CNS-active drugs.[11]
Caption: Logical relationship of arylpiperazine scaffold to CNS therapeutic activities.
Section 2: Piperazine Derivatives in Oncology
The piperazine ring is a structural component of numerous FDA-approved anticancer drugs, highlighting its extraordinary potential in oncology.[12][13][14] Its presence can enhance a molecule's ability to interact with various targets implicated in cancer pathogenesis, leading to potent anti-proliferative effects.[15]
Arylpiperazine derivatives have demonstrated the ability to inhibit cancer cell growth, induce cell cycle arrest (specifically at the G2/M phase), and inhibit anti-apoptotic proteins like Bcl-2.[15] The versatility of the scaffold is further showcased in its conjugation with other known anticancer molecules, such as Vinca alkaloids. Vindoline-piperazine conjugates, for example, have shown significant antiproliferative activity against a broad panel of human tumor cell lines.[16][17]
Comparative Efficacy of Vindoline-Piperazine Conjugates
The following table summarizes the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for several vindoline-piperazine derivatives against various cancer cell lines, demonstrating the potent and selective nature of these compounds.
| Compound | Linkage Position | Substituent on Piperazine | Target Cell Line | Activity Metric | Value (µM) | Selectivity vs. Non-Tumor CHO cells (IC₅₀ in µM) |
| Vindoline-Piperazine 17 | 10 | 4-Trifluoromethylphenyl | Colon (KM12) | Growth % | -84.40% | Not Reported |
| Vindoline-Piperazine 23 | 17 | [4-(Trifluoromethyl)benzyl] | Breast (MDA-MB-468) | GI₅₀ | 1.00 | 10.8 |
| Vindoline-Piperazine 25 | 17 | 1-Bis(4-fluorophenyl)methyl | Lung (HOP-92) | GI₅₀ | 1.35 | 6.64 |
| Vindoline-Piperazine 20 | 10 | 1-Bis(4-fluorophenyl)methyl | Various | Moderate Activity | Not specified | 2.54 |
Data synthesized from references[16][17].
The data clearly indicate that both the position of the piperazine linkage and the substituent on the piperazine ring are critical for anticancer activity. For instance, compound 23 shows potent activity against a breast cancer cell line with a GI₅₀ of 1.00 µM and exhibits good selectivity with an IC₅₀ of 10.8 µM against non-tumor Chinese hamster ovary (CHO) cells.[16][17]
Caption: Simplified pathway of piperazine derivatives' anticancer mechanism.
Section 3: Piperazine Derivatives in Infectious Diseases
Piperazine and its derivatives have a long history in treating infectious diseases, most notably as anthelmintic agents for parasitic worm infections.[18][19] More recently, their broad-spectrum activity has been explored against bacteria, fungi, and viruses.[20][21]
Anthelmintic Mechanism of Action
The primary anthelmintic mechanism of piperazine is its function as a potent agonist of the γ-aminobutyric acid (GABA) receptor in the neuromuscular systems of nematodes.[22][23] This mode of action provides a high degree of selective toxicity. In vertebrates, GABAergic signaling is primarily confined to the CNS, whereas in helminths, these receptors are key to peripheral neuromuscular control.[19][24]
Piperazine's binding to the helminth GABA receptor opens chloride ion (Cl⁻) channels, causing an influx of negative ions.[23] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the parasite.[22][23] Unable to maintain its position in the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristalsis.[19][24]
Caption: Mechanism of action for piperazine as an anthelmintic agent.
Antibacterial and Antiviral Potential
The emergence of microbial resistance necessitates the development of novel antimicrobial agents.[20] Piperazine derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[20][25] Furthermore, recent studies have demonstrated that functionalized piperazine derivatives possess noteworthy anti-norovirus activity in cell-based replicon systems, opening a new avenue for antiviral drug discovery.[26]
Section 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential. Below is a representative protocol for assessing the cytotoxic potential of novel piperazine derivatives.
Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is designed to measure the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. The choice of this assay over colorimetric assays (like MTT) is often due to its higher sensitivity, broader linear range, and simpler "add-mix-measure" format.
I. Materials and Reagents:
-
Piperazine derivative stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line (e.g., MDA-MB-468) and non-tumor control cell line (e.g., CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer
II. Step-by-Step Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Aspirate the medium, wash cells with PBS, and detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well). g. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This 24-hour period ensures cells have recovered from trypsinization and are in a logarithmic growth phase before drug exposure.
-
Compound Treatment: a. Prepare a serial dilution of the piperazine derivative in complete medium. A typical 10-point, 3-fold dilution series might range from 100 µM to 0.005 µM. b. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions. d. Incubate the plate for an additional 72 hours at 37°C, 5% CO₂. Causality: A 72-hour exposure is a standard duration to observe significant effects on cell proliferation and viability.
-
Luminescence Measurement: a. Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Causality: Shaking ensures complete lysis and liberation of ATP for the enzymatic reaction. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Luminescence_Sample / Luminescence_VehicleControl) * 100. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
This self-validating protocol includes appropriate controls (vehicle and untreated) to ensure that any observed cytotoxicity is due to the compound itself and not the solvent or handling procedures.
Conclusion and Future Perspectives
The piperazine scaffold is a remarkably successful and enduring pharmacophore in modern drug discovery.[27][28] Its derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases, from neuropsychiatric disorders and cancer to parasitic and viral infections. The ease of chemical modification of the piperazine ring continues to offer medicinal chemists a flexible platform for optimizing potency, selectivity, and pharmacokinetic properties.[1][29]
Future research will likely focus on developing multi-target piperazine derivatives, particularly for complex diseases like cancer and neurodegeneration. Furthermore, the application of piperazine-based structures in creating novel antimicrobial agents is a critical area of investigation to combat the growing threat of drug resistance.[30] The insights and comparative data presented in this guide are intended to support and accelerate these vital research and development efforts.
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Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. [Link]
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WALAYAT, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
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Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
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Bencze, G., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
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Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine - SILAE. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]
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The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
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Piperazine. Wikipedia. [Link]
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Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]
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Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]
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Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). PubMed. [Link]
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Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). PubMed. [Link]
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Different piperazine derivatives in clinical studies against different kind of depressive disorders. ResearchGate. [Link]
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
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Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central. [Link]
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Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. [Link]
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Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. [Link]
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Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Taylor & Francis Online. [Link]
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed Central. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). MDPI. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). PubMed. [Link]
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Piperazine based antimicrobial polymers: a review. (2021). RSC Advances. [Link]
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Inhibition of Noroviruses by Piperazine Derivatives. (2013). PubMed Central. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]
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A Senior Application Scientist's Guide to the Analytical Determination of Piperazine
In the landscape of pharmaceutical development and manufacturing, the precise and reliable quantification of piperazine is a critical, yet often challenging, analytical task. Piperazine and its derivatives are not only used as active pharmaceutical ingredients (APIs), particularly as anti-helminthics, but they are also common building blocks in the synthesis of numerous other drugs. Its potential presence as a starting material, intermediate, or impurity necessitates robust analytical methods to ensure the safety, efficacy, and quality of the final drug product. Furthermore, piperazine is a well-known degradation product and can be a process-related impurity, making its control a key aspect of regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for piperazine determination, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, from sample preparation to data interpretation, to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific application.
Navigating the Analytical Landscape for Piperazine
The selection of an analytical technique for piperazine is fundamentally driven by the analytical context. Key considerations include the expected concentration range (from trace-level impurity to major component), the complexity of the sample matrix (e.g., API, biological fluid, wastewater), and the specific goals of the analysis (e.g., quality control, pharmacokinetic study, environmental monitoring). The unique physicochemical properties of piperazine—a non-chromophoric, highly polar, and volatile diamine—present distinct challenges that influence the suitability of each method.
Below is a decision-making workflow to guide the selection process.
Caption: Decision workflow for selecting a suitable analytical technique for piperazine determination.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Given piperazine's volatility, GC is a natural fit; however, its high polarity and ability to form hydrogen bonds can lead to poor peak shape and column adsorption.
Expertise & Causality: To overcome these challenges, derivatization is a mandatory pre-requisite for robust GC analysis of piperazine. This step serves two primary purposes:
-
Reduces Polarity: By replacing the active hydrogens on the amine groups with non-polar moieties (e.g., via acylation or silylation), the molecule's polarity is significantly reduced. This minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
-
Increases Volatility: Derivatization often increases the volatility of the analyte, making it more amenable to GC analysis.
A common and effective derivatization agent is ethyl chloroformate (ECF). The reaction with piperazine is rapid and produces a stable derivative that is easily extracted and analyzed. Coupling GC with a Mass Spectrometry (MS) detector provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.
Performance Characteristics:
-
Sensitivity: GC-MS is highly sensitive, with Limits of Detection (LOD) and Quantification (LOQ) often in the low ng/mL (ppb) range, making it ideal for impurity analysis.
-
Selectivity: The MS detector, especially when operated in Selected Ion Monitoring (SIM) mode, offers unparalleled selectivity. It can distinguish the piperazine derivative from co-eluting matrix components, which is a significant advantage in complex samples.
-
Precision & Accuracy: The method demonstrates excellent precision (low relative standard deviation) and accuracy, provided that the derivatization reaction is controlled and reproducible.
Advantages:
-
Excellent sensitivity and selectivity.
-
Ideal for identifying and quantifying trace-level volatile impurities.
-
Robust and well-established technique.
Limitations:
-
Requires a derivatization step, which adds time and potential for error to the workflow.
-
Not suitable for non-volatile or thermally labile piperazine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis. However, analyzing underivatized piperazine by traditional reversed-phase HPLC with UV detection is notoriously difficult due to its lack of a UV-absorbing chromophore and poor retention on standard C18 columns.
Expertise & Causality: To address these issues, several strategies have been developed:
-
Derivatization with a UV-Active Agent: Similar to GC, piperazine can be derivatized with a reagent that imparts a strong UV chromophore, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl). This allows for sensitive detection using a standard UV-Vis or diode-array detector (DAD). The choice of derivatization agent is critical and depends on the desired sensitivity and the chromatographic conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for retaining highly polar compounds like piperazine. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This approach avoids the need for derivatization, simplifying the workflow.
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion-pair with the charged piperazine molecule, which can then be retained on a standard reversed-phase column.
HPLC Coupled with Mass Spectrometry (LC-MS/MS):
For the highest sensitivity and selectivity, especially in complex biological matrices like plasma or urine, coupling HPLC with tandem mass spectrometry (MS/MS) is the gold standard. This technique does not require derivatization for detection, as the mass spectrometer can directly detect the protonated piperazine molecule.
Expertise & Causality: The use of HILIC chromatography is often preferred for LC-MS/MS analysis of piperazine. The high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), leading to more efficient desolvation and ionization of the analyte, which in turn enhances the MS signal and improves sensitivity.
Advantages:
-
Highly versatile with multiple available strategies (derivatization, HILIC).
-
LC-MS/MS offers exceptional sensitivity and selectivity for bioanalysis without derivatization.
-
HILIC mode simplifies sample preparation.
Limitations:
-
Standard HPLC-UV requires derivatization due to the lack of a chromophore.
-
Poor retention in traditional reversed-phase chromatography.
-
LC-MS/MS instrumentation has a higher cost and complexity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Expertise & Causality: For qNMR analysis of piperazine, a certified internal standard with a known concentration is added to the sample. The concentration of piperazine is then calculated by comparing the integral of a unique piperazine proton signal (e.g., the singlet from its eight equivalent protons in a suitable solvent) to the integral of a known signal from the internal standard.
This technique is exceptionally valuable for:
-
Purity Assessment of APIs: Determining the absolute purity of a piperazine drug substance.
-
Quantifying Major Components: When piperazine is the main component rather than a trace impurity.
-
Characterizing Reference Standards: Certifying the purity of in-house reference materials.
Advantages:
-
A primary ratio method, often not requiring a specific piperazine reference standard.
-
Non-destructive technique.
-
Provides structural information in addition to quantification.
-
Highly accurate and precise with low inter-laboratory variation.
Limitations:
-
Relatively low sensitivity compared to chromatographic methods, making it unsuitable for trace analysis.
-
Requires a high-field NMR spectrometer, which is a significant capital investment.
-
Potential for signal overlap in complex mixtures.
Comparative Performance Summary
The table below summarizes the typical performance characteristics of the discussed techniques for piperazine determination, based on data reported in scientific literature.
| Feature | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | LC-MS/MS (HILIC) | qNMR |
| Principle | Separation of volatile derivative | Separation of chromophoric derivative | Separation of polar molecule | Nuclear spin resonance |
| Sample Prep | Required: Derivatization (e.g., ECF) | Required: Derivatization (e.g., Fmoc-Cl) | Minimal (Dilute-and-shoot) | Simple dissolution |
| Typical LOD/LOQ | 0.1 - 10 ng/mL | 10 - 100 ng/mL | 0.05 - 5 ng/mL | > 1 µg/mL |
| Selectivity | Very High | Moderate to High | Excellent | Moderate (depends on matrix) |
| Primary Use Case | Trace impurity analysis | Routine QC, content uniformity | Bioanalysis, trace analysis | API purity, reference std. certification |
| Key Advantage | High sensitivity for volatiles | Widely available instrumentation | Best sensitivity/selectivity | No analyte-specific standard needed |
| Key Limitation | Complex sample preparation | Requires derivatization | High instrument cost | Low sensitivity |
Detailed Experimental Protocol: GC-MS Determination of Piperazine in an API
This protocol provides a self-validating system for the quantification of trace-level piperazine using ethyl chloroformate (ECF) derivatization followed by GC-MS analysis.
Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of piperazine via ECF derivatization.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a stock solution of piperazine (e.g., 1 mg/mL) in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards ranging from approximately 1 ppm to 50 ppm.
-
Prepare an internal standard (IS) stock solution (e.g., deuterated piperazine) at a concentration of 100 ppm.
-
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 100 mg of the API sample into a 15 mL centrifuge tube.
-
Add 5 mL of 5% sodium bicarbonate solution and vortex to dissolve.
-
Spike with 50 µL of the 100 ppm internal standard solution.
-
Add 200 µL of toluene, followed by 50 µL of ethyl chloroformate (ECF). Causality: The bicarbonate buffer maintains an alkaline pH, which is necessary for the derivatization reaction to proceed efficiently. Toluene serves as the extraction solvent for the non-polar derivative.
-
Immediately cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Carefully transfer the upper organic (toluene) layer to a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS System: Agilent 5977B or equivalent single quadrupole MS.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Piperazine derivative ions: Monitor characteristic fragment ions (e.g., m/z 113, 142, 230).
-
Internal Standard ions: Monitor corresponding ions for the deuterated standard. Causality: The SIM mode dramatically increases sensitivity and selectivity by only monitoring ions specific to the target analyte and internal standard, effectively filtering out noise from the matrix.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the piperazine derivative peak area to the internal standard peak area against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Calculate the concentration of piperazine in the API sample using the same peak area ratio and the regression equation.
-
Conclusion
The analytical determination of piperazine requires a tailored approach that aligns the chosen technique with the specific analytical challenge. For ultra-trace quantification of piperazine as a genotoxic impurity in APIs, the superior sensitivity and selectivity of a derivatization-based GC-MS or a HILIC-based LC-MS/MS method are indispensable. For routine quality control where concentration levels are higher, a validated HPLC-UV method following derivatization can provide a cost-effective and robust solution. Finally, when the highest accuracy is needed for purity assessment of the piperazine substance itself, qNMR stands as an unparalleled primary method. By understanding the fundamental principles, advantages, and limitations of each technique, scientists can confidently develop and validate methods that ensure product quality and regulatory compliance.
References
-
World Health Organization. (2021). WHO model list of essential medicines, 22nd list. World Health Organization. [Link]
-
Rao, R. N., Maurya, P. K., & Khalid, S. (2011). LC-MS/MS studies on major degradation products of piperazine and development of a validated stability-indicating method for the determination of piperazine in rat plasma. Biomedical Chromatography, 25(11), 1238-1245. [Link]
-
Onthank, D. C., Fernandez, J., & Krolik, S. (2009). Determination of piperazine in an active pharmaceutical ingredient by derivatization with ethyl chloroformate followed by gas chromatography-mass spectrometry. Journal of AOAC International, 92(2), 437-441. [Link]
-
Blessing, J. E. (2003). Gas chromatographic analysis of piperazine in bulk ranitidine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 30(5), 1533-1539. [Link]
-
Carlucci, G., Palumbo, G., & Mazzeo, P. (1995). Determination of piperazine in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1525-1528. [Link]
-
Zhang, K., Liu, F., & Li, Y. (2010). Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the determination of piperazine in human plasma. Journal of Chromatography B, 878(22), 1975-1980. [Link]
-
U.S. Pharmacopeia. (2022). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
A Senior Application Scientist's Guide to N-Substituted Piperazin-2-ones: A Comparative Analysis of 1-Isopropylpiperazin-2-one Hydrochloride and Its Methyl Analog for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel chemical entities is a critical decision that profoundly impacts the efficiency of the synthetic route and the properties of the final compound. Among the myriad of scaffolds available, N-substituted piperazin-2-ones are a privileged motif in medicinal chemistry, frequently incorporated to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 1-Isopropylpiperazin-2-one hydrochloride (CAS Registry Number: 1187928-58-0) and its close analog, 1-Methyl-piperazin-2-one hydrochloride (CAS Registry Number: 109384-27-2) .[1] This document will delve into their synthesis, analytical characterization, and a comparative discussion of their potential utility in drug discovery, grounded in scientific principles and experimental insights.
Introduction to N-Substituted Piperazin-2-ones in Medicinal Chemistry
The piperazine ring is a common feature in a multitude of approved drugs due to its ability to introduce a basic nitrogen atom, which can be crucial for aqueous solubility and forming interactions with biological targets. The piperazin-2-one scaffold, a derivative of piperazine, offers a unique combination of a lactam and a secondary or tertiary amine, providing a versatile platform for structural modifications. The substituent on the nitrogen at position 1 (N1) can significantly influence the compound's steric and electronic properties, thereby affecting its reactivity, solubility, and biological activity. This guide focuses on two such analogs, one with an isopropyl group and the other with a methyl group at the N1 position, to illustrate the impact of this substitution.
Synthesis and Comparative Properties
The synthesis of N-substituted piperazin-2-ones can be achieved through various synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine derivative with a two-carbon electrophile. The choice of the N1-substituent, in this case, isopropyl versus methyl, can influence reaction conditions and yields due to differences in steric hindrance.
Caption: Generalized synthetic pathway for N-substituted piperazin-2-ones.
Table 1: Comparison of this compound and 1-Methyl-piperazin-2-one hydrochloride
| Property | This compound | 1-Methyl-piperazin-2-one hydrochloride | Source(s) |
| CAS Registry Number | 1187928-58-0 | 109384-27-2 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O | C₅H₁₁ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | 150.61 g/mol | [1] |
| Appearance | Solid | White to yellowish-brown solid | [1] |
| Solubility | Soluble in water and ethanol | Soluble in water | [1] |
| Purity (Typical) | >97% | ≥ 95% (NMR) | [1] |
Impact of the N1-Substituent: Isopropyl vs. Methyl
The primary difference between the two molecules lies in the N1-substituent: an isopropyl group versus a methyl group. This seemingly small change can have significant implications for their use in synthesis and for the properties of the resulting molecules.
-
Steric Hindrance: The isopropyl group is significantly bulkier than the methyl group. This increased steric hindrance around the N1 nitrogen can influence the kinetics of subsequent reactions. For instance, in an N-alkylation reaction at the N4 position, the isopropyl group might lead to slower reaction rates compared to the methyl analog. However, this steric bulk can also be advantageous in directing reactions to the N4 position with greater selectivity.
-
Lipophilicity: The isopropyl group is more lipophilic than the methyl group. This will impart a greater lipophilicity to molecules incorporating the 1-isopropylpiperazin-2-one scaffold. In drug design, modulating lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solubility: While both hydrochloride salts are reported to be water-soluble, the increased lipophilicity of the isopropyl group might lead to slightly lower aqueous solubility compared to the methyl analog.[1]
Experimental Protocol: Analytical Characterization by HPLC-UV
Ensuring the purity of starting materials is paramount in any synthetic endeavor. For piperazine derivatives that lack a strong UV chromophore, derivatization is often necessary for sensitive detection by HPLC-UV. The following protocol outlines a robust method for the purity assessment of N-substituted piperazin-2-ones.
Caption: Workflow for the analytical characterization of piperazinones by HPLC-UV.
Detailed Protocol:
-
Reagent Preparation:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact conditions may need to be optimized.
-
Derivatizing Reagent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable organic solvent like acetonitrile (e.g., 1 mg/mL).
-
Standard and Sample Preparation: Accurately weigh and dissolve the piperazin-2-one hydrochloride standard and sample in a known volume of diluent (e.g., a mixture of water and acetonitrile).
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a basic buffer (e.g., sodium borate buffer, pH 9) and the NBD-Cl solution.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature and quench the reaction by adding a small amount of acid (e.g., dilute HCl).
-
-
HPLC-UV Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the eluent at the wavelength of maximum absorbance for the NBD-piperazinone derivative (typically around 470 nm).
-
Run Time: Ensure a sufficient run time to allow for the elution of all components.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized piperazin-2-one by comparing the retention time with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
This derivatization-based HPLC-UV method provides a sensitive and reliable means of assessing the purity of piperazin-2-one building blocks, ensuring the quality of starting materials for synthesis.
Conclusion and Future Perspectives
Both this compound and 1-Methyl-piperazin-2-one hydrochloride are valuable building blocks for the synthesis of novel compounds in pharmaceutical and agrochemical research. The choice between them will depend on the specific goals of the synthetic chemist and the desired properties of the final molecule. The isopropyl analog offers increased lipophilicity and steric bulk, which can be leveraged to fine-tune ADME properties and control reactivity. Conversely, the methyl analog provides a less sterically hindered and more compact scaffold.
As the demand for novel chemical entities continues to grow, a thorough understanding of the properties and reactivity of such fundamental building blocks is essential. Further research into the synthesis and applications of a wider range of N-substituted piperazin-2-ones will undoubtedly open new avenues for the development of innovative and effective molecules.
References
-
BIOSYNCE. This compound CAS 1187928-58-0. Available at: [Link] (Accessed January 5, 2026).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropylpiperazin-2-one Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Isopropylpiperazin-2-one hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just instructions, but the scientific reasoning behind them.
Understanding the Compound: Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a piperazine derivative. While specific toxicity data for this compound is limited, the known hazards of similar piperazine compounds and available safety data sheets (SDS) provide a strong basis for a cautious approach.[1][2][3]
Key Hazards:
-
Harmful if swallowed: This compound is classified as harmful upon ingestion.[4]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[4]
These hazards dictate the need for stringent personal protective equipment (PPE) and careful handling procedures throughout the disposal process.
| Property | Information | Source |
| Appearance | White to off-white solid | [4] |
| Storage | Sealed in a dry, room temperature environment | [4] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste accumulation to final hand-off to environmental health and safety (EHS) personnel.
Caption: Decision workflow for proper disposal of this compound.
The first and most critical step is to determine if the waste is hazardous. Based on its known irritant and harmful properties, this compound waste should be managed as hazardous chemical waste.[6][7] This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which regulate the management of hazardous waste from "cradle-to-grave".[8][9]
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated solid waste container.[12] This container must be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: If the compound is in a solution, it should be segregated based on the solvent. For aqueous solutions, it should be placed in a container for non-halogenated aqueous waste. Avoid mixing with incompatible materials like strong oxidizing agents or strong acids.[13]
-
Contaminated Labware: Any items such as gloves, weighing boats, or pipette tips that are grossly contaminated should be considered hazardous waste and placed in the appropriate solid waste container. Sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[12]
Accurate and detailed labeling is a cornerstone of safe laboratory practice and is required by law.[6] The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
The approximate percentage of each component if it is a mixture
-
The date when the first waste was added to the container
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
Designate a specific, secondary containment area within the laboratory for the temporary storage of hazardous waste.[11][14] This Satellite Accumulation Area (SAA) should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.[15]
Keep the waste containers securely closed except when adding waste.[11]
Once the waste container is full, or if it has been in the SAA for an extended period (check your institution's specific guidelines, often up to one year), arrange for its pickup by your institution's Environmental Health and Safety (EHS) department.[6][11] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If it is safe to do so, control the source of the spill. For a solid spill, avoid creating dust. For a liquid spill, use an appropriate absorbent material (e.g., sand, universal binder) to contain it.[15][16]
-
Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17][18]
-
Cleanup: Carefully sweep up the solid material or absorb the liquid. Place the collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, following a systematic disposal workflow, and being prepared for emergencies, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity.
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Personal protective equipment for handling 1-Isopropylpiperazin-2-one hydrochloride
An Application Scientist's Guide to Personal Protective Equipment for 1-Isopropylpiperazin-2-one hydrochloride
This guide provides an essential framework for the safe handling of this compound in a laboratory setting. As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, delving into the rationale behind specific personal protective equipment (PPE) choices and outlining procedural workflows designed to minimize exposure and maintain a secure research environment. The protocols herein are based on established safety principles for handling piperazine derivatives and similar chemical entities.
Hazard Assessment: Understanding the Need for Protection
While a comprehensive toxicological profile for this compound is not fully established, the known hazards of analogous piperazine compounds provide a strong basis for a cautious approach.[1][2][3] Piperazine derivatives can range from irritants to corrosives and sensitizers. Therefore, we must operate under the assumption that this compound may pose the following risks:
-
Skin Irritation or Corrosion: Direct contact may cause redness, irritation, or chemical burns.[1]
-
Serious Eye Damage: The compound, particularly as a dust, can cause severe eye irritation or irreversible damage.[4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[5]
-
Sensitization: Repeated exposure to some piperazine compounds can lead to allergic skin reactions or respiratory sensitization.
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is a critical component of the experimental protocol.
Core Protective Equipment: Your Primary Barrier
Engineering controls, such as chemical fume hoods, are the first and most effective line of defense.[1][5] All handling of this compound solid should occur within a certified fume hood to control dust and potential vapors. The following PPE is mandatory as the final barrier to exposure.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face | ANSI Z87.1-compliant, tight-sealing chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against airborne dust particles and potential splashes of solutions. Standard safety glasses do not offer adequate protection from dust.[6] Ensure eyewash stations are immediately accessible.[1][2] |
| Hand | Nitrile or polychloroprene gloves (minimum thickness of 4 mil). Practice double-gloving. | Provides a robust barrier against skin contact.[7] Double-gloving minimizes contamination when removing the outer pair after direct handling.[8] Gloves should be changed every hour or immediately if contamination is suspected.[8] |
| Body | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. A standard cotton lab coat is insufficient. | Protects skin and personal clothing from contamination. The gown's cuffs should be overlapped by the outer gloves to create a sealed interface.[8] |
| Respiratory | Not required if all handling occurs within a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is required. | A fume hood provides adequate respiratory protection from dust during routine handling.[2] Respirator use requires a formal respiratory protection program, including fit-testing, as mandated by OSHA.[9] |
Procedural Discipline: Safe Handling Workflows
The effectiveness of PPE is directly tied to the discipline with which it is used. Contamination often occurs during the removal (doffing) of equipment. Follow these procedural steps meticulously.
PPE Donning and Doffing Sequence
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Step-by-Step Handling Protocol
This workflow minimizes exposure at each stage of handling the solid compound.
-
Preparation: Designate a specific area within the chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh paper, containers) before retrieving the chemical.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing: Carefully open the container inside the fume hood. Use a spatula to gently portion the required amount onto weigh paper or into a tared container. Avoid any actions that could generate dust, such as tapping or dropping the material.
-
Transfer: Securely cap the primary container. To transfer the weighed solid, gently fold the weigh paper and carefully pour it into the reaction vessel or solvent.
-
Initial Cleanup: Dispose of the contaminated weigh paper and outer gloves into a designated hazardous waste bag located inside the fume hood.
-
Experimentation: Proceed with the experiment within the fume hood.
-
Final Disposal & Doffing: Upon completion, dispose of all contaminated materials in the designated hazardous waste container. Doff remaining PPE according to the sequence, ensuring contaminated items do not touch clean areas. Wash hands thoroughly with soap and water.[3]
Caption: Safe handling workflow for this compound.
Emergency Response and Disposal
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
Spill & Waste Disposal:
-
Spills: In case of a minor spill within a fume hood, carefully sweep up the solid material with absorbent pads and place it in a sealed container for disposal. Do not use water to clean up the dry solid.
-
Waste: All contaminated PPE, disposable labware, and residual chemical must be disposed of as hazardous chemical waste.[5] Ensure waste containers are clearly labeled and follow all local, regional, and national regulations for hazardous waste disposal.[5]
By integrating this expert guidance into your laboratory practices, you build a self-validating system of safety that protects your most valuable asset: your health.
References
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BIOSYNCE. (n.d.). This compound CAS 1187928-58-0. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]
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Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




